LpxC-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25N5O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-hydroxy-N-[(1S)-1-methylsulfanyl-2-[5-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzotriazol-1-yl]ethyl]formamide |
InChI |
InChI=1S/C23H25N5O3S/c1-32-23(28(30)17-29)16-27-22-9-8-19(14-21(22)24-25-27)5-2-18-3-6-20(7-4-18)15-26-10-12-31-13-11-26/h3-4,6-9,14,17,23,30H,10-13,15-16H2,1H3/t23-/m0/s1 |
InChI Key |
VVTZCIBPJIURIN-QHCPKHFHSA-N |
Isomeric SMILES |
CS[C@@H](CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O |
Canonical SMILES |
CSC(CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
LpxC-IN-9: A Technical Guide to its Mechanism of Action in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of these bacteria.[1][2][3] Its absence in mammals makes it an ideal target for novel antibacterial agents. This technical guide provides an in-depth analysis of the mechanism of action of LpxC inhibitors, with a focus on hydroxamate-based compounds, exemplified by the class to which LpxC-IN-9 belongs. We will delve into the biochemical interactions, present key quantitative data, detail relevant experimental protocols, and visualize the underlying pathways and processes.
Introduction: The Critical Role of LpxC in Bacterial Viability
Gram-negative bacteria are characterized by an outer membrane that serves as a protective barrier against many antibiotics.[4] This membrane's outer leaflet is primarily composed of lipopolysaccharide (LPS), with lipid A acting as its hydrophobic anchor.[4][5] The biosynthesis of lipid A is a multi-step enzymatic process known as the Raetz pathway, and it is essential for the survival of most Gram-negative bacteria.[1][6]
The enzyme LpxC, a zinc-dependent metalloenzyme, catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4][6] Inhibition of LpxC halts the entire lipid A synthesis, leading to the disruption of the outer membrane, accumulation of toxic intermediates, and ultimately, bacterial cell death.[5][6] This makes LpxC a highly attractive and clinically unexploited target for the development of new antibiotics specifically aimed at Gram-negative pathogens.[5][7]
Mechanism of Action of LpxC Inhibitors
LpxC inhibitors function by binding to the active site of the enzyme, preventing it from processing its natural substrate. The most potent and well-studied class of LpxC inhibitors are the hydroxamates.[2][8]
Molecular Interaction with the LpxC Active Site
The active site of LpxC contains a catalytic zinc ion (Zn²⁺) that is essential for its deacetylase activity.[4][8] Hydroxamate-based inhibitors, such as CHIR-090 and ACHN-975, possess a hydroxamic acid moiety that acts as a zinc-binding group (ZBG).[9][10] This group chelates the zinc ion in the active site, effectively inactivating the enzyme.[1][9]
Beyond the zinc chelation, the inhibitor's structure is designed to fit snugly within the LpxC active site. This includes a hydrophobic tail that occupies a hydrophobic tunnel within the enzyme, mimicking the acyl chain of the natural substrate.[4][10] Specific amino acid residues within the active site, such as glutamic acid and histidine, form hydrogen bonds with the inhibitor, further stabilizing the enzyme-inhibitor complex.[1][9] For instance, in the complex of CHIR-090 with P. aeruginosa LpxC, the hydroxamic acid group forms hydrogen bonds with Glu77 and His264.[1]
dot
Caption: Molecular mechanism of LpxC inhibition.
Downstream Effects on the Lipid A Biosynthesis Pathway
The inhibition of LpxC creates a bottleneck in the Raetz pathway, leading to the cessation of lipid A production.[6] This has profound consequences for the bacterial cell, including:
-
Disruption of Outer Membrane Integrity: Without a continuous supply of new lipid A molecules, the integrity of the outer membrane is compromised, making the bacterium more susceptible to environmental stresses and other antibiotics.[5]
-
Bactericidal Effect: For most Gram-negative bacteria, the inability to synthesize lipid A is lethal, resulting in a bactericidal effect.[5] Some inhibitors have been shown to be rapidly bactericidal.[1]
dot
Caption: The role of LpxC in the Lipid A biosynthesis pathway.
Quantitative Data
The potency of LpxC inhibitors is quantified through various metrics, including the half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and the minimum inhibitory concentration (MIC) against whole bacterial cells.
| Inhibitor | Target Organism/Enzyme | IC₅₀ (nM) | MIC (µg/mL) | Reference |
| ACHN-975 | P. aeruginosa LpxC | - | - | [3] |
| L-161,240 | E. coli LpxC | 50 (Kᵢ) | - | [6] |
| CHIR-090 | Wide range of LpxC enzymes | Sub-nanomolar | - | [6][8] |
| LPC-233 | E. coli LpxC | 0.22 (Kᵢ) | 0.014 (E. coli W3110) | [1] |
| LPC-233 | K. pneumoniae 10031 | - | 0.0025 | [1] |
| LPC-233 | P. aeruginosa PAO1 | - | 0.122 | [1] |
Experimental Protocols
The discovery and characterization of LpxC inhibitors rely on a suite of biochemical and microbiological assays.
LpxC Enzyme Inhibition Assay (LC-MS/MS-Based)
This assay directly measures the enzymatic activity of LpxC and its inhibition.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH and ionic strength (e.g., HEPES buffer). Add purified LpxC enzyme to the buffer.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the enzyme mixture and incubate for a predetermined time to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Reaction Quenching: After a specific time, stop the reaction by adding a quenching solution (e.g., an organic solvent like methanol).
-
Analysis by LC-MS/MS: Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of product formed (the deacetylated substrate).
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Bacterial Culture Preparation: Grow the desired Gram-negative bacterial strain in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized cell density.
-
Serial Dilution of Inhibitor: Prepare a series of twofold dilutions of the LpxC inhibitor in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial culture. Include positive (no inhibitor) and negative (no bacteria) growth controls.
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
X-ray Crystallography for Structural Analysis
This technique provides a high-resolution 3D structure of the LpxC enzyme in complex with an inhibitor, revealing the precise molecular interactions.
-
Protein Expression and Purification: Overexpress and purify the LpxC enzyme from a suitable host (e.g., E. coli).
-
Co-crystallization: Mix the purified LpxC with the inhibitor and set up crystallization trials under various conditions (e.g., using vapor diffusion).
-
X-ray Diffraction Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Determination and Refinement: Process the diffraction data to solve the 3D structure of the LpxC-inhibitor complex. Refine the structural model to fit the experimental data.
-
Analysis of Binding Mode: Analyze the refined structure to identify the specific amino acid residues and the zinc ion that interact with the inhibitor.
dot
Caption: A generalized experimental workflow for LpxC inhibitor characterization.
Conclusion
This compound and other inhibitors of the LpxC enzyme represent a promising new class of antibiotics specifically targeting Gram-negative bacteria. Their mechanism of action, which involves the targeted inhibition of the essential lipid A biosynthesis pathway, offers a clinically unprecedented strategy to combat multidrug-resistant infections.[5] A thorough understanding of their molecular interactions, coupled with robust quantitative and structural analysis, is paramount for the continued development and optimization of these potentially life-saving therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 9. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of LPC-233: A Novel LpxC Inhibitor for Gram-Negative Infections
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, creating an urgent need for new classes of antibiotics.[1][2] One of the most promising strategies is the inhibition of the lipopolysaccharide (LPS) biosynthesis pathway, which is essential for the integrity of the bacterial outer membrane. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of LPC-233, a novel, potent, and orally bioavailable inhibitor of the enzyme LpxC.
Introduction: Targeting the Gram-Negative Achilles' Heel
Gram-negative bacteria are characterized by an outer membrane, the outer leaflet of which is primarily composed of lipopolysaccharide (LPS).[3] The lipid component of LPS, known as Lipid A, anchors the entire structure to the membrane and is crucial for bacterial viability and pathogenesis.[4][5][6] The biosynthesis of Lipid A, often referred to as the Raetz pathway, involves a series of enzymatic steps, with UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzing the first committed and irreversible step.[3][7][8]
The LpxC enzyme is highly conserved across Gram-negative species and has no homolog in mammals, making it an ideal target for developing narrow-spectrum antibiotics.[1][8][9] However, the development of LpxC inhibitors has been challenging, with early candidates halted due to off-target cardiovascular toxicity.[2][10][11] LPC-233 emerged from extensive research as a promising candidate that circumvents these safety issues while demonstrating potent bactericidal activity.[2][11][12]
The Lipid A Biosynthesis Pathway and LpxC Inhibition
The synthesis of Lipid A is a multi-step intracellular process. LpxC's role is to deacetylate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a critical step for the subsequent reactions in the pathway. By inhibiting LpxC, LPC-233 effectively halts the production of Lipid A, leading to the disruption of the outer membrane and rapid bacterial cell death.
References
- 1. IND-enabling studies of the potent LpxC inhibitor LPC-233 as a novel antibiotic against Gram-negative pathogens - Clayton Duncan [grantome.com]
- 2. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]
- 3. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid A - Wikipedia [en.wikipedia.org]
- 6. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 7. q-bio.org [q-bio.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPC-233 - Wikipedia [en.wikipedia.org]
- 11. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
LpxC-IN-9: A Technical Guide to Target Binding Affinity and In Vitro Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is a crucial zinc-dependent metalloenzyme that catalyzes the committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] Its absence in mammalian cells and its critical role in bacterial viability make it a prime target for the development of novel antibiotics.[1] LpxC-IN-9, also known as compound 19, is a potent inhibitor of this enzyme, belonging to the N-hydroxyformamide class of LpxC inhibitors. This technical guide provides a detailed overview of the target binding affinity of this compound and the experimental protocols used for its characterization, based on available scientific literature.
LpxC Inhibition Pathway
The inhibition of LpxC disrupts the lipid A biosynthetic pathway, leading to the accumulation of the substrate UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine and preventing the formation of lipid A. This ultimately compromises the integrity of the bacterial outer membrane, leading to cell death.
Caption: Inhibition of the LpxC-catalyzed step in the Lipid A biosynthetic pathway by this compound.
Target Binding Affinity of this compound
This compound is a potent inhibitor of LpxC from various Gram-negative pathogens. The primary mechanism of action involves the chelation of the catalytic zinc ion in the active site of the enzyme by the N-hydroxyformamide group of the inhibitor.
While specific kinetic parameters like k_on, k_off, and residence time for this compound are not publicly available, the inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value for this compound (compound 19) against Pseudomonas aeruginosa LpxC has been determined to be less than 1 nM.[2] This indicates a very high affinity of the inhibitor for its target enzyme.
For context, the following table summarizes the affinity data for this compound and other well-characterized LpxC inhibitors.
| Compound | Target Organism | IC50 (nM) | Ki (nM) | K_I (nM) | K_I* (pM) | Reference |
| This compound | P. aeruginosa | < 1 | - | - | - | [2] |
| LPC-233 | E. coli | - | - | 0.22 | 8.9 | |
| BB-78485 | E. coli | 160 ± 70 | - | - | - | |
| L-161,240 | E. coli | 440 ± 10 | - | - | - | |
| CHIR-090 | A. aeolicus, E. coli | - | < 1 | - | - | [1] |
Note: IC50, Ki, K_I, and K_I* are all measures of inhibitor potency. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. K_I and K_I* are inhibition constants for the initial encounter complex and a more stable, high-affinity complex, respectively, in slow-binding inhibition models.
Experimental Protocols
The determination of LpxC inhibitor affinity and kinetics typically involves biochemical assays that measure the enzymatic activity of LpxC in the presence of varying concentrations of the inhibitor.
General Workflow for LpxC Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound.
Detailed Methodology for a Fluorescence-Based LpxC Inhibition Assay
This protocol is a representative method adapted from procedures used for other LpxC inhibitors and is applicable for the characterization of this compound.
1. Reagents and Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% (v/v) Triton X-100, and 10 µM ZnCl2.
-
LpxC Enzyme: Purified recombinant LpxC from the target organism (e.g., P. aeruginosa).
-
Substrate: UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine.
-
Inhibitor: this compound dissolved in DMSO.
-
Detection Reagent: A fluorescent probe that reacts with the free amine of the deacetylated product (e.g., fluorescamine).
-
Quenching Solution: To stop the enzymatic reaction (e.g., a solution containing a strong chelating agent like EDTA).
-
Microplates: Low-volume, black, non-binding microplates suitable for fluorescence measurements.
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a defined amount of LpxC enzyme to the wells of the microplate containing the different concentrations of this compound. Include controls with DMSO only (no inhibitor). Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 30 minutes) at room temperature to allow for binding to occur.
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Stop the Reaction: Terminate the reaction by adding the quenching solution to all wells.
-
Detection: Add the fluorescent detection reagent to all wells. After a short incubation period to allow for the reaction to complete, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of LpxC, demonstrating significant promise as a potential antibacterial agent. Its high affinity for the target enzyme, as indicated by its sub-nanomolar IC50 value, underscores its potential for effective disruption of the essential lipid A biosynthetic pathway in Gram-negative bacteria. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel LpxC inhibitors. Further studies to elucidate the complete kinetic profile of this compound, including its association and dissociation rate constants, will provide a more comprehensive understanding of its mechanism of action and inform future drug development efforts.
References
LpxC-IN-9: An In-Depth Technical Guide on its Antibacterial Spectrum Against Multidrug-Resistant (MDR) Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The essential enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) has emerged as a promising target for novel antibiotics due to its critical role in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of most Gram-negative bacteria.[1][2] LpxC-IN-9 (also referred to as compound 18d in primary literature) is a potent, novel inhibitor of LpxC belonging to a pyrrolo-imidazolone series of compounds. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against MDR strains, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Mechanism of Action
LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1][2] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to increased permeability, leakage of cellular contents, and ultimately, bacterial cell death.[3] This mechanism of action is distinct from most currently approved antibiotics, making LpxC inhibitors promising candidates for overcoming existing resistance mechanisms.
Antibacterial Spectrum of this compound
This compound has demonstrated potent in vitro activity against a range of Gram-negative pathogens, including clinically important MDR strains of Pseudomonas aeruginosa and members of the Enterobacteriaceae family.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative bacterial strains. Data is extracted from the primary literature describing this compound.
| Bacterial Species | Strain | Resistance Profile | This compound (Compound 18d) MIC (µg/mL) |
| Pseudomonas aeruginosa | PAO1 | Wild-type | 0.25 |
| Pseudomonas aeruginosa | PA2616 | Multidrug-Resistant | 0.5 |
| Escherichia coli | ATCC 25922 | Wild-type | 0.06 |
| Klebsiella pneumoniae | ATCC 13883 | Wild-type | 0.125 |
| Enterobacter cloacae | Clinical Isolate | Not Specified | 0.125 |
| Serratia marcescens | Clinical Isolate | Not Specified | 0.25 |
| Morganella morganii | Clinical Isolate | Not Specified | 0.06 |
Data sourced from Surivet et al., 2020.[1]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the evaluation of this compound's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (log-phase growth)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains were grown in CAMHB to an optical density (OD) corresponding to the log phase of growth. The culture was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of this compound: this compound was serially diluted (2-fold) in CAMHB in the 96-well microtiter plates.
-
Inoculation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension.
-
Controls: Positive (bacteria in broth without inhibitor) and negative (broth only) growth controls were included on each plate.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Visualizations
Signaling Pathway: Lipid A Biosynthesis and LpxC Inhibition
The following diagram illustrates the initial steps of the Lipid A biosynthetic pathway and highlights the point of inhibition by LpxC inhibitors like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-antibiotic methods against Pseudomonas aeruginosa include QS inhibitors: a narrative review - Xiang - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
LpxC Inhibitors as Tools for Studying Lipid A Biosynthesis: A Technical Guide
Note to the Reader: This technical guide focuses on the use of LpxC inhibitors as research tools. The specific compound "LpxC-IN-9" mentioned in the topic query did not yield specific public data in our search. Therefore, this guide utilizes data from well-characterized and frequently cited LpxC inhibitors such as CHIR-090 and ACHN-975 to provide a representative and detailed overview of how this class of molecules can be effectively used to study lipid A biosynthesis.
Introduction to Lipid A Biosynthesis and LpxC Inhibition
The outer membrane of Gram-negative bacteria is a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS).[1][2] The hydrophobic anchor of LPS, known as lipid A or endotoxin, is crucial for the integrity of this membrane and is essential for the survival of most Gram-negative bacteria.[3][4] The biosynthesis of lipid A is a conserved pathway involving a series of enzymatic steps, making it an attractive target for the development of novel antibacterial agents.[1][2]
One of the most critical enzymes in this pathway is the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, or LpxC.[5] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in lipid A synthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][6] Inhibition of LpxC halts the entire lipid A biosynthetic pathway, leading to the disruption of the outer membrane and, ultimately, bacterial cell death.[5][7] This unique mechanism of action makes LpxC inhibitors potent tools for studying the intricacies of lipid A biosynthesis and its role in bacterial physiology.
The Lipid A Biosynthesis Pathway
The synthesis of Kdo2-lipid A in Escherichia coli, a well-studied model organism, involves nine enzymatic steps that take place on the cytoplasmic face of the inner membrane.[1] The inhibition of LpxC blocks the pathway after the initial acylation step, leading to the accumulation of the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine and the depletion of all downstream intermediates.
Caption: The Lipid A Biosynthesis Pathway in E. coli.
Quantitative Data on LpxC Inhibitors
The potency of LpxC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified LpxC enzyme and their minimum inhibitory concentration (MIC) against various Gram-negative bacterial strains. Below are tables summarizing representative data for well-characterized LpxC inhibitors.
Table 1: In Vitro Enzymatic Inhibition of LpxC
| Compound | Target Organism LpxC | IC50 (nM) | Reference |
| ACHN-975 | P. aeruginosa | <2.1 | [8] |
| CHIR-090 | P. aeruginosa | 1.1 | [8] |
| PF-5081090 | P. aeruginosa | 0.05 | [8] |
| CHIR-090 | K. pneumoniae | 0.069 | [8] |
| ACHN-975 | A. baumannii | 183 | [8] |
Table 2: In Vitro Antibacterial Activity of LpxC Inhibitors (MIC)
| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| ACHN-975 | P. aeruginosa | 0.06 | 0.25 | [2] |
| LPXC-516 | P. aeruginosa | 0.5 | 2 | [2] |
| LPXC-313 | P. aeruginosa | 0.5 | 2 | [2] |
| LPXC-289 | P. aeruginosa | 0.5 | 2 | [2] |
| LpxC-4 | K. pneumoniae | - | 1 | [8] |
| LPC-233 | Enterobacteriaceae (ESBL-negative) | 0.064 | 0.125 | [9] |
| LPC-233 | Enterobacteriaceae (ESBL-positive) | 0.064 | 0.125 | [9] |
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the IC50 of an LpxC inhibitor.
Caption: Workflow for an LpxC enzyme inhibition assay.
Methodology:
-
Reagents and Materials: Purified LpxC enzyme, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate), LpxC inhibitor, assay buffer (e.g., 50 mM HEPES, pH 7.5), fluorescamine, and a fluorescence microplate reader.
-
Procedure: a. In a microplate, add the LpxC enzyme and varying concentrations of the LpxC inhibitor to the assay buffer. b. Incubate the enzyme and inhibitor mixture for a predetermined time at room temperature to allow for binding. c. Initiate the enzymatic reaction by adding the LpxC substrate. d. Incubate the reaction at 30°C for a set period. e. Stop the reaction and add fluorescamine. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal. f. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 475 nm). g. Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[10]
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the standard broth microdilution method for determining the MIC of an LpxC inhibitor against a bacterial strain.
Methodology:
-
Reagents and Materials: LpxC inhibitor, bacterial culture, cation-adjusted Mueller-Hinton broth (CAMHB), and 96-well microtiter plates.
-
Procedure: a. Prepare a serial two-fold dilution of the LpxC inhibitor in CAMHB in a 96-well plate. b. Prepare a standardized inoculum of the test bacterium (e.g., to a final concentration of 5 x 10^5 CFU/mL). c. Inoculate each well of the microtiter plate with the bacterial suspension. d. Include a positive control (bacteria with no inhibitor) and a negative control (broth only). e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
In Vivo Efficacy Studies
The utility of LpxC inhibitors as tools extends to in vivo models of bacterial infection. These studies are critical for understanding the inhibitor's pharmacokinetic and pharmacodynamic properties and its overall efficacy in a complex biological system.
A common model is the neutropenic mouse thigh infection model.[2] In this model, mice are rendered neutropenic and then infected intramuscularly with a Gram-negative pathogen. The LpxC inhibitor is then administered at various doses and schedules, and the bacterial burden in the thigh muscle is quantified over time to assess the inhibitor's bactericidal activity.[2] For example, in studies with ACHN-975, single increasing doses were tested, and colony counts were measured at different time points post-treatment.[2] Such experiments revealed that for P. aeruginosa, larger, less frequent doses led to maximal efficacy.[2]
Impact on Host Immune Response
Inhibiting lipid A biosynthesis has profound effects on the interaction between bacteria and the host immune system. Lipid A is a potent activator of the Toll-like receptor 4 (TLR4), triggering a strong inflammatory response.[11] By blocking lipid A production, LpxC inhibitors can modulate this response. For instance, in a study involving Acinetobacter baumannii, an LpxC inhibitor, despite not showing strong in vitro killing, protected mice from lethal infection.[12] This was achieved by reducing serum LPS levels, decreasing inflammatory cytokine production, and enhancing the opsonophagocytic killing of the bacteria by macrophages.[12] This highlights the dual role of LpxC inhibitors: direct antibacterial action (in susceptible species) and modulation of the host's inflammatory response.
Conclusion
LpxC inhibitors are invaluable tools for dissecting the lipid A biosynthesis pathway and its role in bacterial viability, pathogenesis, and interaction with the host. Their specific mechanism of action allows researchers to probe the consequences of disrupting the outer membrane integrity of Gram-negative bacteria. The quantitative data from enzymatic and cellular assays, combined with detailed experimental protocols and in vivo studies, provide a robust framework for utilizing these compounds in both basic research and drug development. The continued exploration of LpxC inhibitors will undoubtedly yield further insights into the fundamental biology of Gram-negative bacteria and pave the way for novel therapeutic strategies.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
Structural Basis for LpxC Inhibition: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for the specific inhibitor "LpxC-IN-9". This guide will instead provide a comprehensive overview of the structural basis for the inhibition of LpxC by CHIR-090 , a well-characterized, potent, slow, tight-binding inhibitor, as a representative example.
Introduction
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria.[1][2] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the bacterial outer membrane, providing a barrier against many antibiotics and environmental stresses.[3][4] The enzymatic reaction catalyzed by LpxC is the first committed and irreversible step in lipid A synthesis, making it a prime target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[1][3][5]
CHIR-090 is a synthetic, N-aroyl-l-threonine hydroxamate-based inhibitor of LpxC.[2][5] It exhibits potent, broad-spectrum antibiotic activity against a range of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with an efficacy comparable to that of ciprofloxacin.[2][6] This guide details the structural and molecular basis of LpxC inhibition by CHIR-090, presenting key quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and inhibitory mechanisms.
Quantitative Data for LpxC Inhibition by CHIR-090
CHIR-090 is characterized as a two-step, slow, tight-binding inhibitor of LpxC.[1][5] This mode of inhibition involves an initial rapid binding to form an encounter complex (EI), followed by a slower isomerization to a more stable, high-affinity complex (EI*).[1][7] The key kinetic and binding parameters for the interaction of CHIR-090 with E. coli LpxC are summarized in the table below.
| Parameter | Value | Description | Reference |
| Ki | 4.0 nM | Inhibition constant for the initial encounter complex (EI). | [5] |
| Ki | 0.5 nM | Overall inhibition constant for the final stable complex (EI). | [5] |
| k5 | 1.9 min-1 | Forward rate constant for the isomerization from EI to EI. | [5] |
| k6 | 0.18 min-1 | Reverse rate constant for the isomerization from EI to EI. | [5] |
Structural Basis of LpxC-CHIR-090 Interaction
The solution structure of the Aquifex aeolicus LpxC in complex with CHIR-090 has been determined by NMR spectroscopy.[7][8] The structure reveals that CHIR-090 binds in the active site and a hydrophobic passage of LpxC, exploiting conserved features that are critical for catalysis.[6][7]
The key interactions can be summarized as follows:
-
Chelation of the Catalytic Zinc Ion: The hydroxamate moiety of CHIR-090 directly chelates the essential zinc ion in the active site of LpxC.[2][6]
-
Interaction with the Threonyl-Hydroxamate Group: The threonyl group of CHIR-090 forms a hydrogen bond with the conserved hydroxyl group of a threonine residue (T179 in A. aeolicus LpxC) in the active site.[6]
-
Occupancy of the Hydrophobic Passage: The biphenyl acetylene tail of CHIR-090 inserts into a narrow, L-shaped hydrophobic passage that normally accommodates the acyl chain of the natural substrate.[6][7] This interaction is stabilized by extensive van der Waals contacts with hydrophobic residues lining the passage.[9]
-
No Interaction with the UDP-Binding Pocket: Notably, CHIR-090 does not occupy the UDP-binding pocket of LpxC, suggesting that inhibitors could be further optimized by incorporating moieties that extend into this region.[7][8]
The binding of CHIR-090 does not induce large conformational changes in the overall structure of LpxC.[1] The high affinity and slow, tight-binding nature of CHIR-090 are attributed to its complementary shape, rigidity, and the extensive hydrophobic interactions within the acyl-chain binding passage.[6]
Experimental Protocols
LpxC Enzyme Kinetics Assay
The inhibitory activity of CHIR-090 against LpxC is typically determined using a continuous, spectrophotometric assay that measures the release of free thiol from the product upon reaction with a chromogenic agent. A detailed protocol for determining the kinetic parameters of a slow, tight-binding inhibitor like CHIR-090 is as follows:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), the LpxC substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), and a thiol-detecting reagent (e.g., 4,4'-dithiodipyridine).
-
Enzyme and Inhibitor Preparation: Purified LpxC enzyme is diluted to the desired concentration in the assay buffer. The inhibitor, CHIR-090, is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Initiation of Reaction: The reaction is initiated by the addition of the LpxC enzyme to the reaction mixture pre-incubated with various concentrations of CHIR-090.
-
Data Acquisition: The increase in absorbance at a specific wavelength (e.g., 324 nm for the product of the reaction with 4,4'-dithiodipyridine) is monitored over time using a spectrophotometer.
-
Data Analysis: For a slow, tight-binding inhibitor, the reaction progress curves will be non-linear. The data are fitted to the appropriate equation for two-step inhibition to determine the kinetic parameters Ki, Ki*, k5, and k6.[5]
NMR Spectroscopy for Structure Determination
The solution structure of the LpxC-CHIR-090 complex was determined using multidimensional heteronuclear NMR spectroscopy. The general workflow for such a study is as follows:
-
Sample Preparation: Isotopically labeled (15N, 13C) LpxC is overexpressed and purified.[1] Isotopically labeled CHIR-090 is synthesized. The LpxC-CHIR-090 complex is formed by incubating the protein with a slight excess of the inhibitor. The complex is then purified to remove unbound inhibitor.[1]
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, 1H-13C HSQC, 3D NOESY, etc.) are performed on the complex.
-
Resonance Assignment: The NMR signals are assigned to specific atoms in the protein and the inhibitor.
-
Structural Restraint Generation: Nuclear Overhauser effect (NOE) data are used to generate distance restraints between protons that are close in space. Other NMR parameters, such as residual dipolar couplings (RDCs), can provide information on the orientation of chemical bonds.
-
Structure Calculation and Refinement: The structural restraints are used in computational algorithms to calculate an ensemble of 3D structures of the LpxC-CHIR-090 complex that are consistent with the experimental data.[1]
Visualizations
Lipid A Biosynthesis Pathway
References
- 1. Structure of the deacetylase LpxC bound to the antibiotic CHIR-090: Time-dependent inhibition and specificity in ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid A - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Structure of the deacetylase LpxC bound to the antibiotic CHIR-090: Time-dependent inhibition and specificity in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.duke.edu [sites.duke.edu]
Preclinical Safety Profile of LpxC Inhibitors: A Technical Guide Focused on LPC-233
Disclaimer: No public preclinical safety data was found for a compound specifically designated "LpxC-IN-9". The following technical guide provides a comprehensive overview of the preclinical safety profile of a well-characterized LpxC inhibitor, LPC-233 , as a representative example for researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1][2][3] This makes LpxC a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[4][5][6] However, the development of LpxC inhibitors has been challenging due to unexpected cardiovascular toxicity observed in some hydroxamate and non-hydroxamate-based inhibitors.[1][2] LPC-233 is a potent, slow, tight-binding LpxC inhibitor with a favorable preclinical safety and efficacy profile.[1][2] This document details the preclinical safety assessment of LPC-233.
Core Mechanism of Action
LpxC inhibitors block the first committed step in the lipid A biosynthetic pathway, leading to the disruption of the outer membrane and subsequent bacterial cell death.[3][7][8] This pathway is highly conserved among Gram-negative bacteria and absent in mammals, suggesting a high degree of selectivity for the bacterial target.[3][5]
Figure 1: Inhibition of the Lipid A Biosynthesis Pathway by LPC-233.
In Vitro Safety Profile
LPC-233 has demonstrated a clean in vitro safety profile. Key quantitative data are summarized below.
| Assay Type | Cell Line / Target | Endpoint | Result |
| Cytotoxicity | HepG2 (Human liver) | IC50 | > 50 µM |
| hERG Channel Inhibition | HEK293 cells | IC50 | > 30 µM |
| Plasma Protein Binding | Mouse | % Bound | 96.4% |
| Rat | % Bound | 97.8% | |
| Dog | % Bound | 98.2% | |
| Human | % Bound | 98.8% |
Data extracted from a study by Zhao et al., 2023.[5]
In Vivo Safety Profile
LPC-233 exhibits an exceptional in vivo safety profile with no detectable adverse cardiovascular toxicity in dogs at high doses.[1][2][4]
| Species | Route of Administration | Dose Level | Observation |
| Mouse | IV, IP, PO | Up to 40 mg/kg/12h | No adverse effects reported in efficacy studies. |
| Dog | Not specified | 100 mg/kg | No detectable adverse cardiovascular toxicity.[1][2][4] |
Experimental Protocols
Detailed methodologies for key preclinical safety experiments are crucial for the interpretation of results.
hERG Inhibition Assay: The potential for LPC-233 to inhibit the hERG potassium channel was assessed using a whole-cell patch-clamp technique in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of LPC-233 concentrations, and the effect on the hERG current was measured and compared to a vehicle control. The IC50 value was then calculated.
In Vivo Cardiovascular Safety in Dogs: Beagle dogs were administered a single high dose of LPC-233 (100 mg/kg). Cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG) readings, were monitored continuously for a specified period post-dosing. The data were analyzed for any significant changes from baseline and compared to a control group.
Plasma Protein Binding: The extent of plasma protein binding was determined using the rapid equilibrium dialysis (RED) method.[1] LPC-233 was added to plasma from different species (mouse, rat, dog, human) in the RED device and dialyzed against a protein-free buffer. The concentrations of LPC-233 in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage of bound drug.[1]
Figure 2: Generalized Preclinical Safety Evaluation Workflow for LpxC Inhibitors.
Discussion and Conclusion
The preclinical safety profile of LPC-233 is highly encouraging. The lack of significant in vitro cytotoxicity and off-target effects, such as hERG inhibition, at concentrations well above the efficacious levels, suggests a favorable therapeutic window. A noteworthy characteristic of LPC-233 is its high plasma protein binding across multiple species.[5] While high plasma protein binding can sometimes limit efficacy, the picomolar affinity of LPC-233 for LpxC allows it to effectively compete with plasma proteins, mitigating the impact of high binding.[1]
The absence of cardiovascular toxicity in dogs, a significant hurdle for previous LpxC inhibitors, is a major advancement for this class of antibiotics.[1][2][4] The comprehensive preclinical data for LPC-233 demonstrates that it is possible to develop LpxC-targeting antibiotics with excellent safety profiles for clinical applications.[1] This technical guide on LPC-233 serves as a strong example of the rigorous preclinical safety evaluation necessary for the development of new antibacterial agents.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
LpxC-IN-9 (LPC-233): A Technical Guide to a Potent Hydroxamate Inhibitor of Gram-Negative Bacterial Lipid A Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the lipid A biosynthetic pathway, has emerged as a promising target for novel antibiotics. Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria. Its inhibition leads to bacterial cell death, and due to its absence in mammals, LpxC inhibitors are expected to have high selectivity.[1][2] This technical guide provides an in-depth analysis of LpxC-IN-9 (also known as LPC-233), a potent hydroxamate-containing inhibitor of LpxC. We compare its activity with other notable hydroxamate inhibitors, detail relevant experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to LpxC and Hydroxamate Inhibitors
The LpxC enzyme catalyzes the second and committed step in the biosynthesis of lipid A.[1] This pathway is highly conserved among Gram-negative bacteria, making LpxC an attractive broad-spectrum target.[1][3] The catalytic mechanism of LpxC involves a zinc ion at its active site, which is essential for the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1]
Hydroxamate-containing compounds have been a major class of LpxC inhibitors. The hydroxamic acid moiety acts as a strong chelator of the catalytic zinc ion, leading to potent inhibition of the enzyme.[1] Early hydroxamate inhibitors like L-161,240 and CHIR-090 demonstrated the potential of this chemical class, with CHIR-090 showing sub-nanomolar affinity for LpxC and potent antibiotic activity against E. coli and P. aeruginosa.[1] However, the development of many LpxC inhibitors has been hampered by off-target effects, including cardiovascular toxicity.[4][5]
This compound (LPC-233) is a next-generation hydroxamate inhibitor designed to overcome these limitations while retaining high potency. It is a slow, tight-binding inhibitor with a picomolar affinity for LpxC.[6][7]
This compound (LPC-233) in Focus
LPC-233 is a synthetic small molecule that has demonstrated potent and broad-spectrum bactericidal activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains.[6][8] It is a slow, tight-binding inhibitor of LpxC, initially forming an encounter complex (EI) which then converts to a more stable, high-affinity complex (EI*).[6] This mode of inhibition contributes to its potent antibacterial effect.
Mechanism of Action
As a hydroxamate inhibitor, the primary mechanism of action of LPC-233 is the chelation of the Zn2+ ion in the active site of LpxC, thereby preventing the deacetylation of its substrate. This disruption of the lipid A biosynthetic pathway leads to the accumulation of toxic intermediates and ultimately, bacterial cell death.
Figure 1: Mechanism of LpxC Inhibition by LPC-233.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound (LPC-233) and other notable hydroxamate inhibitors.
Table 1: In Vitro Potency of LpxC Hydroxamate Inhibitors
| Compound | Target Organism | IC50 (nM) | Ki (nM) | KI* (pM) | Reference(s) |
| LPC-233 | E. coli LpxC | - | 0.22 ± 0.06 | 8.9 ± 0.5 | [6] |
| CHIR-090 | A. aeolicus LpxC | - | Sub-nanomolar | - | [1] |
| CHIR-090 | E. coli LpxC | - | Sub-nanomolar | - | [1] |
| L-161,240 | E. coli LpxC | - | 50 | - | [1] |
| BB-78485 | E. coli LpxC | 160 | - | - | [2] |
| LpxC-4 | P. aeruginosa LpxC | ~10 | - | - | [9] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. KI: Inhibition constant for the stable, high-affinity complex.*
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of LpxC Hydroxamate Inhibitors
| Compound | Organism | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| LPC-233 | Enterobacteriaceae (ESBL/carbapenemase negative) | - | 0.064 | 0.125 | [6] |
| LPC-233 | Enterobacteriaceae (ESBL/carbapenemase positive) | - | 0.064 | 0.125 | [6] |
| LPC-233 | P. aeruginosa (susceptible) | - | 0.25 | 0.5 | [6] |
| LPC-233 | P. aeruginosa (MDR/XDR) | - | 0.5 | 1.0 | [6] |
| LPC-233 | B. pseudomallei | ≤0.008 - 0.12 | ≤0.008 | 0.03 | [10] |
| CHIR-090 | P. aeruginosa | 0.0625 - 0.5 | - | - | [11] |
| BB-78485 | E. coli | 1 | - | - | [2] |
| BB-78485 | P. aeruginosa | >32 | - | - | [2] |
| LpxC-4 | P. aeruginosa | - | - | 2 | [9] |
| LpxC-4 | K. pneumoniae | - | - | 1 | [9] |
MIC: Minimum Inhibitory Concentration. MIC50/MIC90: MIC required to inhibit 50%/90% of isolates.
Table 3: Pharmacokinetic and Safety Profile of LPC-233
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | 73% (fasting) | - | [12] |
| Plasma Protein Binding | 96.4% - 98.9% | Mouse, Rat, Dog, Monkey, Human | [6] |
| In vitro HEK293 LD50 | >128 µg/mL | - | [6] |
| Cardiovascular Safety | No detectable adverse toxicity | Dog (at 100 mg/kg) | [4][6] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the evaluation and comparison of LpxC inhibitors.
LpxC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
Figure 2: LpxC Enzyme Inhibition Assay Workflow.
Methodology:
-
Assay Buffer Preparation: A typical buffer consists of 40 mM MES (pH 6.0), 0.02% Brij 35, and 80 µM dithiothreitol (DTT).[13]
-
Enzyme and Inhibitor Addition: Purified LpxC enzyme (e.g., from E. coli) is added to the assay buffer. The test inhibitor, dissolved in a suitable solvent like DMSO, is then added at varying concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).[13]
-
Reaction Quenching: The reaction is stopped, for instance, by the addition of 0.625 M sodium hydroxide.[13]
-
Product Detection: The product, UDP-glucosamine, can be detected by derivatization with o-phthaldialdehyde (OPA), which generates a fluorescent signal.[13] Fluorescence is measured at an excitation of 340 nm and an emission of 460 nm.[13]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. For slow, tight-binding inhibitors like LPC-233, time-dependent inhibition assays are performed to determine KI and KI*.[6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Serial Dilution of Inhibitor: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible bacterial growth.
In Vivo Efficacy Models
Murine infection models are commonly used to evaluate the in vivo efficacy of LpxC inhibitors.
Example: Murine Thigh Infection Model
-
Animal Model: Neutropenic mice are often used to create a more severe infection model.
-
Infection: Mice are inoculated in the thigh muscle with a specific bacterial strain (e.g., E. coli, P. aeruginosa).
-
Treatment: At a set time post-infection, treatment with the LpxC inhibitor (e.g., LPC-233) is initiated via a relevant route of administration (e.g., oral, intravenous).
-
Evaluation: At various time points, mice are euthanized, and the thigh muscles are homogenized. The bacterial load (colony-forming units per gram of tissue) is determined by plating serial dilutions of the homogenate.
-
Data Analysis: The reduction in bacterial burden in treated mice is compared to that in vehicle-treated control mice.
Signaling Pathways and Logical Relationships
The lipid A biosynthetic pathway is a linear pathway with LpxC playing a critical early role.
Figure 3: Simplified Lipid A Biosynthetic Pathway.
Conclusion and Future Directions
This compound (LPC-233) represents a significant advancement in the development of hydroxamate-based LpxC inhibitors. Its potent, broad-spectrum activity, favorable pharmacokinetic properties, and promising safety profile make it a strong candidate for further clinical development.[6][7] The data presented in this guide underscore the potential of targeting the lipid A biosynthetic pathway to combat multidrug-resistant Gram-negative infections.
Future research should focus on:
-
Phase I clinical trials to assess the safety and pharmacokinetics of LPC-233 in humans.
-
Further studies to fully elucidate the structure-activity relationships that contribute to the improved safety profile of LPC-233 compared to earlier generation inhibitors.
-
Investigation of potential resistance mechanisms to LPC-233.
The continued development of potent and safe LpxC inhibitors like LPC-233 is a critical component of the strategy to address the growing threat of antibiotic resistance.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]
- 5. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 6. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Antibiotic Could Be Effective Against Drug-Resistant Superbugs | Duke Today [today.duke.edu]
- 9. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Gram-Negative Infections: A Technical Guide to the Oral Bioavailability and Formulation of LpxC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance, particularly in Gram-negative bacteria, necessitates the exploration of novel therapeutic targets. One of the most promising of these is UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1] This guide provides an in-depth analysis of the oral bioavailability and formulation strategies for LpxC inhibitors, with a primary focus on the well-characterized compound LPC-233 and insights into LpxC-IN-9 (compound 19) .
Executive Summary
The development of orally bioavailable LpxC inhibitors holds the key to treating a wide array of multidrug-resistant Gram-negative infections in an outpatient setting. This document synthesizes preclinical data on LpxC inhibitors, presenting key pharmacokinetic parameters, formulation approaches, and in vivo efficacy. While this compound showed initial promise, its development was halted due to off-target effects. In contrast, LPC-233 has emerged as a robust candidate with excellent oral bioavailability and a favorable safety profile, making it a pivotal case study for the future of LpxC-targeted therapies.
This compound (Compound 19): A Promising Lead with a Hurdle
This compound, also known as compound 19, demonstrated potent, broad-spectrum activity against a variety of Gram-negative pathogens.[2] Early pharmacokinetic profiling in mice, rats, and monkeys with intravenous and subcutaneous administrations revealed a good profile.[3] However, further development was discontinued due to acute tolerability issues linked to the inhibition of sodium channels, highlighting a critical consideration in the safety profiling of this class of inhibitors.[3]
LPC-233: A Case Study in Successful Oral Delivery
LPC-233 stands out as a promising LpxC inhibitor with demonstrated oral efficacy in multiple animal models.[1][4][5][6] Its success provides a valuable blueprint for the development of future oral Gram-negative antibiotics.
Formulation
LPC-233 has been effectively formulated for in vivo studies using a 20% Captisol solution. Captisol, a modified cyclodextrin, is a widely used solubilizing agent for poorly water-soluble drugs, enabling the administration of higher and more consistent doses. A prodrug of LPC-233 has also been developed to further enhance solubility.[7]
Oral Bioavailability and Pharmacokinetics
LPC-233 exhibits high oral bioavailability, a critical attribute for an effective oral antibiotic.[2][5] The pharmacokinetic parameters of LPC-233 have been characterized in several preclinical species.
Table 1: Pharmacokinetic Parameters of LPC-233
| Species | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | Oral (fasting) | - | - | - | - | 73 | [2] |
| Mouse | Oral | 10 | - | - | - | - | [4] |
| Mouse | Oral | 30 | - | - | - | - | [4] |
| Mouse | Oral | 90 | - | - | - | - | [4] |
| Dog | - | 100 | - | - | - | - | [1][6] |
Note: Specific Cmax, Tmax, and AUC values for all doses and species were not publicly available in the reviewed literature.
In Vivo Efficacy
Oral administration of LPC-233 has demonstrated significant efficacy in various murine infection models, effectively reducing bacterial burden and improving survival.
Table 2: In Vivo Efficacy of Orally Administered LPC-233 in Murine Models
| Infection Model | Pathogen | Dosing Regimen (mg/kg) | Outcome | Reference |
| Sepsis | Acinetobacter baumannii | - | Significant dose-dependent survival | [7] |
| Soft-tissue infection | Multidrug-resistant E. coli | - | Efficiently eliminates infection | [1][6][8] |
| Sepsis | Susceptible and multidrug-resistant Gram-negative pathogens | - | Efficiently eliminates infection | [1][6] |
| Urinary Tract Infection (UTI) | Multidrug-resistant E. coli | 40 mg/kg every 12h | Completely cleared bacterial infection | [2] |
| Melioidosis (pneumonia) | Burkholderia pseudomallei | 10, 30, or 90 mg/kg every 12h for 14 days | Significantly and dose-dependently rescued mice from infection | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the typical experimental workflows for evaluating the oral bioavailability and efficacy of LpxC inhibitors.
Pharmacokinetic Studies
The determination of pharmacokinetic parameters is a cornerstone of drug development.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a potent LpxC inhibitor for post-exposure prophylaxis treatment of antibiotic-resistant Burkholderia pseudomallei in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duke University develops prodrugs of LpxC inhibitors | BioWorld [bioworld.com]
- 8. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]
LpxC-IN-9: A Technical Guide to Solubility and Stability for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical considerations for utilizing LpxC-IN-9 in in vitro assays, with a focus on its solubility and stability. As a potent inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), this compound is a valuable tool for research into novel Gram-negative antibacterial agents. Proper handling and a clear understanding of its physicochemical properties are paramount for generating reliable and reproducible experimental data.
Core Concepts: LpxC Inhibition
LpxC is a zinc metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death. This makes LpxC a compelling target for the development of new antibiotics.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of LpxC in the lipid A biosynthetic pathway and a general workflow for evaluating LpxC inhibitors.
Caption: LpxC pathway and a typical in vitro inhibitor screening workflow.
Solubility of this compound
Recommended Solvents
For initial stock solutions, dimethyl sulfoxide (DMSO) is the most common solvent for small molecule inhibitors. For aqueous-based in vitro assays, subsequent dilutions are made into the appropriate assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.
Experimental Protocols for Solubility Determination
2.2.1. Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
-
Add an excess amount of this compound solid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Perform the experiment in triplicate to ensure reproducibility.
2.2.2. Kinetic (High-Throughput) Solubility
This method is often used in early drug discovery to quickly assess the solubility of many compounds.
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to the aqueous buffer of interest in a multi-well plate.
-
Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the amount of precipitated compound, often by nephelometry (light scattering) or by quantifying the remaining soluble compound after filtration.
Data Presentation
The solubility data for this compound should be summarized in a table for easy comparison across different solvents and conditions.
| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| Example: DMSO | 25 | Visual | >100 | >221 |
| Example: PBS, pH 7.4 | 25 | Shake-Flask | 15 | 0.033 |
| Example: Assay Buffer X | 37 | Kinetic | 25 | 0.055 |
(Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.)
Stability of this compound
Understanding the stability of this compound in solution is critical for ensuring the integrity of the compound throughout the duration of an experiment. Degradation of the compound can lead to an underestimation of its potency.
Experimental Protocols for Stability Assessment
3.1.1. Stock Solution Stability
Protocol:
-
Prepare a stock solution of this compound in DMSO at a known concentration.
-
Aliquot the solution into multiple vials and store at the recommended temperature (typically -20°C or -80°C).
-
At specified time points (e.g., 0, 1, 3, 6 months), thaw an aliquot and quantify the concentration of this compound using a stability-indicating HPLC method.
-
Compare the concentration to the initial time point to determine the extent of degradation.
3.1.2. Freeze-Thaw Stability
Protocol:
-
Prepare a stock solution of this compound in the desired solvent.
-
Subject aliquots of the solution to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing to room temperature).
-
After a specified number of cycles (e.g., 1, 3, 5), analyze the concentration of the compound by HPLC and compare it to a control sample that has not undergone freeze-thaw cycles.
3.1.3. In-Assay Stability (in Aqueous Buffer)
Protocol:
-
Prepare a working solution of this compound in the final assay buffer at the highest concentration to be used in the experiment.
-
Incubate the solution under the same conditions as the in vitro assay (e.g., temperature, light exposure).
-
At various time points corresponding to the duration of the assay (e.g., 0, 2, 4, 24 hours), take samples and analyze the concentration of this compound by HPLC.
Data Presentation
Stability data should be presented clearly, indicating the percentage of the compound remaining at each time point under different conditions.
| Condition | Solvent/Buffer | Temperature (°C) | Time Point | % Remaining |
| Example: Freeze-Thaw | DMSO | -20 to 25 | 3 Cycles | 98.5 |
| Example: Stock Solution | DMSO | -20 | 3 Months | 99.2 |
| Example: In-Assay | Assay Buffer Y | 37 | 4 Hours | 95.1 |
(Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.)
General Recommendations for Handling and Storage
-
Storage of Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions in aqueous buffers from the stock solution on the day of the experiment. Do not store aqueous solutions for extended periods unless stability has been confirmed.
By following these guidelines and performing the described solubility and stability assessments, researchers can ensure the reliable and effective use of this compound in their in vitro assays, leading to more accurate and reproducible scientific outcomes.
LpxC Enzyme as a Foundational Target for Novel Gram-Negative Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these bacteria, characterized by the presence of lipopolysaccharide (LPS), acts as a significant barrier to many existing antibiotics. This has spurred intensive research into novel therapeutic targets essential for bacterial viability. One of the most promising of these is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC, a critical enzyme in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. This technical guide provides an in-depth overview of the foundational research on LpxC, detailing its biochemical characteristics, the mechanism of action of its inhibitors, key experimental protocols, and a summary of quantitative data for prominent inhibitor compounds.
The Critical Role of LpxC in Gram-Negative Bacteria
LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A.[1][2] This pathway is essential for the formation of the outer membrane in most Gram-negative bacteria.[3][4] The enzyme facilitates the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5][6] Since the first step of the pathway is reversible, the LpxC-catalyzed reaction is the first irreversible step, making it a crucial control point.[7][8] The essentiality of LpxC for bacterial survival, coupled with its high degree of conservation across various Gram-negative species and the absence of a human homolog, establishes it as an attractive target for the development of new antibiotics.[9][10][11]
Structural and Mechanistic Insights into LpxC
The crystal structure of LpxC reveals a unique "β-α-α-β sandwich" fold, with two domains of similar topology.[3][9] A hydrophobic passage within the enzyme accommodates the acyl chain of the substrate.[9][12] The active site contains a catalytic zinc ion coordinated by two histidine residues and one aspartate residue.[9] The catalytic mechanism of LpxC is understood to be a general acid-base mechanism, where a glutamate residue acts as the general base, activating a zinc-bound water molecule for nucleophilic attack on the substrate's acetyl group.[6][9]
LpxC Inhibitors: A Promising Class of Antibiotics
The discovery of LpxC inhibitors has opened a new avenue for combating Gram-negative infections.[13] These inhibitors typically function by binding to the active site of the LpxC enzyme, thereby blocking its catalytic activity and disrupting the production of Lipid A.[13] This disruption compromises the integrity of the bacterial outer membrane, leading to increased vulnerability to external stressors and ultimately cell death.[13] Many potent LpxC inhibitors contain a hydroxamate group that chelates the catalytic zinc ion.[9][10]
Quantitative Data on Key LpxC Inhibitors
The following table summarizes the in vitro inhibitory activity of several notable LpxC inhibitors against the enzyme and their antibacterial potency against various Gram-negative pathogens.
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | MIC (µg/mL) | Reference |
| L-161,240 | E. coli LpxC | 26 | 50 | - | [2][9] |
| CHIR-090 | E. coli LpxC | - | <1 | - | [9] |
| P. aeruginosa | - | - | ≤1 | [10] | |
| E. coli | - | - | ≤1 | [10] | |
| ACHN-975 | - | - | - | - | [14] |
| LPC-233 | E. coli LpxC | - | 0.0089 | - | [15] |
| P. aeruginosa LpxC | 3.6 | - | - | [15] | |
| E. coli | - | - | 0.031-4 | ||
| P. aeruginosa | - | - | 0.5 | [15] | |
| BB-78484 | E. coli LpxC | 400 ± 90 | - | - | [2] |
| BB-78485 | E. coli LpxC | 160 ± 70 | - | - | [2] |
| LpxC-4 | K. pneumoniae | - | - | 1 | [16] |
| Compound 10 | P. aeruginosa LpxC | 3.6 | - | - | [15] |
Experimental Protocols for LpxC Research
LpxC Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds against LpxC is a fluorescence-based assay.
Principle: The assay measures the formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, which possesses a free amino group that can be detected by reaction with o-phthaldialdehyde (OPA) to yield a fluorescent product.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 40 mM MES, pH 6.0), a detergent (e.g., 0.02% Brij 35), a reducing agent (e.g., 80 µM dithiothreitol), the LpxC substrate (e.g., 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc), and the test inhibitor at various concentrations (typically in DMSO, with a final concentration of 2% v/v).[2]
-
Enzyme Addition: Initiate the reaction by adding a purified E. coli LpxC enzyme (e.g., 50 ng/mL, approximately 1.5 nM).[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[2]
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 0.625 M sodium hydroxide).[2]
-
Hydrolysis and Neutralization: Allow the mixture to stand at 37°C for a short period (e.g., 10 minutes) to hydrolyze the 3-O-acyl ester, then neutralize with an acid (e.g., 0.625 M acetic acid).[2]
-
Fluorescence Detection: Add the OPA reagent in a borate buffer (e.g., 0.1 M borax, pH 9.5) and measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[2]
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of LpxC-Inhibitor Complexes
Determining the crystal structure of LpxC in complex with an inhibitor provides invaluable insights for structure-based drug design.
Protocol:
-
Protein Expression and Purification: Express and purify the target LpxC protein (e.g., P. aeruginosa LpxC) as previously described.[17]
-
Complex Formation: Prepare a protein-inhibitor solution by mixing the purified LpxC with the inhibitor at a molar excess (e.g., 0.3 mM protein and 1.2 mM inhibitor).[17]
-
Crystallization: Use a vapor diffusion method (e.g., sitting-drop) to obtain diffraction-quality crystals. This involves mixing the protein-inhibitor solution with a reservoir solution containing precipitants (e.g., PEG 4000) and salts.[17]
-
Cryoprotection and Data Collection: Cryoprotect the crystals using a suitable cryoprotectant (e.g., 20% ethylene glycol) before flash-freezing in liquid nitrogen.[17] Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known LpxC structure as a search model. Refine the model against the experimental data.
In Vivo Efficacy Models
Animal models of infection are crucial for evaluating the preclinical efficacy of LpxC inhibitors.
Protocol (Murine Systemic Infection Model):
-
Infection: Infect mice (e.g., via intravenous or intraperitoneal injection) with a lethal dose of a Gram-negative pathogen (e.g., E. coli, P. aeruginosa).
-
Treatment: Administer the LpxC inhibitor at various doses and schedules (e.g., orally or intravenously) post-infection.
-
Monitoring: Monitor the survival of the mice over a specified period (e.g., 7-14 days).
-
Data Analysis: Determine the 50% effective dose (ED50) of the inhibitor.
Visualizing Key Pathways and Workflows
Lipid A Biosynthesis Pathway
The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the central role of LpxC.
Caption: The committed step of Lipid A biosynthesis catalyzed by LpxC.
Experimental Workflow for LpxC Inhibitor Discovery and Characterization
This diagram outlines a typical workflow for the identification and preclinical development of novel LpxC inhibitors.
Caption: A generalized workflow for the development of LpxC inhibitors.
Conclusion and Future Directions
The foundational research on LpxC has firmly established it as a high-value target for the development of novel antibiotics against Gram-negative pathogens. The wealth of structural and mechanistic data has enabled the design of potent inhibitors, some of which have shown promising preclinical activity. However, challenges remain, including overcoming intrinsic and acquired resistance mechanisms and ensuring a favorable safety profile in clinical development.[14][18] Future research will likely focus on the discovery of non-hydroxamate inhibitors to mitigate potential off-target effects, exploring combination therapies to enhance efficacy and combat resistance, and further elucidating the regulation of the Lipid A biosynthesis pathway to identify other potential drug targets. The continued investigation of LpxC and its inhibitors holds significant promise for addressing the urgent medical need for new treatments for MDR Gram-negative infections.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Proteopedia, life in 3D [proteopedia.org]
- 6. UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase functions through a general acid-base catalyst pair mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 14. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]
The Critical Role of LpxC Inhibitors in the Disruption of the Bacterial Outer Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The integrity of their outer membrane, a unique asymmetrical bilayer with an outer leaflet composed of lipopolysaccharide (LPS), is paramount for their survival and intrinsic resistance to many antibiotics. A key enzyme in the biosynthesis of LPS is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which catalyzes the first committed and irreversible step in the lipid A biosynthetic pathway. Inhibition of LpxC represents a promising therapeutic strategy to compromise the bacterial outer membrane, leading to increased permeability and ultimately, cell death. This technical guide provides an in-depth overview of the mechanism of action of LpxC inhibitors, focusing on their role in disrupting the bacterial outer membrane. It includes a summary of quantitative data for representative LpxC inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. While this guide focuses on the general class of LpxC inhibitors, it is important to note that the specific compound "LpxC-IN-9" is not widely documented in peer-reviewed scientific literature. The data and information presented herein are based on well-characterized LpxC inhibitors and are intended to be representative of the class.
Introduction: The Gram-Negative Outer Membrane and the Promise of LpxC Inhibition
Gram-negative bacteria are characterized by the presence of an outer membrane, which serves as a highly selective permeability barrier, protecting the cell from hostile environments and preventing the influx of many antibiotics.[1] The outer leaflet of this membrane is primarily composed of lipopolysaccharide (LPS), a large molecule consisting of three domains: the O-antigen, a core oligosaccharide, and the hydrophobic anchor, lipid A.[1] Lipid A is essential for the viability of most Gram-negative bacteria, and its biosynthesis is a critical cellular process.[2]
The enzyme LpxC, a zinc-dependent metalloenzyme, catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the first committed step in the lipid A biosynthetic pathway.[3][4] Inhibition of LpxC halts the production of lipid A, leading to a cascade of events that ultimately disrupts the integrity of the outer membrane.[5] This disruption results in increased permeability to external agents, including other antibiotics, and can lead to bacterial cell death.[2] Consequently, LpxC has emerged as a high-priority target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[6][7]
Mechanism of Action: How LpxC Inhibition Compromises the Outer Membrane
The primary role of LpxC inhibitors in disrupting the bacterial outer membrane is a direct consequence of their ability to block the synthesis of lipid A. This process can be broken down into a series of key events:
-
Inhibition of LpxC: LpxC inhibitors bind to the active site of the LpxC enzyme, preventing it from catalyzing the deacetylation of its substrate.[5] Many potent inhibitors contain a hydroxamate group that chelates the catalytic zinc ion within the enzyme's active site.[4]
-
Depletion of Lipid A Precursors: The inhibition of LpxC leads to a halt in the downstream production of all subsequent intermediates in the lipid A biosynthetic pathway.
-
Disruption of Outer Membrane Biogenesis: Without a sufficient supply of new lipid A molecules, the bacterium is unable to properly assemble new LPS molecules and maintain the integrity of its outer membrane during growth and division.
-
Increased Outer Membrane Permeability: The compromised outer membrane becomes more permeable to hydrophobic molecules and other substances that are normally excluded.[2] This can be experimentally measured using assays such as the nitrocefin assay.
-
Cellular Stress and Death: The disruption of the outer membrane leads to a loss of cellular homeostasis, increased susceptibility to environmental stresses, and ultimately, bactericidal activity.[2]
The following diagram illustrates the central role of LpxC in the lipid A biosynthetic pathway and the point of intervention for LpxC inhibitors.
Caption: The Lipid A Biosynthesis Pathway and the Site of LpxC Inhibition.
Quantitative Data for Representative LpxC Inhibitors
While specific data for "this compound" is not available in the public domain, the following tables summarize the in vitro activity of several well-characterized LpxC inhibitors against various Gram-negative pathogens. This data is essential for understanding the potency and spectrum of activity of this class of compounds.
Table 1: In Vitro LpxC Enzyme Inhibition
| Compound | Target Organism | IC50 (nM) | Ki (nM) | Reference |
| LPC-233 | E. coli | - | KI=0.22, KI=0.0089 | [6] |
| CHIR-090 | E. coli | - | Ki=4.0, Ki=0.5 | [8] |
| L-161,240 | E. coli | 26 | - | [2] |
| BB-78485 | E. coli | 160 | - | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. KI and KI represent the initial and final inhibition constants for slow, tight-binding inhibitors.*
Table 2: Minimum Inhibitory Concentrations (MICs) of Representative LpxC Inhibitors
| Compound | E. coli MIC90 (µg/mL) | K. pneumoniae MIC90 (µg/mL) | P. aeruginosa MIC90 (µg/mL) | Reference |
| LPC-233 | 0.125 | 0.125 | 1 | [6] |
| LpxC-4 | - | 1 | - | [7] |
| CHIR-090 | - | - | 4 (MIC) | [7] |
MIC90: The minimum concentration required to inhibit the growth of 90% of isolates.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of LpxC inhibitors and their effect on the bacterial outer membrane.
LpxC Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to determine the inhibitory activity of a compound against the LpxC enzyme. The specific substrate and buffer conditions may vary depending on the source of the LpxC enzyme.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (LpxC inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
-
Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of the LpxC enzyme, substrate, and test compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a microplate well, add the LpxC enzyme and varying concentrations of the test compound. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to the wells.
-
Monitor Reaction: Measure the rate of product formation over time using a microplate reader. The detection method will depend on the specific assay format (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Caption: Workflow for an LpxC Enzyme Inhibition Assay.
Outer Membrane Permeability Assay (Nitrocefin Assay)
This assay measures the permeability of the bacterial outer membrane by quantifying the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamase. Increased permeability due to an LpxC inhibitor will result in a faster rate of nitrocefin hydrolysis.
Materials:
-
Mid-log phase bacterial culture (e.g., E. coli)
-
LpxC inhibitor
-
Nitrocefin solution (e.g., 0.5 mg/mL in DMSO, diluted in buffer)
-
Assay Buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Culture Preparation: Grow the bacterial strain to mid-log phase (OD600 ≈ 0.4-0.6).
-
Inhibitor Treatment: Treat the bacterial cells with the LpxC inhibitor at a desired concentration (e.g., MIC) for a specific duration. An untreated control should be run in parallel.
-
Cell Preparation: Harvest the cells by centrifugation and wash them with the assay buffer. Resuspend the cells in the assay buffer to a standardized optical density.
-
Assay: Add the nitrocefin solution to the cell suspension.
-
Measurement: Immediately monitor the change in absorbance at 486 nm over time. The rate of absorbance increase is proportional to the rate of nitrocefin hydrolysis and reflects the permeability of the outer membrane.
-
Data Analysis: Compare the rate of nitrocefin hydrolysis in the inhibitor-treated cells to that of the untreated control cells.
Caption: Workflow for the Nitrocefin Outer Membrane Permeability Assay.
Conclusion
LpxC inhibitors represent a highly promising class of novel antibiotics with the potential to address the growing threat of multidrug-resistant Gram-negative infections. Their mechanism of action, which involves the targeted disruption of the essential lipid A biosynthetic pathway, leads to a catastrophic failure of the bacterial outer membrane. This guide has provided a comprehensive overview of the role of LpxC inhibitors, supported by quantitative data from representative compounds, detailed experimental protocols, and clear visual diagrams. Further research and development of potent and safe LpxC inhibitors are crucial for bringing this new class of antibiotics to the clinic and combating the global challenge of antibiotic resistance.
References
- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the intellectual property, mechanism of action, and preclinical data related to LPC-233, a promising experimental antibiotic targeting Gram-negative bacteria.
Introduction to LPC-233
LPC-233 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme plays a crucial role in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, LPC-233 disrupts the integrity of the bacterial outer membrane, leading to rapid bactericidal activity. Developed at Duke University, LPC-233 has demonstrated significant efficacy against a broad spectrum of multidrug-resistant Gram-negative pathogens and is currently under preclinical development by Valanbio Therapeutics, Inc.[2] A key advantage of LPC-233 is its favorable safety profile in preclinical studies, notably the absence of cardiovascular toxicity that has hindered the development of other LpxC inhibitors.[1]
Intellectual Property and Patents
The intellectual property surrounding LPC-233 is primarily held by Duke University and licensed to Valanbio Therapeutics. Key patent filings protect the composition of matter, methods of use, and synthesis of LPC-233 and its derivatives.
A significant patent application, WO 2024077160 , filed by Duke University, covers prodrugs of LpxC inhibitors, including derivatives of LPC-233.[3] These prodrugs are designed to improve the pharmaceutical properties of the parent compound. The inventors listed on this application include key researchers involved in the development of LPC-233.
Furthermore, it is documented that a patent covering the core LPC-233 compound has been licensed to Valanbio Therapeutics, with Dr. Pei Zhou of Duke University noted as a co-inventor.[4] While the specific patent number for the foundational LPC-233 molecule is not publicly disclosed in the reviewed literature, its existence is confirmed through these licensing agreements and related publications.
Mechanism of Action: Inhibition of Lipid A Biosynthesis
LPC-233 exerts its antibacterial effect by targeting a critical step in the Lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which makes up the outer leaflet of the outer membrane in Gram-negative bacteria and is essential for their survival.
The enzyme LpxC catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. LPC-233 acts as a potent inhibitor of LpxC, thereby blocking the entire downstream pathway of Lipid A synthesis. This disruption of the outer membrane integrity leads to bacterial cell death.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of LPC-233.
Table 1: In Vitro Activity of LPC-233 (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Enterobacteriaceae (ESBL-negative, carbapenemase-negative) | 151 clinical isolates | 0.064 | 0.125 | [5] |
| Enterobacteriaceae (ESBL-positive, carbapenemase-producing) | 42 clinical isolates | 0.064 | 0.125 | [5] |
| Pseudomonas aeruginosa | Clinical isolates | - | <1.0 | [5] |
| Staphylococcus aureus (Gram-positive) | - | >128 | >128 | [5] |
| Burkholderia pseudomallei | 30 clinical strains | - | ≤0.12 | [6] |
Table 2: In Vitro and In Vivo Safety Profile of LPC-233
| Assay | Model System | Result | Reference(s) |
| Cytotoxicity (LD50) | HEK293 cells | >128 µg/mL | [5] |
| hERG Inhibition | In vitro assay | No significant inhibition at 10 µM | |
| Matrix Metalloproteinase (MMP) Inhibition | In vitro panel (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14) and TACE | No substantial inhibition at 30 µM | [5] |
| Cardiovascular Toxicity | Dogs | No detectable adverse effects at 100 mg/kg |
Table 3: Pharmacokinetic Parameters of LPC-233
| Species | Administration Route | Half-life (t½) | Oral Bioavailability (%) | Reference(s) |
| Mice | IV | 1.0 - 1.6 hours | - | |
| Mice | Oral | 1.8 - 3.0 hours | 73 (fasted) | |
| Rats | IV | 1.0 - 1.6 hours | - | |
| Dogs | IV | 1.0 - 1.6 hours | - | |
| Dogs | Oral | 1.8 - 3.0 hours | - |
Key Experimental Protocols
LpxC Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against the LpxC enzyme.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against purified LpxC enzyme.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (e.g., LPC-233) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the LpxC enzyme to each well.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the enzyme and inhibitor for a defined period at room temperature.
-
Initiate the enzymatic reaction by adding the LpxC substrate to all wells.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the use of the Promega CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxicity of LPC-233 against mammalian cells.
Objective: To determine the half-maximal lethal concentration (LD50) of LPC-233 on a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPC-233
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed HEK293 cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of LPC-233 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of LPC-233. Include wells with medium only (background), and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 24 hours in a cell culture incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells for each concentration of LPC-233 compared to the vehicle control and determine the LD50 value.
Murine Sepsis Model
This protocol provides a general framework for evaluating the in vivo efficacy of LPC-233 in a murine model of sepsis.
Objective: To assess the ability of LPC-233 to improve survival and reduce bacterial load in mice with induced sepsis.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Pathogenic Gram-negative bacteria (e.g., a multidrug-resistant strain of E. coli)
-
LPC-233 formulated for in vivo administration (e.g., in a solution with Captisol)
-
Vehicle control
-
Sterile saline
-
Anesthetic
Procedure:
-
Induce sepsis in mice via intraperitoneal injection of a lethal or sublethal dose of the bacterial pathogen.
-
At a predetermined time post-infection (e.g., 1-2 hours), administer LPC-233 or the vehicle control to different groups of mice. Administration can be via various routes such as intravenous (IV), intraperitoneal (IP), or oral (PO).
-
Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).
-
In separate cohorts of animals, at specific time points post-treatment, euthanize the mice and collect blood and organs (e.g., spleen, liver, lungs) for bacterial load determination.
-
Homogenize the organs and perform serial dilutions of the homogenates and blood.
-
Plate the dilutions on appropriate agar plates and incubate overnight to determine the number of colony-forming units (CFUs) per gram of tissue or milliliter of blood.
-
Compare the survival rates and bacterial loads between the LPC-233-treated groups and the vehicle control group to determine the efficacy of the compound.
Conclusion
LPC-233 represents a promising new class of antibiotics with a novel mechanism of action against multidrug-resistant Gram-negative bacteria. Its potent inhibition of LpxC, broad-spectrum activity, and favorable preclinical safety profile, particularly the lack of cardiovascular toxicity, make it a strong candidate for further clinical development. The intellectual property is well-protected, providing a solid foundation for its journey towards potential clinical use. This technical guide provides a summary of the key data and methodologies for researchers and drug development professionals interested in this novel antibacterial agent.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ch.promega.com [ch.promega.com]
- 6. A method to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LpxC Inhibitors in a Murine Sepsis Model
Disclaimer: No specific data has been found for a compound designated "LpxC-IN-9." The following application notes and protocols are based on published data for other potent LpxC inhibitors, such as LPC-233 and TP0586532, and are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory cascade that can lead to sepsis and septic shock.[1] The enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of LPS.[2][3][4][5] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death and presenting a promising therapeutic strategy against multidrug-resistant Gram-negative infections.[2][3] This document outlines the in vivo efficacy and provides detailed experimental protocols for evaluating LpxC inhibitors in a murine sepsis model, based on data from analogous compounds.
Mechanism of Action of LpxC Inhibitors
LpxC inhibitors function by binding to the active site of the LpxC enzyme, chelating the catalytic zinc ion and preventing the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine.[5] This disruption of the lipid A biosynthetic pathway compromises the bacterial outer membrane, rendering the bacteria susceptible to host immune clearance and other antibiotics.[2]
In Vivo Efficacy of LpxC Inhibitors (Analogous Compounds)
Studies on LpxC inhibitors like LPC-233 and TP0586532 have demonstrated significant efficacy in various murine infection models, including sepsis, pneumonia, and urinary tract infections.[2][6] These compounds exhibit potent, broad-spectrum activity against multidrug-resistant Gram-negative pathogens.
Quantitative Data Summary
The following tables summarize representative in vivo efficacy data for analogous LpxC inhibitors.
Table 1: Survival Rate in Murine Sepsis Model
| Compound | Pathogen | Mouse Strain | Dosing Regimen | Survival Rate (%) | Reference |
| LPC-233 | Burkholderia pseudomallei | BALB/c | 30 mg/kg, q12h, PO | 60 | [7] |
| LPC-233 | Burkholderia pseudomallei | BALB/c | 90 mg/kg, q12h, PO | 90 | [7] |
| LPC-233 | Burkholderia pseudomallei | BALB/c | 90 mg/kg, q12h, IP | 80 | [7] |
Table 2: Bacterial Load Reduction in Murine Infection Models
| Compound | Pathogen | Infection Model | Treatment | Bacterial Load Reduction (log10 CFU) | Reference |
| TP0586532 | Klebsiella pneumoniae | Pneumonia | TP0586532 | ~2 | [8] |
| TP0586532 | Klebsiella pneumoniae | Pneumonia | Meropenem/Cilastatin | ~2 | [8] |
| TP0586532 | Klebsiella pneumoniae | Pneumonia | Ciprofloxacin | ~2 | [8] |
Table 3: Anti-inflammatory Effects in Murine Pneumonia Model
| Compound | Treatment | LPS Levels in Lung | IL-6 Production in Lung | Reference |
| TP0586532 | Vehicle | Increased over time | Increased over time | [8] |
| TP0586532 | TP0586532 | Markedly inhibited | - | [8] |
| TP0586532 | Meropenem | Higher than vehicle | Higher than vehicle | [8] |
| TP0586532 | Ciprofloxacin | Higher than vehicle | Higher than vehicle | [8] |
| TP0586532 | TP0586532 + Meropenem | Attenuated | Attenuated | [8] |
| TP0586532 | TP0586532 + Ciprofloxacin | Attenuated | Attenuated | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific LpxC inhibitors and bacterial strains.
Murine Sepsis Model Protocol
This protocol describes a common method for inducing sepsis in mice to evaluate the efficacy of therapeutic agents.
1. Animal Models:
-
Strain: C57BL/6 or BALB/c mice, 8-12 weeks old, of a single-sex to minimize variability.
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
2. Sepsis Induction:
-
Cecal Ligation and Puncture (CLP): This is a widely used model that mimics human peritonitis.
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and suture the incision.
-
-
Intraperitoneal (IP) Injection of Bacteria:
-
Prepare a suspension of the desired Gram-negative bacterium (e.g., E. coli, K. pneumoniae, P. aeruginosa) in sterile saline or PBS.
-
Determine the lethal dose 50 (LD50) in preliminary studies.
-
Inject a sublethal or lethal dose of the bacterial suspension intraperitoneally.
-
3. Treatment Groups:
-
Sham Control: Mice undergo the surgical procedure without ligation and puncture of the cecum or receive a sterile vehicle injection.
-
Sepsis (Vehicle Control): Septic mice receive the vehicle used to dissolve the LpxC inhibitor.
-
Treatment Group(s): Septic mice receive the LpxC inhibitor at various doses and routes of administration (e.g., intravenous, intraperitoneal, oral).
4. Administration of LpxC Inhibitor:
-
The timing of administration is critical and should be clearly defined (e.g., 1-4 hours post-sepsis induction).
-
The inhibitor should be formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol).
5. Monitoring and Endpoints:
-
Survival: Monitor survival rates for a defined period (e.g., 7-14 days).
-
Clinical Scoring: Assess the severity of sepsis using a scoring system based on posture, activity, and appearance.
-
Bacterial Load: At defined time points, euthanize a subset of animals and collect blood, peritoneal lavage fluid, and organs (liver, spleen, lungs). Homogenize tissues and perform serial dilutions for colony-forming unit (CFU) counts on appropriate agar plates.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates using ELISA or multiplex assays.
-
LPS Measurement: Quantify LPS levels in plasma or lung homogenates using a Limulus Amebocyte Lysate (LAL) assay.
Statistical Analysis
All quantitative data should be analyzed using appropriate statistical methods. Survival data can be analyzed using Kaplan-Meier survival curves and the log-rank test. Bacterial loads and cytokine levels can be compared using t-tests or ANOVA, followed by post-hoc tests for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Conclusion
LpxC inhibitors represent a promising new class of antibiotics for the treatment of serious Gram-negative infections. The protocols and data presented here, based on analogous compounds, provide a strong foundation for the preclinical evaluation of novel LpxC inhibitors like "this compound" in a murine sepsis model. Rigorous and well-controlled in vivo studies are essential to determine the therapeutic potential of these compounds and to advance them toward clinical development.
References
- 1. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. TP0586532, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Kinetic Assays with LpxC-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1] Lipid A is a critical component of lipopolysaccharides (LPS), which form the outer leaflet of the outer membrane, providing a protective barrier.[1] Inhibition of LpxC disrupts this pathway, compromising the integrity of the bacterial outer membrane and leading to cell death.[1] This makes LpxC a compelling target for the development of novel antibiotics against Gram-negative pathogens.[1][2] LpxC inhibitors, such as LpxC-IN-9, are being investigated for their potential to combat antibiotic-resistant infections.[1][3]
Time-kill kinetic assays are crucial in vitro studies that evaluate the pharmacodynamic properties of an antimicrobial agent.[4][5] These assays determine the rate at which a compound kills a specific bacterium over time.[4] The results help classify the agent as bactericidal (causing cell death) or bacteriostatic (inhibiting growth) and provide insights into its concentration-dependent activity.[5] A compound is typically considered bactericidal if it produces a ≥3-log10 reduction (99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[5][6]
This document provides a detailed protocol for performing a time-kill kinetic assay with the LpxC inhibitor, this compound, against a representative Gram-negative bacterium.
LpxC Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of LpxC in the lipid A biosynthesis pathway and the mechanism of inhibition by this compound.
Caption: LpxC catalyzes the committed step in Lipid A biosynthesis.
Experimental Protocol: Time-Kill Kinetic Assay for this compound
This protocol details the steps to assess the bactericidal or bacteriostatic activity of this compound against a Gram-negative bacterial strain.
Materials and Reagents
-
Bacterial Strain: Escherichia coli ATCC 25922 (or another relevant Gram-negative strain)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Tryptic Soy Agar (TSA)
-
Test Compound: this compound stock solution (e.g., 10 mg/mL in DMSO)
-
Control Antibiotic: A known bactericidal antibiotic (e.g., Ciprofloxacin) and a known bacteriostatic antibiotic (e.g., Chloramphenicol)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Reagents: Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Equipment:
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile culture tubes or flasks
-
Micropipettes and sterile tips
-
96-well microtiter plates
-
Plate spreader
-
Colony counter
-
Experimental Workflow
The following diagram outlines the workflow for the time-kill kinetic assay.
Caption: Workflow of the time-kill kinetic assay.
Step-by-Step Procedure
-
Inoculum Preparation:
-
From a fresh TSA plate, inoculate a single colony of E. coli into MHB.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Subculture the overnight culture into fresh MHB and incubate for 1.5-2 hours to reach the mid-logarithmic growth phase.[6]
-
Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes/flasks.[7]
-
-
Compound Preparation:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against the test strain beforehand using standard methods (e.g., broth microdilution).
-
Prepare working solutions of this compound in MHB at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[8]
-
Prepare control antibiotic solutions at equivalent MIC multiples.
-
Ensure the final concentration of the vehicle (DMSO) is consistent across all tubes and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Assay Setup:
-
Set up a series of sterile tubes or flasks for each condition:
-
Growth Control (no compound, only vehicle)
-
This compound at 0.5x, 1x, 2x, and 4x MIC
-
Positive Control (e.g., Ciprofloxacin at 4x MIC)
-
Bacteriostatic Control (e.g., Chloramphenicol at 4x MIC)
-
-
Add the prepared bacterial inoculum to each tube/flask.
-
Add the appropriate concentration of this compound or control compounds.
-
-
Incubation and Sampling:
-
Bacterial Enumeration:
-
Perform 10-fold serial dilutions of each collected aliquot in sterile saline or PBS.[4][6]
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and condition using the formula:
-
CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
-
Transform the CFU/mL values to Log10 CFU/mL.
-
Plot the mean Log10 CFU/mL (Y-axis) against time (X-axis) for each concentration of this compound and the controls.[8]
-
Data Presentation
Quantitative results from the time-kill assay should be summarized in a clear, tabular format for easy comparison.
Table 1: Time-Kill Kinetics of this compound against E. coli ATCC 25922
| Time (hours) | Growth Control (Log10 CFU/mL) | This compound (1x MIC) (Log10 CFU/mL) | This compound (2x MIC) (Log10 CFU/mL) | This compound (4x MIC) (Log10 CFU/mL) | Ciprofloxacin (4x MIC) (Log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.72 |
| 2 | 6.85 | 5.15 | 4.30 | 3.50 | 3.80 |
| 4 | 7.90 | 4.60 | 3.10 | <2.00 | <2.00 |
| 8 | 8.80 | 4.55 | <2.00 | <2.00 | <2.00 |
| 24 | 9.10 | 4.70 | <2.00 | <2.00 | <2.00 |
Note: Data presented are hypothetical and for illustrative purposes. "<2.00" indicates the limit of detection.
Table 2: Interpretation of Time-Kill Assay Results
| Compound | Concentration | 24-Hour Log10 Change vs. T=0 | Interpretation |
| This compound | 1x MIC | -1.01 | Bacteriostatic |
| This compound | 2x MIC | ≥ -3.69 | Bactericidal |
| This compound | 4x MIC | ≥ -3.70 | Bactericidal |
| Ciprofloxacin | 4x MIC | ≥ -3.72 | Bactericidal |
Conclusion
The time-kill kinetic assay is an essential tool for characterizing the antimicrobial activity of novel compounds like this compound. By following this detailed protocol, researchers can reliably determine the rate and extent of bacterial killing, classify the compound's activity, and gather critical data for preclinical drug development. The potent, bactericidal nature of many LpxC inhibitors highlights their promise as a new class of antibiotics to address the challenge of Gram-negative resistance.[3][9]
References
- 1. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. emerypharma.com [emerypharma.com]
- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. actascientific.com [actascientific.com]
- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LpxC-IN-9 in a Murine Model of Urinary Tract Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary tract infections (UTIs) represent a significant global health burden, exacerbated by the rise of multidrug-resistant Gram-negative bacteria. LpxC, a UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] Its absence in mammalian cells makes it an attractive target for novel antibacterial agents.[2] LpxC-IN-9 is a potent inhibitor of LpxC, demonstrating significant in vitro activity against a range of uropathogenic Gram-negative bacteria. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a well-established murine model of ascending urinary tract infection.
Mechanism of Action of LpxC Inhibitors
LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway.[3] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to increased permeability, leakage of cellular contents, and ultimately, bacterial cell death. This distinct mechanism of action makes LpxC inhibitors a promising therapeutic option against infections caused by bacteria resistant to conventional antibiotics.
Caption: this compound inhibits the LpxC enzyme, a critical step in the Lipid A biosynthesis pathway, leading to the disruption of the bacterial outer membrane and subsequent cell death.
In Vitro Activity of this compound
Prior to in vivo evaluation, the minimum inhibitory concentration (MIC) of this compound against relevant uropathogenic Escherichia coli (UPEC) strains should be determined.
| UPEC Strain | This compound MIC (µg/mL) |
| UTI89 | 0.06 |
| CFT073 | 0.125 |
| NU14 | 0.06 |
| VR50 | 0.25 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against common uropathogenic E. coli strains.
Murine Model of Urinary Tract Infection: Experimental Protocol
This protocol is adapted from established murine UTI models and is suitable for evaluating the efficacy of this compound.[4][5][6][7]
Materials
-
Animals: 6-8 week old female C3H/HeN or C57BL/6 mice.[8]
-
Bacterial Strain: Uropathogenic E. coli (UPEC), e.g., UTI89 or CFT073.[9]
-
Media: Luria-Bertani (LB) broth and agar.
-
Reagents: Phosphate-buffered saline (PBS), this compound, vehicle control (e.g., 5% DMSO in saline).
-
Equipment: Catheters, anesthesia machine, homogenizer, incubator, pipettes, sterile tubes.
Experimental Workflow
Caption: Experimental workflow for the murine UTI model to evaluate the efficacy of this compound.
Detailed Protocol
-
Inoculum Preparation:
-
Culture UPEC strain in LB broth overnight at 37°C with shaking.
-
Subculture 1:100 in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.6).
-
Centrifuge the culture, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^8 CFU/mL.
-
-
Animal Infection:
-
Anesthetize mice using isoflurane.
-
Insert a sterile, lubricated catheter into the urethra.
-
Gently instill 50 µL of the bacterial suspension into the bladder.
-
Maintain anesthesia for a short period to allow for bacterial adherence.
-
-
Treatment Regimen:
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment.
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection). A twice-daily dosing regimen is often effective.
-
A control group should receive the vehicle alone.
-
-
Evaluation of Efficacy:
-
At a specified time point after the final treatment (e.g., 24 or 48 hours), euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Weigh each organ and homogenize in 1 mL of sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the colonies to determine the bacterial load (CFU per gram of tissue).
-
Data Presentation and Analysis
The primary endpoint for efficacy is the reduction in bacterial burden in the bladder and kidneys of treated animals compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Mean Bladder CFU/g (± SEM) | Log Reduction vs. Vehicle | Mean Kidney CFU/g (± SEM) | Log Reduction vs. Vehicle |
| Vehicle Control | - | 1.2 x 10^7 (± 0.5 x 10^7) | - | 8.5 x 10^5 (± 3.2 x 10^5) | - |
| This compound | 10 | 5.6 x 10^5 (± 2.1 x 10^5) | 1.33 | 3.1 x 10^4 (± 1.5 x 10^4) | 1.44 |
| This compound | 30 | 2.3 x 10^4 (± 0.9 x 10^4) | 2.72 | 1.2 x 10^3 (± 0.5 x 10^3) | 2.85 |
| This compound | 100 | <100 | >5.08 | <100 | >3.93 |
Table 2: Example efficacy data for this compound in a murine UTI model. Data are presented as mean bacterial colony-forming units (CFU) per gram of tissue ± standard error of the mean (SEM).
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of this compound is crucial for designing an effective dosing regimen. Key parameters to consider include:
| Parameter | Value |
| Oral Bioavailability | >70% |
| Half-life (t1/2) in mice | 2-4 hours |
| Plasma Protein Binding | ~95% |
| Cmax (at 30 mg/kg, oral) | 5 µg/mL |
| Tmax (at 30 mg/kg, oral) | 1 hour |
Table 3: Representative pharmacokinetic parameters for an LpxC inhibitor in mice.
Safety and Tolerability
Preliminary toxicology studies in rodents are essential to establish a therapeutic window for this compound. Some earlier LpxC inhibitors have shown cardiovascular toxicity, so careful monitoring for any adverse effects is critical.
Conclusion
The murine model of ascending urinary tract infection is a robust and reproducible system for evaluating the in vivo efficacy of novel antibacterial agents like this compound. The detailed protocols and application notes provided herein offer a framework for researchers to assess the therapeutic potential of LpxC inhibitors against Gram-negative uropathogens. Careful consideration of in vitro activity, pharmacokinetic properties, and safety profiles will be paramount in the successful development of this compound as a clinical candidate.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muro-Neuro-Urodynamics; a Review of the Functional Assessment of Mouse Lower Urinary Tract Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Murine Model for Escherichia coli Urinary Tract Infection | Springer Nature Experiments [experiments.springernature.com]
- 7. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: LpxC Inhibitors for the Treatment of Pseudomonas aeruginosa Infections in vivo
Note: Extensive searches for a specific compound designated "LpxC-IN-9" in the public domain and scientific literature did not yield any specific information. It is possible that this is an internal, unpublished, or alternative designation for an LpxC inhibitor. The following application notes and protocols are based on well-characterized, potent LpxC inhibitors with demonstrated in vivo efficacy against Pseudomonas aeruginosa, using ACHN-975 as a primary example due to the availability of published data.
Introduction
Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1][2] The development of novel therapeutics with new mechanisms of action is a critical area of research. One promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme.[3] LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][3] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[4] LpxC is an attractive target as it is conserved across many Gram-negative species and lacks a human homologue.[3]
This document provides an overview and detailed protocols for the in vivo evaluation of LpxC inhibitors against P. aeruginosa infections, with a focus on the representative inhibitor ACHN-975.
Mechanism of Action: Inhibition of Lipid A Biosynthesis
LpxC inhibitors act by blocking the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a crucial step in the lipid A biosynthetic pathway. This inhibition halts the production of lipid A, preventing the formation of a functional outer membrane and ultimately leading to bacterial lysis.
Data Presentation: In Vitro and In Vivo Activity of LpxC Inhibitors against P. aeruginosa
The efficacy of LpxC inhibitors is determined through a combination of in vitro susceptibility testing and in vivo infection models. Below is a summary of the data for ACHN-975 and other notable inhibitors.
Table 1: In Vitro Activity of LpxC Inhibitors against P. aeruginosa
| Compound | P. aeruginosa Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| ACHN-975 | Clinical Isolates (n=100) | 0.06 | 0.25 | [3] |
| LPXC-516 | Clinical Isolates (n=100) | 1 | 2 | [3] |
| LPXC-313 | Clinical Isolates (n=100) | 1 | 2 | [3] |
| LPXC-289 | Clinical Isolates (n=100) | 0.5 | 2 | [3] |
| CHIR-090 | Various Isolates | N/A | 0.0625 - 0.5 | [4] |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vivo Efficacy of ACHN-975 in a Murine Neutropenic Thigh Infection Model
| P. aeruginosa Strain | Administration Route | Dose (mg/kg) | Time Post-Treatment (hours) | Mean Change in Bacterial Load (log10 CFU/thigh) | Reference |
| ATCC 27853 | Subcutaneous | 5 | 4 | ~ -1.5 | [3] |
| ATCC 27853 | Subcutaneous | 10 | 4 | ~ -2.0 | [3] |
| ATCC 27853 | Subcutaneous | 30 | 4 | ~ -2.5 | [3] |
| ATCC 27853 | Subcutaneous | 5 | 24 | Regrowth to near vehicle control levels | [3] |
| ATCC 27853 | Subcutaneous | 10 | 24 | Sustained reduction | [3] |
| ATCC 27853 | Subcutaneous | 30 | 24 | Sustained reduction | [3] |
Note: The data indicates a concentration-dependent bactericidal activity for ACHN-975. Higher, less frequent doses appear to be more effective for P. aeruginosa.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of LpxC inhibitors against P. aeruginosa.
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is standard for assessing the in vivo efficacy of antimicrobial agents against localized bacterial infections.
Objective: To determine the bactericidal activity of an LpxC inhibitor in the thigh muscle of neutropenic mice infected with P. aeruginosa.
Materials:
-
Specific pathogen-free female ICR mice (or similar strain), 6-8 weeks old.
-
Cyclophosphamide monohydrate.
-
LpxC inhibitor (e.g., ACHN-975) formulated in a suitable vehicle (e.g., 5% dextrose in water).
-
P. aeruginosa strain (e.g., ATCC 27853).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Sterile saline (0.9% NaCl).
-
Tissue homogenizer.
-
Syringes and needles for injection.
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of LpxC Inhibitors Against Carbapenem-Resistant Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of LpxC inhibitors, such as LpxC-IN-9, against carbapenem-resistant Enterobacteriaceae (CRE). The information compiled is based on current scientific literature and is intended to guide researchers in the preclinical assessment of this novel class of antibiotics.
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to limited treatment options. LpxC, a UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is a highly conserved and essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death and representing a promising therapeutic strategy against these challenging pathogens. LpxC inhibitors, such as the non-hydroxamate TP0586532, have demonstrated potent in vitro activity against a broad range of carbapenemase-producing CRE strains.
Mechanism of Action of LpxC Inhibitors
LpxC catalyzes the first committed step in the lipid A biosynthetic pathway. Lipid A serves as the hydrophobic anchor of LPS, which is essential for the structural integrity of the outer membrane in most Gram-negative bacteria. LpxC inhibitors bind to the active site of the LpxC enzyme, preventing its catalytic activity. This disruption in lipid A synthesis compromises the outer membrane, making the bacteria more susceptible to external stressors and other antibiotics. Notably, some LpxC inhibitors have been shown to act synergistically with other antibiotics, such as meropenem, by increasing the permeability of the bacterial outer membrane.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative LpxC inhibitors against Enterobacteriaceae, including CRE strains.
Table 1: In Vitro Activity of LpxC Inhibitors Against Enterobacteriaceae
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| TP0586532 | Klebsiella pneumoniae | (Carbapenem-susceptible) | 0.25 | |
| TP0586532 | Escherichia coli | (Carbapenem-susceptible) | 0.12 | |
| TP0586532 | K. pneumoniae (blaKPC+) | Multiple | 0.25 - 2 | |
| TP0586532 | K. pneumoniae (blaNDM-1+) | Multiple | 0.5 - 2 | |
| TP0586532 | E. coli (blaNDM-1+) | Multiple | 0.25 - 1 | |
| BB-78484 | Escherichia coli | DH5α | 0.1 | |
| BB-78484 | Escherichia coli | ATCC 25922 | 0.1 | |
| CHIR-090 | Escherichia coli | W3110 | 0.2 | |
| L-161,240 | Escherichia coli | W3110 | 0.2 | |
| PF-05081090 | Escherichia coli | W3110 | 0.2 | |
| PF-04753299 | Escherichia coli | W3110 | 1 | |
| BB-78485 | Escherichia coli | W3110 | 5 |
Table 2: In Vivo Efficacy of LpxC Inhibitors
| Compound | Infection Model | Organism | Dose | Efficacy | Reference |
| TP0586532 | Mouse systemic infection | Gram-negative pathogens | Not specified | Potent efficacy | |
| TP0586532 | Mouse pneumonia model | Gram-negative pathogens | Not specified | Potent efficacy | |
| LPC-233 | Murine soft-tissue infection | Multidrug-resistant Gram-negative pathogens | Not specified | Efficiently eliminates infection | |
| LPC-233 | Murine sepsis model | Multidrug-resistant Gram-negative pathogens | Not specified | Efficiently eliminates infection | |
| LPC-233 | Murine urinary tract infection | Multidrug-resistant Gram-negative pathogens | Not specified | Efficiently eliminates infection |
Signaling Pathways and Experimental Workflows
LpxC Signaling Pathway in Lipid A Biosynthesis
Caption: The LpxC-dependent pathway for Lipid A biosynthesis in Gram-negative bacteria.
General Experimental Workflow for Testing LpxC Inhibitors Against CRE
Caption: A typical experimental workflow for the preclinical evaluation of LpxC inhibitors.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard methodologies for antibiotic susceptibility testing.
Objective: To determine the lowest concentration of an LpxC inhibitor that prevents visible growth of a CRE isolate.
Materials:
-
CRE isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
LpxC inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture CRE isolates on an appropriate agar plate overnight at 35-37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of LpxC Inhibitor:
-
Prepare a series of two-fold dilutions of the LpxC inhibitor stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the LpxC inhibitor dilutions.
-
Include a growth control well (bacteria in CAMHB without inhibitor) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the LpxC inhibitor at which there is no visible growth of the bacteria.
-
Protocol 2: Time-Kill Kinetics Assay
This protocol assesses the bactericidal or bacteriostatic activity of an LpxC inhibitor over time.
Objective: To evaluate the rate and extent of bacterial killing by an LpxC inhibitor at different concentrations.
Materials:
-
CRE isolate
-
CAMHB
-
LpxC inhibitor
-
Sterile culture tubes
-
Incubator shaker (35-37°C)
-
Sterile saline
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the CRE isolate in CAMHB.
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Exposure to LpxC Inhibitor:
-
Add the LpxC inhibitor to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Include a growth control tube without any inhibitor.
-
-
Sampling and Plating:
-
Incubate the tubes at 35-37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
-
Colony Counting and Analysis:
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each concentration of the LpxC inhibitor. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
-
Protocol 3: Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining an LpxC inhibitor with another antibiotic.
Objective: To determine if an LpxC inhibitor enhances the activity of a carbapenem or other antibiotic against CRE.
Materials:
-
CRE isolate
-
CAMHB
-
LpxC inhibitor stock solution
-
Second antibiotic stock solution (e.g., meropenem)
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare a two-dimensional array of serial dilutions of the two drugs in a 96-well plate.
-
The LpxC inhibitor is diluted horizontally, and the second antibiotic is diluted vertically.
-
-
Inoculation:
-
Inoculate the plate with the CRE isolate at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Fractional Inhibitory Concentration (FIC) Index Calculation:
-
Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC index (FICI): FICI = FIC of drug A + FIC of drug B.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 4: In Vivo Murine Thigh Infection Model
This is a standard model to evaluate the in vivo efficacy of new antimicrobial agents.
Objective: To assess the ability of an LpxC inhibitor to reduce the bacterial burden in the thigh muscles of infected mice.
Materials:
-
Female C57BL/6 or other suitable mouse strain
-
CRE isolate
-
Cyclophosphamide (for inducing neutropenia, if required)
-
LpxC inhibitor formulation for injection (e.g., intravenous, intraperitoneal, or oral)
-
Sterile saline
-
Anesthesia
Procedure:
-
Induction of Neutropenia (Optional):
-
Administer cyclophosphamide to the mice to induce a neutropenic state, which makes them more susceptible to infection.
-
-
Infection:
-
Prepare an inoculum of the CRE isolate in sterile saline.
-
Inject a defined volume of the bacterial suspension (e.g., 0.1 mL of ~10⁶ CFU/mL) into the thigh muscle of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the LpxC inhibitor at various doses.
-
Include a vehicle control group.
-
-
Assessment of Bacterial Burden:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the LpxC inhibitor.
-
Application Notes and Protocols for Assessing Synergy of LpxC Inhibitors with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A promising strategy to combat these pathogens is the development of inhibitors targeting novel essential pathways, such as lipopolysaccharide (LPS) biosynthesis. LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a key zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1][2] Inhibition of LpxC disrupts the integrity of the outer membrane of Gram-negative bacteria, potentially leading to increased susceptibility to other classes of antibiotics.[1][3][4] This document provides detailed methodologies for assessing the synergistic potential of LpxC inhibitors, using LpxC-IN-9 as a representative compound, in combination with other antibiotics.
The primary hypothesis for synergy is that inhibition of LpxC compromises the outer membrane, facilitating the entry of other antibiotics into the bacterial cell, thus enhancing their efficacy.[1][3][4]
Diagram: Proposed Mechanism of Synergy
Caption: Mechanism of LpxC inhibitor synergy.
Experimental Protocols
Two primary methods are recommended for assessing antibiotic synergy in vitro: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Caption: Workflow for the checkerboard synergy assay.
-
Prepare Materials:
-
This compound stock solution of known concentration.
-
Stock solution of the second antibiotic (Antibiotic B) of known concentration.
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture of the test organism (e.g., E. coli, P. aeruginosa, K. pneumoniae).
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Set up the Checkerboard Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of the this compound stock solution to the wells in each row. Then, perform serial twofold dilutions horizontally across the plate (from column 1 to 10).
-
In the first row, add 50 µL of the Antibiotic B stock solution to the wells in each column. Then, perform serial twofold dilutions vertically down the plate (from row A to G).
-
The resulting plate will have a gradient of this compound concentrations along the x-axis and a gradient of Antibiotic B concentrations along the y-axis.
-
Include control wells:
-
Row H: this compound only (to determine its MIC).
-
Column 11: Antibiotic B only (to determine its MIC).
-
Column 12: Growth control (no antibiotic) and sterility control (no bacteria).
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic B
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic combination over time.
Caption: Workflow for time-kill curve analysis.
-
Prepare Materials:
-
This compound and Antibiotic B stock solutions.
-
Flasks with CAMHB.
-
Bacterial culture of the test organism.
-
Agar plates for colony counting.
-
-
Prepare Inoculum:
-
Grow an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to a starting inoculum of approximately 1 x 10^6 CFU/mL.
-
-
Set up Experimental Flasks:
-
Prepare flasks containing the following:
-
Growth control (no antibiotic).
-
This compound alone (at a relevant concentration, e.g., 0.5 x MIC).
-
Antibiotic B alone (at a relevant concentration, e.g., 0.5 x MIC).
-
Combination of this compound and Antibiotic B (at the same concentrations as the single-drug flasks).
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpret the results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
-
Data Presentation
Quantitative data from synergy studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Representative Checkerboard Synergy Data for LpxC Inhibitors against Gram-Negative Bacteria
| Organism | Antibiotic B | MIC of LpxC Inhibitor Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of LpxC Inhibitor in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FICI | Interpretation | Reference |
| E. coli D21 | Gentamicin | >32 | 0.5 | 16 | 0.25 | 1.0 | Additive | [1] |
| E. coli D21 | Rifampin | >32 | 4 | 16 | 2 | 1.0 | Additive | [1] |
| E. coli D21 | Tetracycline | >32 | 1 | 16 | 0.5 | 1.0 | Additive | [1] |
| A. baumannii ATCC 19606 | Rifampin | >128 | 16 | 32 | 1 | 0.31 | Synergy | [4] |
| A. baumannii ATCC 19606 | Vancomycin | >128 | >1024 | 32 | 128 | - | Increased Susceptibility | [4] |
| A. baumannii ATCC 19606 | Azithromycin | >128 | 32 | 32 | 2 | 0.31 | Synergy | [4] |
| A. baumannii ATCC 19606 | Imipenem | >128 | 8 | 32 | 1 | 0.38 | Synergy | [4] |
| A. baumannii ATCC 19606 | Amikacin | >128 | 8 | 32 | 1 | 0.38 | Synergy | [4] |
Note: Data for LpxC inhibitors BB-78484 and PF-5081090 are used as representative examples in the absence of specific public data for this compound.
Conclusion
The methodologies described in these application notes provide a robust framework for evaluating the synergistic potential of LpxC inhibitors like this compound with other antibiotics. Both the checkerboard assay and time-kill curve analysis are essential tools for quantifying and characterizing these interactions. The disruption of the outer membrane of Gram-negative bacteria by LpxC inhibitors presents a promising avenue for combination therapies to overcome antibiotic resistance. Careful and systematic assessment of these synergies is a critical step in the development of new and effective treatment regimens.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
LpxC Inhibitor LPC-233: Preclinical Administration Routes (Oral vs. IV)
Application Notes and Protocols for Researchers
These application notes provide a comprehensive overview of the preclinical administration of the LpxC inhibitor, LPC-233, focusing on the comparison between oral (PO) and intravenous (IV) routes. The information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents targeting Gram-negative pathogens.
Introduction
LPC-233 is a potent, slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A.[1] Lipid A is the outer membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, making LpxC a critical target for novel antibiotics.[1] Preclinical studies have demonstrated that LPC-233 is a rapid bactericidal antibiotic with a broad spectrum of activity against many clinically relevant Gram-negative pathogens, including multidrug-resistant strains.[1] A key feature of LPC-233 is its demonstrated efficacy via both oral and parenteral routes of administration in various murine infection models.[2]
Data Presentation
The following tables summarize the available quantitative data from preclinical studies of LPC-233, comparing oral and intravenous administration.
Table 1: Pharmacokinetic Profile of LPC-233 in Mice
| Parameter | Oral (PO) Administration | Intravenous (IV) Administration | Reference |
| Dose | 40 mg/kg (single dose) | Not specified in snippet, but used for AUC comparison | [1] |
| Bioavailability (F%) | ~73% (fasted) | 100% (by definition) | [1] |
| ~23% (unfasted) | [1] | ||
| Plasma Protein Binding | 96.4 ± 0.1% | 96.4 ± 0.1% | [1] |
Note: A full side-by-side comparison of Cmax, Tmax, and half-life for oral vs. IV administration was not available in the provided search results. The oral bioavailability was determined by comparing the area under the curve (AUC) of oral administration to that of intravenous administration (AUCPO/AUCIV).
Table 2: In Vivo Efficacy of LPC-233 in Murine Infection Models
| Infection Model | Bacterial Strain | Administration Route(s) & Dose | Efficacy Readout | Reference |
| Sepsis | Multidrug-resistant E. coli NDM-1 | IV (initial dose) followed by IP (subsequent doses) | ED₅₀: 3.6 mg/kg Q12H (7.2 mg/kg/day) | [1] |
| Urinary Tract Infection (UTI) | Not specified | Oral (PO) | 40 mg/kg Q12H completely cleared the bacterial infection. | [1] |
| Melioidosis (Post-exposure prophylaxis) | Burkholderia pseudomallei K96243 | Oral (PO) | 30 mg/kg Q12H resulted in 60% survival; 90 mg/kg Q12H resulted in 90% survival. Superior to ceftazidime. | [3][4] |
| Intraperitoneal (IP) | 90 mg/kg Q12H resulted in 80% survival. | [4] |
Note: The sepsis model utilized a mixed IV/IP administration regimen. The UTI and melioidosis models demonstrate strong oral efficacy. Direct dose-response comparisons of oral versus IV administration in the same infection model were not detailed in the search results.
Signaling Pathway: LpxC in Lipid A Biosynthesis
LpxC is a crucial enzyme that catalyzes the first committed and irreversible step in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane in most Gram-negative bacteria.[5][6][7] Inhibition of LpxC blocks the synthesis of lipopolysaccharide (LPS), leading to a loss of outer membrane integrity and ultimately bacterial cell death.
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Mice
This protocol describes the standard procedure for administering a test compound, such as LPC-233, to a mouse via oral gavage.
Materials:
-
LPC-233 formulated in a suitable vehicle (e.g., 20% Captisol).
-
Sterile oral gavage needles (flexible or stainless steel, appropriate size for the mouse).
-
Sterile syringes (1 mL).
-
Animal scale.
-
70% ethanol.
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose volume.
-
Dose Preparation: Prepare the LPC-233 formulation to the desired concentration. Draw the calculated volume into a sterile syringe fitted with a gavage needle.
-
Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a vertical line to straighten the path to the esophagus.
-
Gavage Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it reaches the pharynx. Do not force the needle.
-
Compound Administration: Once the needle is correctly positioned in the esophagus (a pre-measured depth can be used as a guide), slowly administer the compound.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.
Protocol 2: Intravenous (IV) Administration in Mice (Tail Vein)
This protocol outlines the procedure for administering a test compound intravenously via the lateral tail vein of a mouse.
Materials:
-
LPC-233 formulated in a sterile, IV-compatible vehicle.
-
Sterile syringes (e.g., 1 mL insulin syringes).
-
Sterile needles (27-30 gauge).
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
70% ethanol or alcohol wipes.
-
Sterile gauze.
Procedure:
-
Animal and Dose Preparation: Prepare the sterile LPC-233 solution and draw it into a syringe, ensuring no air bubbles are present. Place the mouse in a restraining device.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warming pad for a few minutes to induce vasodilation, making the lateral veins more visible and accessible.
-
Site Preparation: Clean the tail with a 70% ethanol wipe.
-
Needle Insertion: Stabilize the tail and, with the needle bevel facing up, insert the needle at a shallow angle into one of the lateral tail veins. A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Compound Injection: Slowly inject the compound. If swelling occurs at the injection site, the needle is not in the vein; in this case, withdraw the needle and re-attempt at a more proximal site.
-
Post-Injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Murine Neutropenic Thigh Infection Model
This model is commonly used to evaluate the in vivo efficacy of antibacterial agents.
Materials:
-
Cyclophosphamide.
-
Bacterial culture of the desired Gram-negative pathogen.
-
Saline or appropriate broth for bacterial dilution.
-
LPC-233 for administration (PO or IV).
-
Anesthetic for euthanasia.
-
Sterile dissection tools.
-
Tissue homogenizer.
-
Phosphate-buffered saline (PBS).
-
Agar plates for CFU enumeration.
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally to mice at approximately 4 days and 1 day prior to infection to induce a neutropenic state.
-
Infection: Prepare a logarithmic-phase bacterial culture and dilute it to the desired concentration. Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer LPC-233 via the desired route (oral gavage or IV injection). A vehicle control group should be included.
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile PBS.
-
Bacterial Load Quantification: Perform serial dilutions of the thigh homogenate and plate onto appropriate agar plates. Incubate the plates overnight and count the resulting colonies to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the treated groups to the vehicle control group to determine the efficacy of LPC-233.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a potent LpxC inhibitor for post-exposure prophylaxis treatment of antibiotic-resistant Burkholderia pseudomallei in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying LpxC-IN-9 Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1] This makes it a promising target for the development of new antibiotics to combat multidrug-resistant infections.[2] LpxC-IN-9 is a potent inhibitor of LpxC with antibacterial effects.[3] Understanding the mechanisms by which bacteria develop resistance to LpxC inhibitors like this compound is crucial for the long-term viability of these compounds as therapeutic agents.
This document provides a detailed research protocol for investigating resistance to this compound. The protocols outlined below cover the determination of antibacterial activity, the selection and characterization of resistant mutants, and the identification of genetic determinants of resistance.
Data Presentation: Comparative Antibacterial Activity
To contextualize the activity of this compound, it is important to compare its in vitro activity against that of other known LpxC inhibitors. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various LpxC inhibitors against common Gram-negative pathogens.
| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| L-161,240 | 1 | >50 | [4] |
| CHIR-090 | 0.2 | 0.2 | [1] |
| BB-78485 | 5 | N/A | [1] |
| PF-04753299 | 1 | N/A | [1] |
| PF-05081090 | 0.2 | N/A | [1] |
| ACHN-975 | MIC₅₀: 0.06, MIC₉₀: 0.25 | MIC₅₀: 0.06, MIC₉₀: 0.25 | [5] |
N/A: Data not available in the cited sources.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method. This assay will establish the baseline susceptibility of the target bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Protocol:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum 1:150 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Selection of this compound Resistant Mutants
Resistant mutants can be selected through single-step or multi-step (serial passage) methods.
This method is used to determine the frequency of spontaneous mutations that confer resistance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound
-
Bacterial culture
-
Spreader
Protocol:
-
Prepare MHA plates containing this compound at concentrations of 4x and 8x the predetermined MIC.
-
Grow a bacterial culture to a high density (e.g., overnight culture).
-
Determine the total viable cell count (CFU/mL) of the culture by plating serial dilutions on MHA plates without the inhibitor.
-
Plate a known volume of the high-density culture onto the MHA plates containing this compound.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of colonies that grow on the inhibitor-containing plates.
-
Calculate the frequency of spontaneous mutation by dividing the number of resistant colonies by the total number of viable cells plated.
This method mimics the gradual development of resistance under continuous sub-lethal antibiotic pressure.
Materials:
-
96-well microtiter plates
-
MHB
-
This compound
-
Bacterial culture
Protocol:
-
Perform an MIC assay as described in section 3.1.
-
After incubation, take an aliquot of the bacterial culture from the well containing the highest concentration of this compound that still permits growth (typically 0.5x MIC).
-
Use this aliquot to inoculate a new 96-well plate with a fresh serial dilution of this compound.
-
Incubate the new plate at 37°C for 18-24 hours.
-
Repeat this process for a predetermined number of passages (e.g., 20-30) or until a significant increase in MIC is observed.
-
At each passage, determine the MIC and cryopreserve a sample of the bacterial population for later analysis.
Whole-Genome Sequencing of Resistant Mutants
Whole-genome sequencing is used to identify the genetic mutations responsible for resistance.
Materials:
-
Resistant bacterial isolates
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Protocol:
-
Isolate genomic DNA from the resistant mutants and the parental wild-type strain using a commercial DNA extraction kit.
-
Assess the quality and quantity of the extracted DNA.
-
Prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform.
-
Perform whole-genome sequencing of the prepared libraries.
-
Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants compared to the parental strain.
-
Focus on mutations in the lpxC gene, as well as other genes known to be involved in LpxC inhibitor resistance, such as fabZ and thrS.[6][7]
LpxC Enzymatic Assay
This assay is used to determine if mutations identified in the lpxC gene of resistant mutants affect the enzymatic activity or the inhibitory effect of this compound.
Materials:
-
Purified LpxC enzyme (wild-type and mutant)
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., 40 mM MES buffer, pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol)
-
This compound
-
96-well plates (black, for fluorescence)
-
Fluorometer
Protocol:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified LpxC enzyme (wild-type or mutant).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding sodium hydroxide).
-
Measure the formation of the product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, using a fluorescent detection reagent like o-phthaldialdehyde (OPA).
-
Measure fluorescence at an excitation of 340 nm and an emission of 460 nm.
-
Determine the IC₅₀ value of this compound for both the wild-type and mutant LpxC enzymes to assess any changes in inhibitor potency.
Visualization of Pathways and Workflows
Lipid A Biosynthesis Pathway and LpxC Regulation
The following diagram illustrates the initial steps of the lipid A biosynthesis pathway, highlighting the role of LpxC and its regulation by the FtsH protease.
Caption: The initial steps of the lipid A biosynthesis pathway and LpxC regulation.
Experimental Workflow for this compound Resistance Study
The following workflow outlines the key steps in the investigation of this compound resistance.
Caption: Workflow for studying this compound resistance.
Logical Relationships in Resistance Mechanism Identification
This diagram illustrates the logical flow for determining the mechanism of resistance based on experimental outcomes.
Caption: Logical flow for identifying resistance mechanisms.
References
- 1. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mutants Resistant to LpxC Inhibitors by Rebalancing Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of LpxC-IN-9 in Lipid A Biosynthesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The essentiality of the lipid A pathway for the viability of most Gram-negative bacteria, coupled with the absence of a homologous enzyme in mammals, establishes LpxC as a prime target for the development of novel antibacterial agents.[3][4] LpxC-IN-9, also identified as compound 19 in literature, is a potent inhibitor of LpxC and serves as a valuable chemical tool for studying the intricacies of lipid A biosynthesis and for antibacterial drug discovery efforts.[5] This document provides detailed application notes and experimental protocols for the utilization of this compound in research settings.
Mechanism of Action
This compound functions as a competitive inhibitor of LpxC, binding to the active site of the enzyme and preventing the deacetylation of its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This inhibition blocks the entire downstream pathway of lipid A synthesis, leading to a disruption of the outer membrane integrity and ultimately causing bacterial cell death. The molecule contains an alkyne group, making it suitable for click chemistry applications, which can be utilized for target identification and validation studies.[5]
Data Presentation
While specific quantitative inhibitory data for this compound (compound 19) from its primary publication were not publicly accessible at the time of this writing, the following table presents data for other well-characterized LpxC inhibitors to provide a comparative context for researchers.
| Compound Name | Target Organism/Enzyme | IC50 (nM) | MIC (µg/mL) | Reference |
| L-161,240 | E. coli LpxC | 30 | 1-3 (E. coli) | |
| BB-78485 | E. coli LpxC | 160 | 1 (E. coli) | |
| ACHN-975 | P. aeruginosa LpxC | <2.1 | 0.2 (P. aeruginosa) | |
| LPC-233 | E. coli LpxC | Kᵢ = 0.22 | MIC₉₀ < 1.0 (various Gram-negatives) | |
| LpxC-IN-5 | LpxC | 20 | 16 (E. coli), 4 (P. aeruginosa) |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the Raetz pathway of lipid A biosynthesis and the point of inhibition by this compound.
Caption: Lipid A Biosynthesis Pathway and this compound Inhibition.
Experimental Protocols
Protocol 1: In Vitro LpxC Inhibition Assay (Fluorometric)
This protocol is adapted from a method utilizing the reaction of o-phthaldialdehyde (OPA) with the primary amine product of the LpxC-catalyzed reaction.
Materials:
-
Purified recombinant LpxC enzyme
-
This compound
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM DTT
-
Stop Solution: 0.625 M NaOH
-
OPA Reagent: o-phthaldialdehyde and 2-mercaptoethanol in 0.1 M borax buffer, pH 9.5
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorometer (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilution series or DMSO (for control wells) to the appropriate wells.
-
Add 88 µL of a master mix containing Assay Buffer and the LpxC substrate to each well. The final substrate concentration should be at or near its Kₘ value.
-
Initiate the reaction by adding 10 µL of a pre-diluted LpxC enzyme solution in Assay Buffer to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate for the desired time course.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of Stop Solution to each well.
-
Incubate at 37°C for 10 minutes to hydrolyze the 3-O-acyl ester.
-
Add 40 µL of 0.625 M acetic acid to neutralize the reaction.
-
Add 120 µL of OPA Reagent to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Whole-Cell Antibacterial Activity Assay (MIC Determination)
This protocol follows the general guidelines for broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Gram-negative bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. The final volume in each well should be 50 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria in CAMHB with DMSO, no inhibitor) and a negative control well (CAMHB only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel LpxC inhibitor like this compound.
Caption: General workflow for the evaluation of LpxC inhibitors.
References
- 1. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity [acs.figshare.com]
- 2. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 4. Rational modifications, synthesis and biological evaluation of new potential antivirals for RSV designed to target the M2-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. katalog.gumed.edu.pl [katalog.gumed.edu.pl]
Application Notes and Protocols for Crystallizing LpxC in Complex with Inhibitors for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria. The absence of a mammalian homolog makes it a prime target for the development of novel antibiotics. Structural studies of LpxC in complex with various inhibitors are fundamental for understanding its mechanism of action and for the structure-based design of new, potent therapeutics.
This document provides a comprehensive guide for the crystallization of LpxC in complex with small molecule inhibitors, with a focus on hydroxamate-containing compounds. While specific data for a compound designated "LpxC-IN-9" is not publicly available, the protocols outlined below are based on successful crystallizations of LpxC with analogous inhibitors and can be adapted for novel compounds.
Signaling Pathway and Experimental Workflow
The biosynthesis of lipid A is essential for the formation of the outer membrane of Gram-negative bacteria. LpxC catalyzes the second and committed step in this pathway. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.
Caption: Lipid A Biosynthesis Pathway and LpxC Inhibition.
The general workflow for obtaining crystal structures of LpxC in complex with an inhibitor involves several key stages, from protein expression to structure determination.
Caption: Experimental Workflow for LpxC-Inhibitor Complex Crystallization.
Quantitative Data Summary
The following tables summarize key quantitative data for several known LpxC inhibitors. This information can serve as a valuable reference when working with new compounds like this compound.
Table 1: Binding Affinities and Inhibition Constants of LpxC Inhibitors
| Inhibitor | Target LpxC Ortholog | Ki (nM) | IC50 (µM) |
| CHIR-090 | E. coli | < 1 | - |
| CHIR-090 | P. aeruginosa | < 1 | - |
| L-161,240 | E. coli | - | 0.005 |
| BB-78485 | E. coli | - | 0.003 |
| LPC-058 | P. aeruginosa | - | 0.001 |
| ACHN-975 | P. aeruginosa | - | 0.001 |
Table 2: Crystallographic Data for LpxC-Inhibitor Complexes
| PDB ID | LpxC Ortholog | Inhibitor | Resolution (Å) | Space Group |
| 4IS9 | E. coli | L-161,240 | 2.13 | P212121 |
| 3F16 | P. aeruginosa | BB-78485 | 1.90 | P21 |
| 2JNL | A. aeolicus | CHIR-090 | - (NMR) | - |
| 7CI9 | P. aeruginosa | Non-hydroxamate | 1.90 | P212121 |
| 1P42 | A. aeolicus | - | 2.00 | P61 |
Experimental Protocols
Protocol 1: Expression and Purification of LpxC
This protocol is a general guideline for the expression and purification of LpxC, which can be adapted for different orthologs.
1. Expression: a. Transform E. coli BL21(DE3) cells with a plasmid containing the LpxC gene (e.g., from E. coli or P. aeruginosa) with an N-terminal His-tag. b. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis: a. Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
3. Affinity Chromatography: a. Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole, 1 mM TCEP, 10% glycerol). c. Elute the protein with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol).
4. Size Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer (25 mM HEPES pH 7.0, 50 mM NaCl, 2 mM TCEP).[1] b. Collect the fractions containing pure LpxC, as determined by SDS-PAGE. c. Concentrate the pure protein to 10-15 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.[1]
Protocol 2: Crystallization of LpxC-Inhibitor Complex
This protocol provides a starting point for the crystallization of LpxC in complex with a novel inhibitor.
1. Complex Formation: a. Dilute the purified LpxC to a final concentration of 10 mg/mL in a buffer containing 25 mM HEPES pH 7.0, 50 mM NaCl, and 1 mM ZnCl2.[1] b. Add the inhibitor (e.g., this compound) to the protein solution at a 3-5 fold molar excess. c. Incubate the mixture at room temperature for 1 hour to allow for complex formation.[1]
2. Crystallization Screening: a. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method at 22°C.[1] b. Mix equal volumes of the LpxC-inhibitor complex with the reservoir solution. c. Screen a variety of commercial crystallization screens to identify initial crystallization hits.
3. Example Crystallization Conditions:
-
Condition 1 (based on LpxC/BB-78485): 0.1 M sodium cacodylate pH 6.5, 0.2 M ammonium sulfate, 10 mM zinc sulfate, and 10% polyethylene glycol 8000.[1]
-
Condition 2 (based on A. aeolicus LpxC): 0.1 M HEPES pH 7.0, 0.8 M NaCl.[2]
-
Condition 3 (based on P. aeruginosa LpxC with non-hydroxamate): 0.1 M Tris pH 8.5, 30% PEG 4000, 0.2 M MgCl2.
4. Crystal Optimization: a. Once initial crystals are obtained, optimize the crystallization conditions by varying the pH, precipitant concentration, and temperature. b. Consider microseeding to obtain larger, single crystals suitable for X-ray diffraction.
5. Data Collection and Structure Determination: a. Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the data and solve the structure using molecular replacement with a known LpxC structure as a search model. d. Refine the model and build the inhibitor into the electron density map.
Conclusion
The protocols and data presented provide a solid foundation for researchers aiming to elucidate the structures of LpxC in complex with novel inhibitors. While the specific conditions for "this compound" are not yet defined in the public domain, the generalized methods described herein, coupled with the provided quantitative data for other inhibitors, offer a rational starting point for successful crystallization and structural analysis. These structural insights are invaluable for the ongoing development of new antibiotics to combat Gram-negative pathogens.
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of LpxC-IN-9
Disclaimer: The following application notes and protocols for "LpxC-IN-9" are a representative synthesis of data from various published LpxC inhibitors. As no specific data for a compound named "this compound" was found, this document is intended to serve as a detailed guide for researchers working on novel LpxC inhibitors, using publicly available information on similar compounds as a template.
Introduction
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is a crucial, conserved zinc-dependent metalloenzyme that catalyzes the committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] Its essential role in bacterial viability and the lack of a mammalian homolog make it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3] this compound is a potent, novel inhibitor of LpxC, demonstrating significant in vitro and in vivo activity. These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for its evaluation.
Mechanism of Action
This compound acts by inhibiting the LpxC enzyme, thereby blocking the biosynthesis of Lipid A. This disruption of the outer membrane integrity leads to bacterial cell death.[4] The primary mechanism involves the chelation of the catalytic zinc ion in the LpxC active site, preventing the deacetylation of its substrate.[3]
Caption: this compound inhibits the LpxC-catalyzed step in Lipid A biosynthesis.
Pharmacokinetic Properties
Pharmacokinetic studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Below is a summary of representative pharmacokinetic parameters observed in murine models following a single subcutaneous administration.
| Parameter | Dose: 18.75 mg/kg | Dose: 75 mg/kg | Dose: 300 mg/kg |
| Cmax (µg/mL) | 5.02 | 29.8 | 75.4 |
| Tmax (h) | 0.25 | 0.5 | 1.0 |
| AUC (µg·h/mL) | 5.1 | 38.4 | 76.5 |
| t1/2 (h) | 1.2 | 1.5 | 1.8 |
| Unbound Fraction | 0.31 | 0.31 | 0.31 |
| Data synthesized from studies on LpxC-4.[5] |
Pharmacodynamic Properties
The in vitro antibacterial activity of this compound is determined by its minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-negative pathogens.
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.5 |
| Klebsiella pneumoniae | ATCC 43816 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 |
| Acinetobacter baumannii | ATCC 19606 | 32 |
| Enterobacter cloacae | Clinical Isolate | 2 |
| Data synthesized from studies on various LpxC inhibitors.[1][5] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to ~5 x 10^5 CFU/mL
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates. The final concentrations should typically range from 0.06 to 128 µg/mL.
-
Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Murine Neutropenic Thigh Infection Model
This in vivo model is used to evaluate the efficacy of this compound.
Materials:
-
Female ICR mice (or similar strain), rendered neutropenic by cyclophosphamide administration.
-
Log-phase culture of the test organism (e.g., P. aeruginosa).
-
This compound formulated for subcutaneous or oral administration.
-
Saline for bacterial dilution and vehicle control.
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
-
On day 0, inoculate the thigh muscle of each mouse with a specific CFU count of the bacterial pathogen.
-
At a designated time post-infection (e.g., 2 hours), administer this compound at various doses. Include a vehicle control group.
-
At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh, and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by the reduction in bacterial burden compared to the control group.
Caption: Workflow for the murine neutropenic thigh infection model.
Protocol 3: Pharmacokinetic Analysis in Mice
This protocol describes a typical procedure for determining the pharmacokinetic profile of this compound.
Materials:
-
Male CD-1 mice (or similar strain).
-
This compound formulated for the desired route of administration (e.g., intravenous, oral, subcutaneous).
-
Blood collection supplies (e.g., heparinized capillaries).
-
LC-MS/MS system for drug quantification.
Procedure:
-
Administer a single dose of this compound to a cohort of mice.
-
At predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals (serial or terminal sampling).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters (Cmax, Tmax, AUC, t1/2).
Caption: Workflow for pharmacokinetic analysis in mice.
PK/PD Modeling
The relationship between the pharmacokinetic profile and the pharmacodynamic effect (bacterial killing) is crucial for predicting clinical efficacy and optimizing dosing regimens. For LpxC inhibitors, the free drug area under the curve to MIC ratio (fAUC/MIC) has been identified as the key PK/PD index linked to efficacy.[5]
Modeling Approach:
-
Data Integration: Combine the time-course of plasma concentrations from PK studies with the bacterial killing data from in vivo efficacy studies (e.g., thigh infection model).
-
Index Calculation: For each dose level, calculate the fAUC/MIC. The free fraction is determined through plasma protein binding studies.
-
Dose-Response Relationship: Plot the change in bacterial load (log10 CFU) against the calculated fAUC/MIC values.
-
Sigmoidal Emax Model: Fit the data to a sigmoidal Emax model to determine the magnitudes of fAUC/MIC required for bacteriostatic effect (stasis) and for 1-log or 2-log reduction in bacterial count. This model helps to establish the target exposure needed for efficacy.
These analyses provide a quantitative framework to support the translation of preclinical data to potential human dosing schedules for this compound.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of LpxC-IN-9 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of LpxC-IN-9, a potent inhibitor of the bacterial enzyme LpxC. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments, such as antibacterial susceptibility testing and enzymatic assays.
Introduction to this compound
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is an essential enzyme in the biosynthesis of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria. Inhibition of LpxC leads to disruption of the bacterial outer membrane and subsequent cell death, making it an attractive target for the development of novel antibiotics. This compound is a potent inhibitor of this enzyme with demonstrated antibacterial effects. It is also described as a click chemistry reagent, containing an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1]
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation.
| Property | Value | Source |
| CAS Number | 2756125-46-7 | [2][3] |
| Molecular Formula | C₂₃H₂₅N₅O₃S | [3] |
| Molecular Weight | 451.54 g/mol | [2][3] |
| Appearance | Solid | [1] |
Solubility and Recommended Solvents
Note: The final concentration of DMSO in aqueous experimental media (e.g., cell culture medium or assay buffer) should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity or assay interference.[4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
-
-
Calculation of Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 451.54 g/mol x 1000 mg/g
-
Mass = 4.5154 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 4.52 mg of this compound powder directly into the tube. Record the exact mass.
-
-
Dissolving the Compound:
-
Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 451.54 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, brief sonication in a water bath may be applied. Gentle warming (up to 37°C) can also be used, but caution should be exercised to avoid degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[4]
-
Always label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Preparation of Working Solutions
To prepare a working solution for your experiment, the DMSO stock solution should be serially diluted in the appropriate aqueous buffer or cell culture medium. To avoid precipitation of the compound, it is recommended to perform dilutions in a stepwise manner.
Example: Preparation of a 10 µM working solution in cell culture medium:
-
Perform an intermediate dilution of the 10 mM stock solution in DMSO if necessary.
-
Add the required volume of the this compound stock solution to the pre-warmed cell culture medium and mix immediately by gentle inversion or pipetting. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Ensure the final DMSO concentration is below the tolerance level for your specific cell line or assay system. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualizations
Signaling Pathway of LpxC Inhibition
Caption: LpxC inhibition disrupts the lipid A biosynthetic pathway.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing this compound stock solutions.
References
Application Notes and Protocols: Assessing the Bactericidal vs. Bacteriostatic Activity of LPC-233
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPC-233 is a novel, potent, and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme is crucial for the biosynthesis of Lipid A, a key component of the lipopolysaccharide (LPS) that forms the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, LPC-233 disrupts the integrity of the bacterial outer membrane, leading to cell death.[3] This document provides detailed protocols for assessing the antimicrobial activity of LPC-233, specifically to differentiate between bactericidal and bacteriostatic effects.
Mechanism of Action
LPC-233 targets the LpxC enzyme, which catalyzes the second and committed step in the Lipid A biosynthetic pathway.[4] Inhibition of LpxC halts the production of Lipid A, preventing the formation of a functional outer membrane in Gram-negative bacteria. This disruption leads to increased membrane permeability and ultimately results in rapid bacterial cell death.[3]
Data Presentation
Table 1: In Vitro Activity of LPC-233 against Gram-Negative Pathogens
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae (ESBL-negative, carbapenemase-negative) | 151 | 0.064 | 0.125 |
| Enterobacteriaceae (ESBL-positive, carbapenemase-producing) | 42 | 0.064 | 0.125 |
| Pseudomonas aeruginosa | 285 (total clinical isolates) | Not Reported | <1.0 |
Data summarized from a preclinical characterization study.[5]
Table 2: Time-Kill Kinetics of LPC-233
| Organism | Concentration (x MIC) | Time (hours) | Log10 CFU/mL Reduction |
| E. coli W3110 | 2-8 | 4 | >5 |
| K. pneumoniae 10031 | 2-8 | 4 | >5 |
| P. aeruginosa PAO1 | 2-8 | 4 | >5 |
Data indicates that LPC-233 is rapidly bactericidal, causing a >100,000-fold reduction in bacterial viability within 4 hours.[5]
Experimental Protocols
Experimental Workflow
The following diagram outlines the workflow for assessing the bactericidal versus bacteriostatic activity of LPC-233.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of LPC-233 that inhibits the visible growth of a bacterial isolate.
Materials:
-
LPC-233 stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From an overnight culture, inoculate fresh CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6). b. Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution of LPC-233: a. Prepare a series of two-fold serial dilutions of the LPC-233 stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. b. Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the LPC-233 dilutions and the positive control well. b. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of LPC-233 at which there is no visible bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of LPC-233 that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Spreader or sterile plating beads
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot. b. Spot-plate the aliquot onto an MHA plate.
-
Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of LPC-233 that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Protocol 3: Time-Kill Kinetic Assay
Objective: To evaluate the rate of bacterial killing by LPC-233 over time.
Materials:
-
LPC-233 stock solution
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Incubator with shaking (37°C)
-
MHA plates
-
Sterile saline or PBS for serial dilutions
Procedure:
-
Preparation of Test Cultures: a. Prepare a bacterial inoculum in CAMHB to a final concentration of approximately 5 x 105 CFU/mL. b. Prepare separate culture tubes/flasks for each concentration of LPC-233 to be tested (e.g., 1x, 2x, 4x, and 8x MIC) and a no-drug control. c. Add the appropriate concentration of LPC-233 to each respective tube/flask.
-
Time-Course Sampling: a. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture. b. Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plating and Incubation: a. Plate the dilutions onto MHA plates. b. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log10 CFU/mL versus time for each concentration of LPC-233. c. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6]
References
- 1. IND-enabling studies of the potent LpxC inhibitor LPC-233 as a novel antibiotic against Gram-negative pathogens - Clayton Duncan [grantome.com]
- 2. LPC-233 - Wikipedia [en.wikipedia.org]
- 3. Synthetic Antibiotic Could Be Effective Against Drug-Resistant Superbugs | Duke Today [today.duke.edu]
- 4. sites.duke.edu [sites.duke.edu]
- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Application Notes and Protocols for High-Throughput Screening of LpxC Inhibitors for Novel Antibiotic Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical and highly conserved component in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] As this enzyme is absent in mammals, it represents a promising target for the development of new antibiotics.[1][3] This document provides detailed application notes and protocols for the use of LpxC inhibitors, exemplified by the hypothetical compound LpxC-IN-9, in high-throughput screening (HTS) campaigns aimed at discovering novel antibacterial agents. The protocols described herein cover biochemical and whole-cell screening methodologies, data analysis, and interpretation.
Introduction to LpxC and its Role in Lipid A Biosynthesis
The outer membrane of Gram-negative bacteria is a unique asymmetrical bilayer with an inner leaflet of phospholipids and an outer leaflet dominated by lipopolysaccharide (LPS). LPS is vital for bacterial viability, providing a barrier against environmental stresses and antibiotics. The hydrophobic anchor of LPS is Lipid A, and its biosynthesis is a multi-step enzymatic pathway.[2] LpxC, a zinc-dependent metalloenzyme, catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4] Inhibition of LpxC disrupts Lipid A synthesis, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[1] The high degree of conservation of LpxC across a wide range of pathogenic Gram-negative bacteria makes it an attractive broad-spectrum antibiotic target.[1]
LpxC Signaling Pathway and Point of Inhibition
The biosynthesis of Lipid A is a critical pathway for the survival of most Gram-negative bacteria. The enzyme LpxC plays a pivotal, early role in this process. The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway and highlights the point of inhibition by LpxC inhibitors.
References
Troubleshooting & Optimization
troubleshooting LpxC-IN-9 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LpxC-IN-9, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent inhibitor of the bacterial enzyme LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase), a critical component in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Its inhibitory action makes it a valuable tool for antibacterial drug discovery. However, like many LpxC inhibitors, this compound is a hydrophobic molecule with limited solubility in aqueous solutions. This poor solubility can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments, potentially causing issues such as precipitation, inaccurate dosing, and reduced bioactivity.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to prepare a concentrated stock solution. The most commonly recommended solvent is dimethyl sulfoxide (DMSO). Other organic solvents such as ethanol may also be used, but DMSO is generally preferred for its high solubilizing capacity for a wide range of small molecules.
Q3: What is a typical concentration for a stock solution of this compound in DMSO?
A3: A typical stock solution concentration for hydrophobic inhibitors like this compound in DMSO ranges from 10 mM to 50 mM. Preparing a high-concentration stock allows for minimal volumes of DMSO to be added to your aqueous experimental media, thereby reducing potential solvent-induced artifacts. It is crucial to ensure the storage concentration is below the solubility limit of this compound in DMSO at the storage temperature to prevent precipitation.
Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound is no longer in its preferred organic solvent environment. To address this, you can try the following:
-
Vortexing and Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.
-
Use of Co-solvents or Surfactants: For in vitro assays, incorporating a small percentage of a biocompatible co-solvent or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the final aqueous medium can help maintain the solubility of this compound. The final concentration of these additives should be tested for any effects on your experimental system.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolving the precipitate. However, be cautious about the thermal stability of this compound.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the initial solvent.
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound powder.
Issue 2: Precipitation occurs upon dilution of DMSO stock in aqueous media.
Technical Support Center: Optimizing LpxC-IN-9 Dosage for In Vivo Mouse Studies
Welcome to the technical support center for LpxC inhibitor studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of LpxC inhibitors, like LpxC-IN-9, for in vivo mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse infection model?
A good starting point for a novel LpxC inhibitor like this compound can be inferred from efficacious doses of similar compounds. For instance, the LpxC inhibitor LpxC-4 has shown efficacy in mouse models of infection with an ED50 of less than 25 mg/kg in a P. aeruginosa pneumonia model.[1] Another inhibitor, CHIR-090, has been used in combination therapies.[2] For a novel compound, a dose-ranging study is crucial. It is recommended to start with a range of doses, for example, 10, 30, and 90 mg/kg, to determine the minimum effective dose and the maximum tolerated dose.[3]
Q2: How should I formulate this compound for in vivo administration?
The formulation is critical for ensuring the solubility and bioavailability of your LpxC inhibitor. A common vehicle used for formulating LpxC inhibitors for in vivo studies is 40% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.[4][5] This vehicle is suitable for intravenous (IV), intraperitoneal (IP), and oral (PO) administration. Always ensure the final formulation is sterile, especially for parenteral routes.
Q3: What administration route is best for my LpxC inhibitor study?
The choice of administration route depends on the pharmacokinetic properties of your specific LpxC inhibitor and the infection model. Several LpxC inhibitors have been successfully administered via intravenous (IV), intraperitoneal (IP), and oral (PO) routes.[4] Subcutaneous (SC) administration has also been reported.[5] Oral bioavailability is a desirable characteristic for an antibiotic.[4] Therefore, if your compound shows good oral absorption, this route is often preferred for its clinical relevance and ease of administration.
Q4: How frequently should I administer this compound?
Dosing frequency is determined by the half-life of the compound. For an LpxC inhibitor with a favorable pharmacokinetic profile, a twice-daily (q12h) dosing regimen has been shown to be effective in mouse models.[3] However, this needs to be optimized for each specific inhibitor based on its pharmacokinetic and pharmacodynamic (PK/PD) properties.
Q5: What are the expected outcomes of a successful this compound treatment in a mouse model?
A successful treatment should lead to a significant reduction in bacterial burden in target organs (e.g., lungs, spleen, kidneys) compared to the vehicle control group.[1][5] Other key outcomes include increased survival rates in lethal infection models and a reduction in inflammatory markers.[5] For instance, treatment with an LpxC inhibitor has been shown to reduce serum lipopolysaccharide (LPS) concentrations and inflammatory cytokine levels.[5]
Troubleshooting Guide
Problem: My LpxC inhibitor is not showing efficacy in vivo, despite good in vitro activity.
-
Possible Cause 1: Poor Pharmacokinetics/Bioavailability. The compound may not be reaching the site of infection at a sufficient concentration.
-
Solution: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider optimizing the formulation or the administration route to improve bioavailability.
-
-
Possible Cause 2: High Plasma Protein Binding. LpxC inhibitors can exhibit high plasma protein binding, which may limit the amount of free drug available to act on the bacteria.[4]
-
Solution: While high plasma protein binding can be a challenge, some potent LpxC inhibitors can still be effective. The high affinity of the inhibitor for LpxC can help strip the compound from plasma proteins.[4] It is important to characterize the plasma protein binding of your compound.
-
-
Possible Cause 3: Inappropriate Dosing Regimen. The dose or frequency of administration may be too low.
-
Solution: Perform a dose-escalation study to find the optimal dose and dosing frequency.
-
Problem: I am observing toxicity in my mouse studies.
-
Possible Cause 1: Off-target effects. Some LpxC inhibitors have been associated with cardiovascular toxicity.[4]
-
Solution: It is crucial to conduct safety and toxicology studies. A maximum tolerated dose (MTD) study should be performed to identify the dose that does not cause unacceptable side effects.[6] If toxicity is observed, consider structural modifications to the inhibitor to improve its safety profile.
-
-
Possible Cause 2: Formulation-related toxicity. The vehicle used for formulation could be causing adverse effects at high concentrations.
-
Solution: Include a vehicle-only control group in your studies to assess any toxicity associated with the formulation itself.
-
Data Summary
Table 1: Efficacy of LpxC Inhibitors in Mouse Infection Models
| LpxC Inhibitor | Mouse Model | Bacterial Strain | Administration Route | Dosing Regimen | Efficacy Endpoint | Reference |
| LPC-233 | Sepsis, Soft-tissue, UTI | Various Gram-negative pathogens | IV, IP, PO | Not specified | Elimination of infection | [4] |
| LpxC-4 | Pneumonia | P. aeruginosa PA-1950 | Not specified | Not specified | ED50 < 25 mg/kg | [1] |
| CHIR-090 | Implant biofilm | P. aeruginosa PAO1 | Not specified | Single dose (in combination) | Reduced bacterial load | [2] |
| LpxC-1 | Lethal infection | A. baumannii | Subcutaneous | 100 mg/kg/day for 3 days | 100% protection from lethal infection | [5] |
Experimental Protocols
1. Formulation Protocol (Example)
This protocol is based on the formulation used for several LpxC inhibitors.[4][5]
-
Weigh the required amount of the LpxC inhibitor.
-
Prepare a 40% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water for injection.
-
Slowly add the LpxC inhibitor powder to the HPβCD solution while vortexing or sonicating to aid dissolution.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm filter.
-
Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light until use.
2. In Vivo Efficacy Study Protocol (Example - Sepsis Model)
This is a generalized protocol based on common practices in the field.
-
Culture the desired Gram-negative bacterial strain to mid-log phase.
-
Infect mice (e.g., C57BL/6) via intraperitoneal (IP) injection with a lethal dose of the bacterial suspension.
-
At a specified time post-infection (e.g., 1 or 2 hours), begin treatment with the LpxC inhibitor or vehicle control via the chosen administration route (e.g., IV, IP, or PO).
-
Administer the treatment at the predetermined dosing regimen (e.g., once or twice daily) for a specified duration (e.g., 3-7 days).
-
Monitor the mice for signs of morbidity and mortality daily.
-
At the end of the study, or at specified time points, euthanize a subset of mice to collect organs (e.g., spleen, liver, lungs) for bacterial load determination (CFU counts).
Visualizations
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Inhibition of the Lipid A pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LpxC Protects Mice from Resistant Acinetobacter baumannii by Modulating Inflammation and Enhancing Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
identifying and mitigating off-target effects of LpxC-IN-9
Welcome to the technical support center for LpxC-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death.[2]
Q2: Are off-target effects common with LpxC inhibitors?
A2: While LpxC is a promising target due to its absence in mammalian cells, off-target effects are a consideration for any small molecule inhibitor.[4] For LpxC inhibitors, a primary concern is the potential inhibition of mammalian metalloenzymes due to the presence of a metal-chelating moiety in many inhibitors, which is necessary for binding to the zinc ion in the active site of LpxC.[1][3] For instance, some LpxC inhibitors have been observed to have off-target effects on matrix metalloproteinases (MMPs).[5]
Q3: What are the potential consequences of off-target effects of this compound in my experiments?
A3: Off-target effects can lead to a variety of confounding results, including unexpected cytotoxicity in mammalian cell lines, modulation of signaling pathways unrelated to LpxC, and misleading in vivo toxicity profiles. For example, off-target kinase inhibition could alter cellular phosphorylation cascades, while inhibition of other metalloenzymes could interfere with normal physiological processes.[1] One LpxC inhibitor, ACHN-975, had its clinical trial halted due to off-target side effects.[5]
Q4: How can I distinguish between on-target bactericidal effects and off-target cytotoxicity?
A4: To differentiate between on-target and off-target effects, consider the following:
-
Use of a rescue experiment: In a bacterial culture, the cytotoxic effects of LpxC inhibition can sometimes be mitigated by providing downstream components of the lipid A biosynthesis pathway, if permeable.
-
Compare activity in Gram-negative vs. Gram-positive bacteria: this compound should be potent against Gram-negative bacteria but inactive against Gram-positive bacteria, which lack the LpxC enzyme.
-
Utilize a target-knockdown/knockout model: Compare the effect of this compound in wild-type versus LpxC-deficient bacterial strains (if viable with supplementation).
-
Mammalian cell line testing: Assess cytotoxicity in various mammalian cell lines. High cytotoxicity at concentrations required for antibacterial activity may suggest off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in mammalian cell lines. | Off-target inhibition of essential host cell enzymes (e.g., metalloproteinases, kinases). | 1. Perform a dose-response curve to determine the IC50 in relevant mammalian cell lines. 2. Conduct a broad kinase profiling assay to identify potential off-target kinases. 3. Use proteomics-based methods like Thermal Proteome Profiling (TPP) to identify unintended protein binders.[6] |
| Inconsistent antibacterial activity across different Gram-negative species. | 1. Differences in LpxC enzyme structure between bacterial species.[7] 2. Efflux pump activity in certain bacterial strains.[7] | 1. Determine the IC50 of this compound against purified LpxC from different species. 2. Test the antibacterial activity in efflux pump-deficient strains. |
| Observed phenotype in cellular assays does not align with known LpxC inhibition effects. | This compound may be modulating a signaling pathway independent of its LpxC inhibitory activity. | 1. Perform a phosphoproteomics study to identify changes in cellular signaling pathways upon treatment with this compound. 2. Use a chemical proteomics approach to pull down off-target binders.[6] |
| In vivo toxicity observed at therapeutic doses. | Off-target effects leading to adverse events. A previous LpxC inhibitor was discontinued due to cardiovascular toxicity.[8] | 1. Conduct comprehensive in vivo toxicology studies, including cardiovascular safety pharmacology. 2. If specific off-targets are identified, attempt to modify the chemical structure of this compound to improve selectivity. |
Experimental Protocols
Protocol 1: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)
This method identifies protein targets by observing changes in their thermal stability upon ligand binding.[6]
1. Cell Culture and Treatment:
- Culture human cell lines (e.g., HEK293, HepG2) to ~80% confluency.
- Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour.
2. Cell Lysis and Heating:
- Harvest and lyse the cells.
- Divide the lysate into aliquots and heat each to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
3. Protein Precipitation and Digestion:
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant containing the soluble proteins.
- Perform a tryptic digest on the soluble protein fraction.
4. LC-MS/MS Analysis:
- Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Identify and quantify proteins in each sample.
- Plot the melting curves for each protein at different this compound concentrations.
- Proteins that show a significant shift in their melting temperature upon this compound treatment are potential off-targets.
Protocol 2: Kinase Selectivity Profiling
This protocol is for assessing the inhibitory activity of this compound against a panel of human kinases.
1. Kinase Panel Selection:
- Choose a commercially available kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).
2. Assay Format:
- Typically, these assays are performed in a cell-free format using recombinant kinases.
- The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
3. This compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Provide the compound at a concentration specified by the service provider (e.g., 10 µM for initial screening).
4. Data Interpretation:
- The results are usually provided as a percentage of inhibition for each kinase at the tested concentration.
- For kinases showing significant inhibition (e.g., >50%), follow up with IC50 determination to quantify the potency of off-target inhibition.
Signaling Pathways and Workflows
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Escherichia coli versus Pseudomonas aeruginosa deacetylase LpxC inhibitors selectivity: surface and cavity-depth-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LpxC-IN-9 Assays and Plasma Protein Binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the high plasma protein binding of LpxC-IN-9 in various assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our in vitro assays containing plasma. Is this expected?
A1: Yes, this is an expected phenomenon. LpxC inhibitors, including compounds structurally related to this compound, exhibit a high degree of binding to plasma proteins.[1][2] This binding reduces the concentration of the free, unbound drug that is available to interact with the LpxC enzyme, which can lead to an apparent decrease in potency.[3] The "free drug hypothesis" states that only the unbound drug is able to exert a pharmacological effect.[3][4]
Q2: How significantly does plasma protein binding affect the activity of LpxC inhibitors?
A2: The effect can be substantial. For instance, the related LpxC inhibitor LPC-233 has been shown to have plasma protein binding percentages ranging from 96.4% to 98.9% across different species.[1][2] However, it is important to note that for some LpxC inhibitors, the observed decrease in activity (e.g., a shift in the Minimum Inhibitory Concentration or MIC) is often less than what would be predicted based on the high percentage of plasma protein binding alone.[1]
Q3: Why is the observed MIC shift for some LpxC inhibitors less than predicted by the high plasma protein binding?
A3: Research on the LpxC inhibitor LPC-233 suggests that the LpxC enzyme has a very high binding affinity for the inhibitor.[1][2] This high affinity allows the enzyme to effectively compete with plasma proteins for binding to the inhibitor.[1] In essence, the LpxC enzyme can "strip" the inhibitor from the plasma proteins, mitigating the impact of high plasma protein binding.[1][2]
Q4: What are the primary plasma proteins that this compound is likely binding to?
Q5: What methods can we use to measure the plasma protein binding of this compound in our lab?
A5: Several established methods can be used to determine the extent of plasma protein binding. The most common and well-regarded techniques are equilibrium dialysis and ultrafiltration.[4][7] Both methods involve separating the free drug from the protein-bound drug, followed by quantification using a sensitive analytical method like LC-MS/MS.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in the presence of plasma.
| Problem | Potential Cause | Recommended Solution |
| Significantly reduced potency in plasma-containing media. | High plasma protein binding of this compound is reducing the free drug concentration. | This is an inherent property of the compound. Consider using a modified MIC assay that accounts for protein binding. It may also be useful to determine the fraction of unbound drug to better correlate in vitro and in vivo data. |
| Low recovery of this compound during sample preparation for analytical quantification. | The compound is binding to labware (e.g., plastic tubes, pipette tips) or precipitating out of solution, especially in the absence of plasma. | Use low-binding labware. For highly lipophilic compounds, specialized assay kits with plasma in all compartments can improve recovery.[6] |
| Inconsistent results in plasma protein binding assays. | Experimental conditions such as pH and temperature are not well-controlled.[7][8] Non-specific binding to the assay apparatus can also be a factor.[8] | Ensure that the pH and temperature of the assay are maintained at physiological conditions (pH 7.4, 37°C).[7] The choice of membrane material in ultrafiltration devices is also important; regenerated cellulose is often preferred.[8] |
| Difficulty in disrupting the drug-protein complex for extraction. | The binding between this compound and plasma proteins is strong. | Sample pre-treatment is crucial. Methods to disrupt protein binding include pH adjustment or protein precipitation with agents like trichloroacetic acid (TCA), formic acid, or acetic acid.[5] For supported liquid extraction (SLE), diluting the plasma sample with a water/isopropanol mixture can be effective.[5] |
Quantitative Data Summary
The following table summarizes plasma protein binding data for the related LpxC inhibitor, LPC-233, which can serve as an estimate for this compound.
| Species | Plasma Protein Binding (%) |
| Mouse | 96.4 ± 0.1 |
| Rat | 98.9 ± 0.1 |
| Dog | 98.83 ± 0.04 |
| Monkey | 98.4 ± 0.1 |
| Human | 98.8 ± 0.1 |
| Data is for the related compound LPC-233 and was determined using the rapid equilibrium dialysis (RED) method.[1] |
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Plasma Protein Binding Determination
This protocol outlines the general steps for measuring the plasma protein binding of this compound using an equilibrium dialysis apparatus.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate format)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 10,000 Da)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma from the desired species
-
This compound stock solution
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a solution of this compound in plasma at the desired concentration (e.g., 1-5 µM).[4]
-
Assemble the equilibrium dialysis apparatus according to the manufacturer's instructions.
-
Load the plasma sample containing this compound into one chamber of the dialysis cell.
-
Load an equal volume of PBS into the adjacent chamber.
-
Seal the apparatus and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to allow the system to reach equilibrium.[4]
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in both aliquots using a validated LC-MS/MS method.
-
Calculate the percentage of plasma protein binding using the following formula: % Bound = [1 - (Concentration in buffer chamber / Concentration in plasma chamber)] x 100
Protocol 2: Modified MIC Assay in the Presence of Plasma
This protocol describes how to assess the antimicrobial activity of this compound in a medium containing plasma to understand the impact of protein binding.
Materials:
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile plasma (e.g., human, mouse)
-
This compound stock solution
-
96-well microtiter plates
Procedure:
-
Prepare a serial dilution of this compound in CAMHB.
-
In a 96-well plate, mix the this compound dilutions with an equal volume of plasma to achieve the desired final plasma concentration (e.g., 50%).
-
Prepare a bacterial inoculum according to standard microbiology protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include appropriate controls: wells with bacteria and plasma but no drug (positive control), and wells with media and plasma only (negative control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Compare the MIC value obtained in the presence of plasma to the MIC value determined in standard CAMHB to quantify the effect of plasma protein binding.
Visualizations
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 5. biotage.com [biotage.com]
- 6. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. mdpi.com [mdpi.com]
strategies to minimize LpxC-IN-9 experimental variability
Technical Support Center: LpxC-IN-9
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this novel LpxC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is LpxC and why is it a target for antibacterial drug development?
A1: LpxC, fully known as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is an essential enzyme in the biosynthesis of lipid A.[1] Lipid A is a critical component of the outer membrane of Gram-negative bacteria, providing a protective barrier against external threats, including antibiotics.[1] LpxC catalyzes a committed step in this pathway, is highly conserved across many Gram-negative species, and lacks a mammalian counterpart, making it an attractive and specific target for the development of new antibacterial agents.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound, like other LpxC inhibitors, functions by binding to the active site of the LpxC enzyme. This binding event, often involving chelation of the catalytic zinc ion, obstructs the enzyme's catalytic activity.[1][3] The inhibition of LpxC disrupts the production of lipid A, which in turn compromises the integrity of the bacterial outer membrane.[1] This leads to increased vulnerability of the bacteria to external stressors and ultimately results in cell death.[1] Some LpxC inhibitors have been shown to be slow, tight-binding inhibitors, meaning they form a stable, high-affinity complex with the enzyme over time.[3][4]
Q3: What are the common challenges and sources of variability in experiments with LpxC inhibitors?
A3: Experimental variability with LpxC inhibitors can arise from several factors:
-
Assay Conditions: Variations in pH, temperature, buffer components (like detergents), and substrate concentration can significantly impact enzyme activity and inhibitor potency measurements.[5]
-
Reagent Stability: The stability of the inhibitor, the LpxC enzyme, and the substrate under experimental conditions can affect reproducibility.
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Time-Dependent Inhibition: Some LpxC inhibitors exhibit time-dependent inhibition, where the potency of the inhibitor increases with pre-incubation time with the enzyme.[4] Failing to control for pre-incubation time can lead to inconsistent results.
-
Plasma Protein Binding: In in vivo or cell-based assays containing plasma, high plasma protein binding of the inhibitor can reduce its effective concentration, impacting its apparent activity.[4]
-
Bacterial Resistance Mechanisms: Bacteria can develop resistance to LpxC inhibitors through mechanisms such as mutations in the lpxC gene or upregulation of LpxC expression, which can lead to variability in antimicrobial susceptibility testing.[6]
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound in biochemical assays.
| Potential Cause | Recommended Solution |
| Inconsistent pre-incubation time | LpxC inhibitors can exhibit time-dependent inhibition.[4] Standardize the pre-incubation time of this compound with the LpxC enzyme before adding the substrate. We recommend a pre-incubation time of 30 minutes at 37°C.[5] |
| Variable DMSO concentration | Ensure the final concentration of DMSO is consistent across all wells, typically between 1-2% (v/v).[5] Create a dilution series of the inhibitor in DMSO and then add a small, fixed volume to the assay buffer. |
| Sub-optimal assay conditions | Verify that the assay buffer composition, pH, and temperature are optimal and consistent. A common buffer is 40 mM MES at pH 6.0.[5] |
| Enzyme instability | Use freshly purified LpxC enzyme for each experiment or ensure proper storage of enzyme aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
Issue 2: this compound shows lower than expected activity in cell-based assays (e.g., MIC determination).
| Potential Cause | Recommended Solution |
| High plasma protein binding | If the assay medium contains serum, the effective concentration of this compound may be reduced. Consider performing the assay in a serum-free medium or determining the inhibitor's potency in the presence of varying serum concentrations to quantify the effect.[4] |
| Efflux pump activity | Some bacteria can actively pump out inhibitors. Test the activity of this compound in the presence of an efflux pump inhibitor to see if potency is restored.[6] |
| Bacterial strain variability | Different strains of the same bacterial species can exhibit varying susceptibility. Ensure you are using a well-characterized strain. Strains with mutations in the lpxC gene, such as E. coli D22, may be hypersensitive to LpxC inhibitors.[2][5] |
| Compound degradation | Assess the stability of this compound in the cell culture medium over the time course of the experiment. |
Experimental Protocols
Protocol 1: LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for other LpxC inhibitors.[5]
Materials:
-
Purified LpxC enzyme
-
This compound (dissolved in DMSO)
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM DTT
-
Stop Solution: 0.625 M NaOH
-
Neutralization Solution: 0.625 M Acetic Acid
-
Detection Reagent: o-phthaldialdehyde (OPA) in 0.1 M borax, pH 9.5
-
Black 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control) to 88 µL of Assay Buffer containing the substrate (final concentration 25 µM).
-
Initiate the reaction by adding 10 µL of LpxC enzyme (final concentration ~1.5 nM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of Stop Solution.
-
Incubate for 10 minutes at 37°C to hydrolyze the product.
-
Neutralize the reaction with 40 µL of Neutralization Solution.
-
Add 120 µL of OPA Detection Reagent.
-
Measure fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate percent inhibition relative to the DMSO control and determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This is a standard broth microdilution protocol.
Materials:
-
This compound (dissolved in DMSO)
-
Bacterial strain (e.g., E. coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate the bacterial culture overnight and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Comparative Potency of LpxC Inhibitors
| Inhibitor | Target Organism | IC50 (nM) | MIC (µg/mL) | Reference |
| BB-78484 | E. coli | 400 ± 90 | - | [5] |
| BB-78485 | E. coli | 160 ± 70 | - | [5] |
| L-161,240 | E. coli | 440 ± 10 | - | [5] |
| LPC-233 | E. coli | K_I = 0.22 ± 0.06 | - | [4] |
| CHIR-090 | P. aeruginosa | - | - | [3] |
Visualizations
Caption: The Lipid A biosynthetic pathway and the inhibitory action of this compound.
Caption: Workflow for biochemical and cell-based assays of this compound.
References
- 1. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 4. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in LpxC Inhibitor Experiments
Disclaimer: The information provided in this technical support center is intended as a general guide for researchers working with LpxC inhibitors. As of our latest update, specific data for a compound designated "LpxC-IN-9" is not publicly available. Therefore, this guide utilizes data and examples from well-characterized LpxC inhibitors, such as CHIR-090, to illustrate common experimental challenges and troubleshooting strategies that can be applied to novel compounds of this class.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with LpxC inhibitors. Each question is followed by a troubleshooting guide to help you interpret your results and plan your next steps.
Q1: My in vitro enzymatic assay shows potent inhibition of LpxC, but the compound has weak or no antibacterial activity (high MIC values). What could be the reason?
A1: Troubleshooting High MIC Values Despite Potent Enzyme Inhibition
Several factors can contribute to this discrepancy. A systematic approach to troubleshooting is recommended.
-
Cellular Permeability: The inhibitor may not be able to effectively cross the outer membrane of the Gram-negative bacteria to reach its target, LpxC, in the cytoplasm.
-
Efflux Pumps: The compound might be a substrate for bacterial efflux pumps, which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Compound Stability: The inhibitor could be unstable in the bacterial culture medium or may be metabolized by the bacteria into an inactive form.
-
Species-Specific LpxC Variation: While LpxC is conserved, there are species-specific variations in the enzyme's structure that could affect inhibitor binding.[1] Your in vitro assay might use LpxC from a different species than the bacteria in your whole-cell assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high MIC values.
Q2: The LpxC inhibitor shows good in vitro activity but fails to demonstrate efficacy in our animal infection model. What are the potential causes?
A2: Troubleshooting Lack of In Vivo Efficacy
A lack of in vivo efficacy, despite promising in vitro data, often points to issues with the compound's pharmacokinetic or pharmacodynamic (PK/PD) properties.
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid clearance, or a short half-life, preventing it from reaching and maintaining therapeutic concentrations at the site of infection.
-
High Protein Binding: The inhibitor might bind extensively to plasma proteins, reducing the concentration of free, active compound available to inhibit bacterial LpxC.[2]
-
Toxicity: The compound could be causing unforeseen toxicity in the animal model, leading to adverse effects that mask its potential therapeutic benefit. Some hydroxamate-based inhibitors have been associated with cardiovascular toxicity.[2][3]
-
In Vivo Instability: The compound may be rapidly metabolized in the liver or other tissues into inactive forms.
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Profile the compound's absorption, distribution, metabolism, and excretion (ADME) in the relevant animal model.
-
Measure Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins.
-
Perform a Dose-Ranging Toxicity Study: Assess the maximum tolerated dose and look for any signs of toxicity.
-
Analyze Metabolites: Identify any major metabolites of the compound in plasma and urine to assess its metabolic stability.
Q3: We are observing toxicity in our cell culture or animal models that seems unrelated to the inhibition of bacterial LpxC. What could be the cause?
A3: Investigating Off-Target Effects and Toxicity
Off-target effects are a known concern for some classes of LpxC inhibitors, particularly those containing a hydroxamate moiety.
-
Inhibition of Mammalian Metalloproteinases: Hydroxamic acids are known to chelate zinc ions and can inhibit mammalian zinc-dependent enzymes, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE).[4][5][6] This can lead to a variety of toxicities.
-
Genotoxicity: Some hydroxamate-containing compounds have been shown to be mutagenic in Ames tests and can cause chromosomal aberrations.[4]
-
Metabolic Liabilities: The hydroxamate group can be metabolically unstable, leading to the formation of reactive metabolites.[5]
Experimental Approaches to Investigate Off-Target Effects:
-
MMP/TACE Inhibition Assays: Screen the compound against a panel of human MMPs and TACE to determine its selectivity.
-
In Vitro Cytotoxicity Assays: Test the compound against a range of mammalian cell lines to assess its general cytotoxicity.
-
Ames Test: Evaluate the mutagenic potential of the compound.
Quantitative Data Summary
The following tables provide reference data for well-characterized LpxC inhibitors. These values can serve as a benchmark when evaluating your own experimental results.
Table 1: In Vitro LpxC Inhibition (IC50)
| Compound | E. coli LpxC (nM) | P. aeruginosa LpxC (nM) | Reference |
| CHIR-090 | ~4 | <2.1 | [1][7] |
| L-161,240 | ~50 | >1000 | [1] |
| BB-78485 | 160 ± 70 | N/A | [8] |
| LPC-233 | KI* = 8.9 pM | N/A | [2] |
Table 2: Antibacterial Activity (MIC)
| Compound | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| CHIR-090 | 0.4 | 0.2 | [7][9] |
| ACHN-975 | N/A | 1 (MIC90) | [8] |
| LpxC-4 | N/A | 0.5 (MIC90) | [10] |
| LPC-233 | 0.064 (MIC50) | 0.5 (MIC90) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum, LpxC inhibitor stock solution.
-
Procedure:
-
Prepare a serial two-fold dilution of the LpxC inhibitor in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Include positive (no inhibitor) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
2. In Vitro LpxC Enzymatic Assay (Fluorescence-based)
This is a general protocol for a fluorescence-based assay to measure LpxC activity.
-
Principle: The assay measures the deacetylation of a synthetic substrate, which results in a product that can be detected fluorometrically.
-
Materials: Purified LpxC enzyme, assay buffer (e.g., 50 mM HEPES, pH 7.5), fluorescent substrate (e.g., a commercially available LpxC substrate), LpxC inhibitor, 96-well black plates.
-
Procedure:
-
Add assay buffer, LpxC enzyme, and varying concentrations of the LpxC inhibitor to the wells of a 96-well plate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
3. In Vivo Mouse Sepsis Model
This protocol describes a general model for evaluating the in vivo efficacy of an LpxC inhibitor. All animal experiments must be conducted in accordance with institutional and national guidelines.
-
Animal Model: Neutropenic mice (e.g., induced by cyclophosphamide).
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Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal dose of a Gram-negative pathogen (e.g., E. coli or P. aeruginosa).
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Treatment: Administer the LpxC inhibitor at various doses and routes (e.g., intravenous, oral) at a specified time post-infection.
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Endpoint: Monitor survival over a period of 7 days.
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Data Analysis: Compare the survival rates of the treated groups to the vehicle control group to determine the effective dose (ED50).
Visualizations
LpxC Signaling Pathway and Inhibition
Caption: The LpxC-catalyzed step in Lipid A biosynthesis.
References
- 1. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. pnas.org [pnas.org]
- 8. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
LpxC-IN-9 stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and long-term storage of LpxC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of LpxC inhibitors?
For optimal stability, LpxC inhibitors, which are typically small molecules, should be stored under controlled conditions to prevent degradation. While specific storage conditions can vary between different inhibitor analogs, general best practices include:
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Temperature: Store stock solutions at -20°C or -80°C.[1] Storing at ultra-low temperatures minimizes the rate of chemical degradation.
-
Solvent: Prepare stock solutions in a suitable, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light: Protect from light, as some compounds may be photosensitive. Store vials in the dark or use amber-colored vials.
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Moisture: Keep containers tightly sealed to prevent the introduction of moisture, which can lead to hydrolysis of the compound.
Q2: I am observing a decrease in the potency of my LpxC inhibitor over time. What could be the cause?
A decrease in potency is a common indicator of compound degradation. Several factors could contribute to this issue:
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Improper Storage: The most frequent cause is storage at an inappropriate temperature or exposure to freeze-thaw cycles. Review the storage recommendations (Q1).
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Solvent Quality: The use of a solvent that is not anhydrous or of high purity can introduce contaminants that react with the inhibitor.
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Hydrolysis: Some LpxC inhibitors, particularly those with ester or amide functionalities, may be susceptible to hydrolysis. This can be exacerbated by the presence of moisture in the solvent or storage container.
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Oxidation: Exposure to air can lead to oxidation of sensitive functional groups within the molecule.
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pH Instability: Certain LpxC inhibitors may be unstable at non-neutral pH. For example, hydroxamic acid-based inhibitors can exhibit instability at elevated pH.
Q3: How can I assess the stability of my LpxC inhibitor stock solution?
To determine if your LpxC inhibitor has degraded, you can perform the following checks:
-
Analytical Chemistry: The most definitive method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution. A comparison of a fresh sample with your stored sample can reveal the presence of degradation products.
-
Biological Activity Assay: Perform a dose-response experiment using a sensitive and validated in vitro assay, such as an LpxC enzyme inhibition assay or a whole-cell bacterial growth inhibition assay. A rightward shift in the IC50 or MIC value compared to a freshly prepared standard would indicate reduced potency.
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
Problem: You are observing high variability in your experimental results when using an LpxC inhibitor from a stored stock solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare a fresh stock solution of the LpxC inhibitor. 2. Re-run the experiment using the fresh stock and compare the results to those obtained with the old stock. 3. If results with the fresh stock are consistent, discard the old stock solution. |
| Inaccurate Pipetting | 1. Due to the small volumes often used, ensure your pipettes are properly calibrated. 2. Use reverse pipetting for viscous solvents like DMSO. |
| Precipitation of Inhibitor | 1. Visually inspect the stock solution for any precipitate. 2. Gently warm the vial to 37°C and vortex to redissolve the compound. 3. When diluting into aqueous buffers, ensure the final solvent concentration (e.g., DMSO) is compatible with the assay and does not cause the inhibitor to precipitate. |
Guide 2: Complete Loss of Activity
Problem: Your LpxC inhibitor shows no activity in your assay, even at high concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Extensive Degradation | 1. The compound may have completely degraded due to improper storage (e.g., prolonged storage at room temperature). 2. Prepare a fresh stock solution from a new vial of solid compound. |
| Incorrect Compound | 1. Verify the identity of the compound in the vial. Mix-ups can occur in a laboratory setting. 2. If possible, confirm the molecular weight via mass spectrometry. |
| Assay System Failure | 1. Run a positive control for your assay to ensure the system is working correctly. 2. For enzymatic assays, verify the activity of the LpxC enzyme. For whole-cell assays, confirm the viability of the bacterial strain. |
Experimental Protocols
Protocol 1: Preparation and Storage of LpxC Inhibitor Stock Solutions
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of the solid LpxC inhibitor.
-
Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C in a light-protected container.
Protocol 2: In Vitro LpxC Enzyme Inhibition Assay
This protocol provides a general workflow for assessing the potency of an LpxC inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of the LpxC inhibitor in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a solution of purified LpxC enzyme in reaction buffer.
-
Prepare a solution of the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, in reaction buffer.
-
-
Assay Procedure:
-
Serially dilute the LpxC inhibitor stock solution in DMSO to create a range of concentrations.
-
In a microplate, add the LpxC enzyme to the reaction buffer.
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Add the diluted inhibitor solutions (and a DMSO-only control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Detect the product formation using a suitable method (e.g., colorimetric, fluorescent, or mass spectrometry-based detection).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
addressing low yield in the chemical synthesis of LpxC-IN-9
This technical support center provides troubleshooting guidance for researchers encountering low yields during the chemical synthesis of LpxC-IN-9. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What is the overall synthetic strategy for this compound and what are the expected yields at each step?
A1: The synthesis of this compound is a multi-step process involving key transformations such as a Sonogashira coupling, reductive amination, etherification, ester hydrolysis, and hydroxamic acid formation. The reported yields for each step are summarized in the table below. Significant deviation from these yields may indicate a problem with reagents, reaction conditions, or work-up procedures.
| Step | Reaction | Reagents and Conditions | Reported Yield (%) |
| a | Iodination | LDA, CH₂I₂, THF, -40 °C to rt | 80 |
| b | THP Protection | 3,4-dihydro-2H-pyran, PTSA, K₂CO₃, Et₂O, 0 °C | 80 |
| c | Sonogashira Coupling | 4-ethynylbenzaldehyde, 10 mol % Pd(PPh₃)₂Cl₂, 5 mol % CuI, Et₃N, MeCN, 60 °C | 79 |
| d | Reductive Amination | Morpholine, NaBH(OAc)₃, AcOH, DCE, 0 °C to rt | - |
| e | Deprotection | HCl, MeOH | - |
| f | Etherification | 4, K₂CO₃, DMF, 120 °C | 51 (over 3 steps: d, e, f) |
| g | Saponification | LiOH, MeOH/THF/H₂O (1:1:1), 60 °C | 95 |
| h | Hydroxamic Acid Formation | NH₂OTHP, diethylcyanophosphonate, Et₃N, DCM | - |
| i | Deprotection | HCl, MeOH | 88 (over 2 steps: h, i) |
Troubleshooting Specific Synthetic Steps
Q2: My Sonogashira coupling (Step c) is resulting in a low yield of the desired product and a significant amount of a side product. What could be the issue?
A2: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, leading to the formation of a symmetrical di-alkyne byproduct.[1][2][3] This is often caused by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[1]
Troubleshooting Suggestions:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Quality: Use high-purity palladium and copper catalysts. Old or improperly stored catalysts can be less active. The quality of the base (triethylamine) is also crucial; ensure it is dry and free of acidic impurities.
-
Temperature Control: While the reported temperature is 60 °C, running the reaction at a lower temperature might minimize side reactions, although it could also slow down the desired reaction.
Q3: The final deprotection of the hydroxamic acid (Step i) is giving a low yield. How can I improve this?
A3: Hydroxamic acids are susceptible to hydrolysis under harsh acidic or basic conditions. The final deprotection step using HCl in methanol needs to be carefully controlled to avoid cleaving the hydroxamic acid functional group.
Troubleshooting Suggestions:
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the point of complete deprotection of the THP group. Avoid prolonged reaction times or elevated temperatures.
-
Acid Concentration: Use a freshly prepared solution of HCl in methanol. The concentration of the acid should be just sufficient to effect deprotection without causing significant degradation of the product.
-
Work-up: Neutralize the reaction mixture promptly upon completion. A mild base, such as sodium bicarbonate solution, should be used.
Q4: I am having difficulty purifying the final this compound product. It seems to be very polar. What purification strategies do you recommend?
A4: Hydroxamic acids are indeed polar molecules due to the presence of the -CONHOH group, which can make purification by standard normal-phase column chromatography challenging.[4]
Troubleshooting Suggestions:
-
Reversed-Phase Chromatography: This is often the method of choice for purifying polar compounds. Use a C18-functionalized silica gel column with a gradient of water and a polar organic solvent like acetonitrile or methanol. A small amount of an acid modifier (e.g., 0.1% formic acid or TFA) in the mobile phase can improve peak shape.
-
Recrystallization: If the final product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Mixed-Mode Chromatography: For very polar acidic compounds, mixed-mode chromatography combining reversed-phase and anion-exchange functionalities can provide excellent retention and separation.[5]
Experimental Protocols
Synthesis of Tetrahydropyran-Based LpxC Inhibitor 9 (this compound)[6]
The synthesis follows the general scheme outlined in the FAQ section. Detailed reagent quantities and reaction times can be found in the primary literature. It is crucial to perform all reactions under an inert atmosphere where specified and to use anhydrous solvents. Characterization of intermediates and the final product should be performed using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Sonogashira coupling.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. MySkinRecipes [myskinrecipes.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LpxC-IN-9 Enzyme Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LpxC-IN-9 in enzyme kinetic assays. The information is tailored for scientists in drug development and related fields to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is LpxC and why is it a target for inhibitors like this compound?
A1: LpxC, fully known as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is an essential enzyme in Gram-negative bacteria.[1][2] It catalyzes the second and committed step in the biosynthesis of Lipid A, a crucial component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria.[3][4][5][6][7][8][9] Since the LPS layer is vital for bacterial survival and acts as a barrier against many antibiotics, inhibiting LpxC disrupts the outer membrane integrity, leading to bacterial cell death.[1][10][11] LpxC is an attractive drug target because it is highly conserved among Gram-negative bacteria and has no counterpart in mammals, which minimizes the potential for off-target effects in humans.[6][12][13]
Q2: What is the general mechanism of action for LpxC inhibitors?
A2: LpxC inhibitors, such as this compound, typically function by binding to the active site of the LpxC enzyme.[1] Many potent LpxC inhibitors contain a hydroxamate group that chelates the catalytic zinc ion (Zn2+) essential for the enzyme's deacetylase activity.[5][6][12] By blocking the active site, these inhibitors prevent the enzyme from processing its natural substrate, thereby halting the Lipid A biosynthesis pathway.[1][11]
Q3: What are the common types of assays used to measure LpxC activity?
A3: Several assay formats are used to measure LpxC activity. A common method is a high-throughput mass spectrometry assay that directly measures the substrate and product.[14] Fluorescence-based assays are also utilized.[12] Additionally, radioactivity-based assays using a radiolabeled substrate, such as [α-32P]-UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, can be employed to track the enzymatic reaction.[15]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | LpxC activity is pH-dependent. Prepare fresh buffer and verify the pH is within the optimal range (typically pH 7.0-8.0). Consider testing a range of pH values. |
| Enzyme Instability/Aggregation | LpxC can be prone to aggregation.[10][11] Include bovine serum albumin (BSA) at a concentration of 1 mg/mL in the assay buffer to stabilize the enzyme.[15] Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at -80°C. If activity is still low, a new batch of enzyme may be required. The presence of chelating agents like EDTA can strip the essential Zn2+ ion, leading to inactivation.[6][16] Ensure all solutions are free from contaminating chelators. |
| Substrate Degradation | Prepare substrate solutions fresh and store them appropriately. The UDP-sugar substrate can be susceptible to degradation. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Inhibitor Interference | Some inhibitors may be fluorescent or interfere with the detection method. Run a control reaction with the inhibitor but without the enzyme to assess its intrinsic signal. |
| Non-enzymatic Substrate Breakdown | Run a no-enzyme control to measure the rate of spontaneous substrate degradation under the assay conditions. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all reaction components. Prepare a master mix for multiple reactions to minimize pipetting errors. |
| Temperature Fluctuations | Ensure all reaction components are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath. |
| Substrate or Inhibitor Solubility Issues | LpxC inhibitors can have limited solubility.[17] Use a small percentage of DMSO (e.g., 1-2%) to aid in solubility, but keep the final concentration consistent across all assays as it can affect enzyme activity.[18] Visually inspect solutions for any precipitation. |
Experimental Protocols & Data Presentation
Table 1: Recommended Buffer Conditions for LpxC Kinetic Assays
| Component | Concentration Range | Purpose | Reference |
| Buffer | 25-50 mM | Maintain pH | [15],[12] |
| pH | 7.0 - 8.5 | Optimal enzyme activity | [15],[19] |
| Bovine Serum Albumin (BSA) | 1 mg/mL | Stabilize enzyme | [15] |
| DMSO | 1-2% (v/v) | Solubilize inhibitor | [18] |
Note: The optimal conditions should be determined empirically for each specific LpxC ortholog and inhibitor combination.
Detailed Experimental Protocol: LpxC Inhibition Assay
This protocol is a general guideline for a fluorescence-based LpxC inhibition assay.
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
- Enzyme Solution: Prepare a stock solution of LpxC in assay buffer. The final concentration in the assay will need to be optimized.
- Substrate Solution: Prepare a stock solution of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine in assay buffer.
- Inhibitor Solution: Prepare a stock solution of this compound in 100% DMSO.
2. Assay Procedure:
- In a 96-well plate, add 50 µL of assay buffer.
- Add 1 µL of this compound at various concentrations (in DMSO).
- Add 25 µL of the LpxC enzyme solution.
- Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 25 µL of the substrate solution.
- Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a time course (e.g., 30 minutes).
3. Data Analysis:
- Calculate the initial reaction rates from the linear portion of the progress curves.
- Plot the reaction rates as a function of the inhibitor concentration to determine the IC50 value.
Visualizations
References
- 1. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 2. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.duke.edu [sites.duke.edu]
- 8. uniprot.org [uniprot.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. UDP-3-O-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 14. Screening for antibacterial inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) using a high-throughput mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase of Escherichia coli is a zinc metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Clinical Development of LpxC Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the clinical development of LpxC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is LpxC and why is it a promising antibacterial target?
LpxC, or UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is a crucial enzyme in the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria.[1][2] This outer membrane acts as a protective barrier against environmental threats, including antibiotics.[2] LpxC catalyzes the second and committed step in the lipid A pathway, making its inhibition lethal to the bacteria.[3] Because LpxC is highly conserved among Gram-negative bacteria and has no equivalent in mammals, it is an attractive target for developing new antibiotics with a novel mechanism of action.[4]
Q2: What are the major challenges in the clinical development of LpxC inhibitors?
Despite being a promising target for over two decades, no LpxC inhibitor has been approved for therapeutic use.[5] Key challenges include:
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Toxicity: Early clinical candidates, such as ACHN-975, were discontinued due to safety concerns, including cardiovascular toxicity.[1] Many potent LpxC inhibitors are hydroxamic acid derivatives, which can chelate metal ions and potentially inhibit mammalian metalloenzymes, leading to off-target effects.[5]
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Pharmacokinetics: Many LpxC inhibitors exhibit poor pharmacokinetic profiles, including limited solubility, high plasma protein binding, and rapid clearance.[5]
-
Spectrum of Activity: Achieving broad-spectrum activity against all clinically relevant Gram-negative pathogens has been difficult. For instance, some inhibitors are potent against E. coli but less effective against P. aeruginosa or A. baumannii.[5]
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Resistance Development: While the frequency of resistance is generally low, mechanisms such as efflux pump upregulation and target overexpression have been observed.[6]
Q3: Why do some LpxC inhibitors show good enzyme inhibition but poor whole-cell activity?
A significant hurdle in LpxC inhibitor development is the frequent disconnect between potent enzymatic inhibition (low IC50) and weak antibacterial activity (high MIC). This can be attributed to several factors:
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Bacterial Permeability: The compound may not effectively penetrate the outer membrane of the Gram-negative bacteria to reach its target in the cytoplasm.
-
Efflux Pumps: The inhibitor may be actively transported out of the bacterial cell by efflux pumps.[4][6]
-
Compound Stability: The molecule may be unstable in the assay medium or metabolized by the bacteria.
Troubleshooting Guides
Issue 1: High MIC Values Despite Potent Enzymatic Activity
Question: My LpxC inhibitor has a nanomolar IC50 value in an enzymatic assay, but the MIC against E. coli is in the high microgram per milliliter range. What could be the problem and how do I troubleshoot it?
Answer: This is a common and multifaceted problem. The following steps can help you diagnose the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high MIC values.
Experimental Protocols
-
Efflux Pump Inhibition Assay: To determine if your compound is a substrate for efflux pumps, perform an MIC assay with and without an efflux pump inhibitor like PAβN. A significant reduction (e.g., >4-fold) in the MIC in the presence of the inhibitor suggests that efflux is a major factor.[4][6]
-
Hypersensitive Strain Testing: Utilize strains with compromised outer membranes, such as E. coli D22, which has a mutation in the lpxC gene leading to a perturbed outer membrane.[7] If your compound shows significantly better activity against this strain, it points to a permeability issue.
Issue 2: In Vivo Toxicity
Question: My LpxC inhibitor is effective in vitro but shows toxicity in animal models. What are the likely causes and how can I mitigate this?
Answer: Toxicity is a major barrier to the clinical progression of LpxC inhibitors, with cardiovascular side effects being a particular concern.[1]
Potential Causes and Mitigation Strategies
| Potential Cause | Explanation | Suggested Action |
| Off-Target Inhibition of Mammalian Metalloenzymes | Many LpxC inhibitors contain a hydroxamic acid moiety that chelates the catalytic zinc ion.[8] This group can also bind to zinc in mammalian enzymes like matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), leading to toxicity.[1] | Perform a broad panel of counter-screens against relevant human metalloenzymes.Modify the chemical scaffold to improve selectivity. Consider non-hydroxamate zinc-binding groups. |
| hERG Channel Inhibition | Inhibition of the hERG potassium channel is a common cause of drug-induced cardiac arrhythmias. | Conduct a hERG inhibition assay early in the development process.Use computational models to predict hERG liability and guide chemical modifications. |
| Poor Pharmacokinetics Leading to High Doses | If the compound has poor bioavailability or is rapidly cleared, high doses may be required for efficacy, increasing the risk of toxicity. | Optimize the ADME (absorption, distribution, metabolism, and excretion) properties of the compound through medicinal chemistry.Consider alternative formulations to improve exposure. |
Data on LpxC Inhibitor Selectivity
| Compound | LpxC KI* | Off-Target Inhibition | Selectivity (Fold) |
| LPC-233 | ~8.9 pM | >30% inhibition at 30 µM for various MMPs and TACE | >3 x 106 |
Data from reference[1]
Issue 3: Development of Bacterial Resistance
Question: I am observing the emergence of resistance to my LpxC inhibitor in serial passage studies. What are the common resistance mechanisms?
Answer: While LpxC is an essential enzyme, bacteria can develop resistance through several mechanisms.
Common Resistance Mechanisms
-
Target Upregulation: Bacteria can increase the expression of the lpxC gene, producing more of the target enzyme and requiring higher concentrations of the inhibitor to achieve a bactericidal effect.[6]
-
Efflux Pump Upregulation: Increased expression of efflux pumps can lead to more efficient removal of the inhibitor from the cell.[6]
-
Target-Based Mutations: While less common, mutations in the lpxC gene that alter the inhibitor's binding site can confer resistance.
Experimental Protocol
-
Serial Passage Assay: To evaluate the potential for resistance development, bacteria are repeatedly exposed to sub-lethal concentrations of the inhibitor.[1] Surviving bacteria are grown and re-tested to see how the MIC changes over time. This can be done over 30 or more passages.[1]
Key Experimental Methodologies
LpxC Enzyme Inhibition Assay (Fluorometric)
This assay measures the deacetylation of the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc.
-
Principle: The product of the LpxC reaction has a free amine group that can be detected by derivatization with o-phthaldialdehyde (OPA), which generates a fluorescent signal.[7]
-
Procedure:
-
Purified LpxC enzyme is incubated with the substrate and varying concentrations of the inhibitor.
-
The reaction is stopped, and OPA reagent is added.
-
Fluorescence is measured (Excitation: ~340 nm, Emission: ~455 nm).
-
The IC50 value is calculated from the dose-response curve.
-
-
Diagram of a Thermal Shift Assay for Inhibitor Binding
Caption: Workflow for a thermal shift assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
-
Procedure:
-
A two-fold serial dilution of the inhibitor is prepared in a 96-well plate.
-
A standardized inoculum of the test bacterium is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.
-
-
Relevant Strains:
-
Wild-type strains (e.g., E. coli ATCC 25922, P. aeruginosa PAO1).
-
Hypersensitive strains (e.g., E. coli D22) to assess permeability.[9]
-
Clinically relevant multidrug-resistant isolates.
-
Summary of LpxC Inhibitor Data
In Vitro Potency of Selected LpxC Inhibitors
| Compound | Target Organism | IC50 (nM) | MIC (µg/mL) |
| L-161,240 | E. coli | 26 | 1-3 |
| BB-78485 | E. coli | 160 | 1 |
| CHIR-090 | E. coli | <1 | ~0.004 |
| CHIR-090 | P. aeruginosa | <1 | ~0.5 |
| LPC-233 | E. coli | KI* = 8.9 pM | 0.014 |
Data compiled from references[1][3][5][7]
Pharmacokinetic Parameters of LPC-233
| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Mouse | PO | 1200 | 0.5 | 3200 |
| Rat | PO | 1500 | 1.0 | 6500 |
| Dog | PO | 800 | 2.0 | 4500 |
Data from reference[1]
This technical support center provides a starting point for addressing common challenges in the development of LpxC inhibitors. Successful clinical development will require a multidisciplinary approach that combines potent and selective chemistry with a deep understanding of bacterial physiology and resistance mechanisms.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding the Impact of Efflux Pumps on LpxC-IN-9 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of efflux pumps on the activity of the LpxC inhibitor, LpxC-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. LpxC catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of virtually all Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[2] This mechanism of action is distinct from many conventional antibiotics, making LpxC a promising target for developing new treatments against multidrug-resistant Gram-negative infections.[3][4][5]
Q2: How do efflux pumps affect the activity of this compound?
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN in Pseudomonas aeruginosa, are major contributors to multidrug resistance.[3][5] LpxC inhibitors, including compounds structurally similar to this compound, have been shown to be substrates for these efflux pumps.[6][7] Overexpression of these pumps is a common mechanism of resistance to LpxC inhibitors, particularly in P. aeruginosa.[5]
Q3: My this compound shows lower than expected activity against my bacterial strain. Could efflux pumps be the cause?
Yes, it is highly probable. If your Gram-negative bacterial strain, especially P. aeruginosa, demonstrates reduced susceptibility to this compound, overexpression of efflux pumps is a likely cause. This is a frequently observed mechanism of resistance.[5] To confirm this, you can perform a potentiation assay by determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease (four-fold or more) in the MIC in the presence of the EPI strongly suggests that efflux is a contributing factor to the reduced activity.
Q4: What is an efflux pump inhibitor (EPI) and how can it help in my experiments?
An efflux pump inhibitor (EPI) is a compound that blocks the activity of bacterial efflux pumps. By preventing the expulsion of antibiotics from the cell, EPIs can restore or enhance the activity of drugs that are substrates of these pumps.[8] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized, broad-spectrum EPI commonly used in research to investigate the role of RND-type efflux pumps.[8] In your experiments, using an EPI like PAβN can help determine if this compound is being actively removed from the bacterial cells, thereby clarifying the mechanism of resistance.
Troubleshooting Guides
Problem: Inconsistent MIC values for this compound.
-
Possible Cause 1: Inoculum Preparation. Inconsistent inoculum density can lead to variable MIC results.
-
Solution: Ensure you are using a standardized inoculum prepared to a 0.5 McFarland turbidity standard. Always prepare fresh inoculum for each experiment.
-
-
Possible Cause 2: this compound Degradation. The stability of your this compound stock solution may be compromised.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature and protected from light.
-
-
Possible Cause 3: Spontaneous Resistance. Bacteria can develop spontaneous resistance to LpxC inhibitors, often through mutations that lead to efflux pump overexpression.
-
Solution: When performing time-kill assays, be aware of potential regrowth at later time points, which could indicate the emergence of resistant mutants.[9] If you observe this, you can isolate these colonies and sequence the repressor genes of major efflux pumps (e.g., mexR, nfxB) to check for mutations.[5]
-
Problem: No significant potentiation of this compound activity with an EPI.
-
Possible Cause 1: EPI Concentration. The concentration of the EPI may be too low to effectively inhibit the efflux pumps.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain. The concentration of the EPI should not inhibit bacterial growth on its own.
-
-
Possible Cause 2: Alternative Resistance Mechanisms. Efflux may not be the primary mechanism of resistance in your bacterial strain. Other mechanisms include target modification (mutations in the lpxC gene) or alterations in other metabolic pathways.[3]
-
Solution: If EPIs do not potentiate this compound activity, consider sequencing the lpxC gene to check for mutations.
-
-
Possible Cause 3: EPI is also a substrate. Some EPIs can also be weak substrates for the efflux pumps they are intended to inhibit.
-
Solution: While PAβN is a standard choice, you could explore other EPIs with different mechanisms of action if available.
-
Data Presentation
Table 1: Impact of Efflux Pump Inhibitor (PAβN) on the MIC of LpxC Inhibitors against P. aeruginosa
| LpxC Inhibitor | Bacterial Strain | MIC (µg/mL) without PAβN | MIC (µg/mL) with PAβN | Fold-change in MIC | Reference |
| LpxC-4 | PA-1955 (efflux pump overexpressing) | 8 to 32 | 1 to 4 | 8 to 32 | [1] |
| Compound 34 | ATCC-27853 | 4 | 0.5 | 8 | [4] |
| PF-5081090 | Resistant P. aeruginosa isolates | - | Susceptibility restored | - | [5] |
| CHIR-090 | P. aeruginosa with mexR mutation | 4-8 fold higher than WT | - | - | [3] |
| CHIR-090 | P. aeruginosa with nfxB mutation | 4-8 fold higher than WT | - | - | [3] |
Note: The specific LpxC inhibitor used in each study may differ, but the principle of potentiation by an EPI is demonstrated.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol is used to assess the synergistic effect between this compound and an efflux pump inhibitor (EPI).[10][11]
Materials:
-
This compound stock solution
-
EPI (e.g., PAβN) stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup: In a 96-well plate, serially dilute this compound horizontally and the EPI vertically in CAMHB. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of EPI Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
Visualizations
Caption: Workflow for investigating the synergy between this compound and an efflux pump inhibitor.
References
- 1. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Same same but different – The global response of Escherichia coli to five different LpxC inhibitors | bioRxiv [biorxiv.org]
- 7. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validation & Comparative
A Comparative Analysis of LpxC Inhibitors: ACHN-975 and Other Key Analogs
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these pathogens is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharide in the bacterial outer membrane. This guide provides a comparative analysis of ACHN-975, the first LpxC inhibitor to enter clinical trials, and other notable LpxC inhibitors, presenting key experimental data to inform further research and development in this critical area.
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
LpxC catalyzes the first committed and irreversible step in the lipid A biosynthetic pathway. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. This pathway is highly conserved among Gram-negative bacteria and absent in mammals, making LpxC an attractive target for the development of novel antibiotics.
Caption: The LpxC-catalyzed step in the Lipid A biosynthesis pathway.
Comparative In Vitro Activity
The following tables summarize the in vitro potency of ACHN-975 and other key LpxC inhibitors against various Gram-negative pathogens. The 50% inhibitory concentration (IC50) reflects the compound's potency against the purified LpxC enzyme, while the Minimum Inhibitory Concentration (MIC) indicates its antibacterial activity against whole bacterial cells.
Table 1: LpxC Enzyme Inhibition (IC50)
| Compound | P. aeruginosa LpxC IC50 (nM) | E. coli LpxC IC50 (nM) | K. pneumoniae LpxC IC50 (nM) |
| ACHN-975 | ~1.1[1] | 0.02[2] | - |
| CHIR-090 | - | 4.0 | - |
| PF-5081090 | 1.1[1] | - | 0.069[1] |
| LPC-058 | - | - | - |
| LPC-069 | - | - | - |
Table 2: Antibacterial Activity (MIC)
| Compound | P. aeruginosa MIC50/90 (µg/mL) | E. coli MIC90 (µg/mL) | Enterobacteriaceae MIC50/90 (µg/mL) | A. baumannii MIC90 (µg/mL) |
| ACHN-975 | 0.06 / 0.25[2][3] | - | 0.5 / 2[4] | >64[2] |
| CHIR-090 | - | - | - | - |
| PF-5081090 | 1[1] | 0.25[1] | 0.5 (Enterobacter spp)[1] | - |
| LPC-058 | 0.5[5] | - | 0.12[5] | 1[5] |
| LPC-069 | - | - | - | - |
Note: MIC values can vary based on the specific strains tested and the methodologies used. The data presented here is a summary from available literature.
In Vivo Efficacy
Preclinical in vivo studies in mouse models are crucial for evaluating the therapeutic potential of antibiotic candidates.
Table 3: In Vivo Efficacy in Mouse Models
| Compound | Model | Pathogen | Dosing | Outcome |
| ACHN-975 | Neutropenic Thigh | P. aeruginosa ATCC 27853 | 5, 10, 30 mg/kg (single dose) | Dose-dependent reduction in bacterial titers.[2][3] |
| PF-5081090 | Acute Septicemia | P. aeruginosa PA-1950 | ED50: 7.4-55.9 mg/kg | Potent efficacy demonstrated.[1] |
| PF-5081090 | Neutropenic Thigh | P. aeruginosa PA-1950 | ED50: 16.8 mg/kg | Significant reduction in bacterial load.[1] |
Developmental Status and Safety Profile
A critical aspect of drug development is the safety and tolerability of a compound. The development of ACHN-975 was notably halted due to off-target toxicity.
-
ACHN-975: Advanced to Phase 1 clinical trials, but development was discontinued due to dose-limiting toxicity, specifically transient hypotension.[3]
-
Other Analogs: Many other LpxC inhibitors have been synthesized and evaluated in preclinical models, with efforts focused on improving the therapeutic window and avoiding the cardiovascular side effects observed with ACHN-975.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of LpxC inhibitors. For specific parameters, refer to the cited literature.
LpxC Enzyme Inhibition Assay
A common method to determine the IC50 of an inhibitor against purified LpxC is a fluorescence-based assay.
-
Reagents: Purified LpxC enzyme, fluorogenic substrate (e.g., a synthetic substrate that releases a fluorescent molecule upon deacetylation), assay buffer, and test compounds.
-
Procedure:
-
The purified LpxC enzyme is incubated with the test compound at various concentrations in a microplate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for broth microdilution testing.[6][7]
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum, and test compounds.
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in CAMHB in the wells of a microtiter plate.
-
A standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is added to each well.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells.[8][9]
-
Materials: Mammalian cell line (e.g., HEK293, HepG2), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) is calculated.
Mouse Infection Models
In vivo efficacy is often evaluated using models such as the neutropenic thigh infection model or a septicemia model.[10][11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. High susceptibility of MDR and XDR Gram-negative pathogens to biphenyl-diacetylene-based difluoromethyl-allo-threonyl-hydroxamate LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 12. criver.com [criver.com]
- 13. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LpxC Inhibitors and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This guide provides a detailed comparison of the efficacy of a novel class of antibiotics, LpxC inhibitors (represented herein by compounds such as LpxC-IN-9 and the well-characterized inhibitor LPC-233), against the widely used fluoroquinolone, ciprofloxacin. This comparison is based on available preclinical data, focusing on their distinct mechanisms of action, antibacterial spectrum, and propensity for resistance development.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the efficacy of LpxC inhibitors and ciprofloxacin lies in their molecular targets within the bacterial cell.
LpxC Inhibitors: These agents target UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme.[1][2] LpxC catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane of most Gram-negative bacteria.[1][3][4] By inhibiting LpxC, these compounds disrupt the integrity of the outer membrane, leading to bacterial cell death.[4] This mechanism is highly specific to Gram-negative bacteria, as mammalian cells do not possess the lipid A biosynthesis pathway.[5]
Ciprofloxacin: As a second-generation fluoroquinolone antibiotic, ciprofloxacin acts by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[8][9] By trapping these enzymes on the DNA, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[8]
Comparative Efficacy: In Vitro and In Vivo
The distinct mechanisms of action translate to differences in their spectrum of activity and efficacy against resistant strains.
Spectrum of Activity:
-
LpxC Inhibitors: Exhibit a targeted spectrum of activity, primarily against Gram-negative bacteria.[10] Some LpxC inhibitors, such as CHIR-090, have demonstrated potent activity against clinically significant pathogens like Escherichia coli and Pseudomonas aeruginosa, with efficacy comparable to ciprofloxacin.[1][11] A notable advantage is their potential activity against multidrug-resistant Gram-negative strains that are resistant to conventional antibiotics.[12]
-
Ciprofloxacin: Possesses a broad spectrum of activity against both Gram-negative and some Gram-positive bacteria.[6][7] It is effective against a wide range of pathogens including E. coli, Klebsiella pneumoniae, and P. aeruginosa.[6] However, its effectiveness against certain Gram-positive bacteria, like Streptococcus pneumoniae, is modest compared to newer fluoroquinolones.[6]
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| LPC-233 (LpxC Inhibitor) | E. coli W3110 | 0.01 | [3] |
| K. pneumoniae 10031 | 0.0026 | [3] | |
| P. aeruginosa PAO1 | 0.125 | [3] | |
| Ciprofloxacin | Gram-negative bacteria | <1 | [13] |
| P. aeruginosa | MIC90s of 0.5 | [14] |
Table 2: In Vivo Efficacy Data
| Antibiotic | Infection Model | Organism | Efficacy | Reference |
| LPC-233 (LpxC Inhibitor) | Murine soft-tissue, sepsis, UTI | Susceptible and MDR Gram-negative pathogens | Efficiently eliminates infections | [3] |
| Ciprofloxacin | Murine granuloma pouch | E. coli, P. aeruginosa | Effective in treating local inflammatory abscess | [15] |
| Salmonella typhimurium infection | Salmonella typhimurium | Enhanced efficacy of encapsulated ciprofloxacin | [16] |
Resistance Development
A critical aspect of any antimicrobial is the potential for bacteria to develop resistance.
LpxC Inhibitors: Due to their novel mechanism of action, LpxC inhibitors are not affected by existing resistance mechanisms to other antibiotic classes.[3] Studies with the LpxC inhibitor LPC-233 have shown exceedingly low rates of spontaneous resistance mutations.[3] For instance, the spontaneous resistance rate for E. coli at 8x MIC was 4.3 × 10⁻¹⁰.[3] Resistance, when it does occur, has been linked to mutations in the fabZ gene, which is involved in a related fatty acid biosynthesis pathway.[3][17]
Ciprofloxacin: Widespread use has led to the emergence of significant bacterial resistance to ciprofloxacin.[6] Resistance can develop rapidly, even during a course of treatment.[6] The primary mechanisms of resistance include mutations in the target enzymes (DNA gyrase and topoisomerase IV) and the expression of efflux pumps that actively remove the drug from the bacterial cell.[8][18]
Table 3: Spontaneous Resistance Frequency
| Antibiotic | Organism | Resistance Frequency | Reference |
| LPC-233 (LpxC Inhibitor) | E. coli W3110 | 4.3 × 10⁻¹⁰ at 8x MIC | [3] |
| K. pneumoniae 10031 | 1.4 × 10⁻⁹ at 8x MIC | [3] | |
| P. aeruginosa PAO1 | < 2 × 10⁻¹⁰ at 8x MIC | [3] | |
| Ciprofloxacin | Varies among bacteria | Can evolve rapidly | [6] |
Visualizing the Mechanisms
To better understand the distinct modes of action, the following diagrams illustrate the targeted signaling pathways.
Caption: Mechanism of action of LpxC inhibitors.
Caption: Mechanism of action of Ciprofloxacin.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This protocol is adapted from standard methodologies.[19]
-
Bacterial Culture Preparation: Grow bacteria overnight in Luria-Bertani (LB) broth. Dilute the overnight culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.[19]
-
Antibiotic Dilution: Prepare a serial two-fold dilution of the test antibiotic (LpxC inhibitor or ciprofloxacin) in MHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18 to 24 hours.[19]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[19]
Caption: Experimental workflow for MIC determination.
In Vivo Efficacy Study (Murine Sepsis Model)
This is a generalized protocol based on common practices in preclinical studies.
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose of the target Gram-negative bacterium.
-
Treatment: Administer the test compound (LpxC inhibitor or ciprofloxacin) at various doses via a relevant route (e.g., intravenous, oral) at a specified time post-infection.
-
Monitoring: Monitor the survival of the mice over a set period (e.g., 7 days).
-
Data Analysis: Calculate the 50% effective dose (ED₅₀) for each compound. Additionally, bacterial load in organs like the spleen and liver can be determined at specific time points to assess bacterial clearance.
Conclusion
LpxC inhibitors represent a promising new class of antibiotics with a distinct mechanism of action that is highly specific to Gram-negative bacteria. Their efficacy against multidrug-resistant pathogens and low propensity for resistance development make them a valuable area of research in the fight against antimicrobial resistance. While ciprofloxacin remains a potent broad-spectrum antibiotic, its utility is increasingly compromised by widespread resistance. The continued development and clinical evaluation of LpxC inhibitors are crucial steps toward addressing the urgent need for new treatments for serious Gram-negative infections.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
LpxC Inhibitors: A New Frontier in the Fight Against ESBL-Producing E. coli
A comparative guide to the in vivo efficacy of LpxC inhibitors versus standard-of-care antibiotics for the treatment of infections caused by extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.
The rise of multidrug-resistant bacteria, particularly ESBL-producing E. coli, presents a formidable challenge to global public health. These pathogens have acquired resistance to many commonly used antibiotics, necessitating the development of novel therapeutic agents. LpxC inhibitors, a new class of antibiotics that target the essential enzyme LpxC in the lipid A biosynthetic pathway of Gram-negative bacteria, have emerged as a promising strategy. This guide provides a detailed comparison of the in vivo efficacy of a representative LpxC inhibitor, LPC-233, against ESBL-producing E. coli, with supporting data from preclinical studies, and contrasts its performance with current standard-of-care treatments.
Performance Comparison: LpxC Inhibitors vs. Standard of Care
The following tables summarize the in vitro activity and in vivo efficacy of the LpxC inhibitor LPC-233 compared to carbapenems, a standard treatment for serious ESBL-producing E. coli infections.[1][2][3][4][5]
Table 1: In Vitro Activity Against ESBL-Producing E. coli
| Compound | Class | MIC50 (µg/mL) | MIC90 (µg/mL) |
| LPC-233 | LpxC Inhibitor | 0.064 | 0.125 |
| Meropenem | Carbapenem | ≤0.06 | 0.12 |
| Imipenem | Carbapenem | 0.25 | 0.5 |
MIC50 and MIC90 values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vivo Efficacy in Murine Infection Models
| Compound | Model | Dosing Regimen | Bacterial Load Reduction (log10 CFU) | Survival Rate (%) |
| LPC-233 | Thigh Infection | 30 mg/kg, IP, Q12H | >3 | 100 |
| LPC-233 | Sepsis | 10 mg/kg, IV, Q12H | Not Reported | 90 |
| Meropenem | Sepsis | 30 mg/kg, SC, Q6H | Not Reported | 100 |
Data for LPC-233 is derived from studies on multidrug-resistant E. coli, including strains with ESBL phenotypes.[6][7][8][9] Data for meropenem is based on its established clinical use and preclinical data against susceptible and ESBL-producing organisms.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of LpxC inhibitor efficacy.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.
-
Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.[6]
-
Infection: Mice are inoculated in the thigh muscle with a suspension of ESBL-producing E. coli.[6]
-
Treatment: At a specified time post-infection, treatment is initiated with the LpxC inhibitor (e.g., LPC-233) or a comparator antibiotic administered via a specified route (e.g., intraperitoneal, intravenous, or oral).[6][10]
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the thigh tissue is homogenized. The bacterial load (colony-forming units per gram of tissue) is determined by plating serial dilutions of the homogenate on appropriate agar media.[6] A significant reduction in bacterial load compared to untreated controls indicates efficacy.
Murine Sepsis Model
This model assesses the ability of an antibiotic to control a systemic bacterial infection.
-
Animal Model: Immunocompetent or neutropenic mice are used, depending on the study design.
-
Infection: A lethal dose of ESBL-producing E. coli is administered intraperitoneally or intravenously to induce sepsis.
-
Treatment: Antibiotic therapy is initiated at a predetermined time after infection.
-
Efficacy Assessment: The primary endpoint is survival over a defined period (e.g., 7 days). An increase in the survival rate of treated animals compared to the control group demonstrates the efficacy of the treatment.[6]
Visualizing the Science
The following diagrams illustrate the mechanism of action of LpxC inhibitors and the experimental workflow for their in vivo evaluation.
Caption: Mechanism of action of LpxC inhibitors in the bacterial lipid A biosynthesis pathway.
Caption: Experimental workflow for evaluating the in vivo efficacy of LpxC inhibitors.
Conclusion
LpxC inhibitors, exemplified by LPC-233, demonstrate potent in vitro and in vivo activity against ESBL-producing E. coli. Their novel mechanism of action, which is distinct from that of most currently available antibiotics, makes them a valuable addition to the therapeutic armamentarium against multidrug-resistant Gram-negative pathogens.[6][7][8][9] The preclinical data strongly support the continued development of LpxC inhibitors as a potential treatment for serious infections caused by these challenging bacteria. Further clinical investigation is warranted to establish their safety and efficacy in human patients.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Treatment of extended-spectrum β-lactamase-producing Enterobacteriaceae (ESBLs) infections: what have we learned until now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Infectious Diseases Society of America 2022 Guidance on the Treatment of Extended-Spectrum β-lactamase Producing Enterobacterales (ESBL-E), Carbapenem-Resistant Enterobacterales (CRE), and Pseudomonas aeruginosa with Difficult-to-Treat Resistance (DTR-P. aeruginosa) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Antibiotic Could Be Effective Against Drug-Resistant Superbugs | Duke Today [today.duke.edu]
- 10. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
validating the mechanism of action of LpxC-IN-9 through genetic studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a critical global health challenge. The enzyme LpxC, a UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is an essential and highly conserved component of the lipid A biosynthetic pathway in these bacteria, making it a prime target for novel antibacterial agents. This guide provides a comparative analysis of the genetic studies used to validate the mechanism of action of several key LpxC inhibitors.
Mechanism of Action of LpxC Inhibitors
LpxC catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3][4] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[2] The primary mechanism of action for most LpxC inhibitors involves the chelation of the catalytic zinc ion in the enzyme's active site, often via a hydroxamate moiety.[4][5]
Genetic Validation Through Resistance Studies
A cornerstone of validating the mechanism of action of a novel antibiotic is the characterization of resistance mechanisms. The identification of mutations in the target gene or in pathways that affect drug concentration or target expression provides strong evidence of on-target activity. Genetic studies on various LpxC inhibitors have revealed several key mechanisms of resistance.
Comparison of LpxC Inhibitor Resistance Mechanisms
The following table summarizes the genetic basis of resistance observed for several well-characterized LpxC inhibitors. The data is compiled from studies on Pseudomonas aeruginosa and Escherichia coli.
| LpxC Inhibitor | Target-Based Resistance (lpxC mutations) | Non-Target-Based Resistance | Reference(s) |
| CHIR-090 | LpxC G208S | Upregulation of efflux pumps, mutations in fabG, fabF1, and PA4465. | [6] |
| LpxC-4 | None reported in the study | Upregulation of MexEF-OprN and MexAB-OprM efflux pumps. | [6] |
| ACHN-975 | None reported in the study | Upregulation of MexCD-OprJ and MexEF-OprN efflux pumps. | [1][6] |
| BB-78484 / BB-78485 | Not specified | Mutations in fabZ. | [7] |
| Generic LpxC Inhibitors | LpxC A214V | Overexpression of LpxC. | [6] |
Experimental Protocols for Genetic Validation
The following outlines a general experimental workflow for identifying and characterizing resistance mutations to LpxC inhibitors.
-
Spontaneous Resistance Frequency Determination:
-
Bacterial cultures are grown to a specific density.
-
A large number of cells are plated on agar containing the LpxC inhibitor at concentrations several times the minimum inhibitory concentration (MIC).
-
The frequency of resistant colony formation is calculated. A low frequency is desirable for a promising antibiotic candidate.[1]
-
-
Serial Passage Experiments:
-
Bacteria are repeatedly cultured in the presence of sub-inhibitory concentrations of the LpxC inhibitor.
-
The MIC is determined at each passage to monitor the development of resistance.
-
This method can select for mutations that confer low-level resistance.
-
-
Whole-Genome Sequencing of Resistant Mutants:
-
Genomic DNA is extracted from resistant isolates.
-
High-throughput sequencing is performed to identify single nucleotide polymorphisms (SNPs), insertions, and deletions compared to the parental strain.
-
Bioinformatic analysis pinpoints mutations in genes potentially responsible for resistance.[6]
-
-
Genetic Complementation and Allelic Replacement:
-
To confirm that a specific mutation causes resistance, the wild-type allele is introduced into the resistant mutant on a plasmid. If resistance is reversed, it confirms the role of the mutated gene.
-
Conversely, the mutated allele can be introduced into the wild-type strain to see if it confers resistance.
-
Visualizing the Pathways to Resistance
The following diagrams illustrate the key genetic pathways leading to resistance against LpxC inhibitors.
Caption: The Lipid A biosynthetic pathway, highlighting the critical role of LpxC and its inhibition.
Caption: Overview of genetic resistance mechanisms to LpxC inhibitors.
Conclusion
Genetic studies are indispensable for validating the mechanism of action of LpxC inhibitors. The consistent emergence of resistance mutations within the lpxC gene, or in pathways that modulate the inhibitor's intracellular concentration or compensate for its effects, provides compelling evidence for on-target engagement. While the specific resistance profiles can vary between different inhibitor scaffolds and bacterial species, the overarching mechanisms are conserved. This understanding is crucial for the development of next-generation LpxC inhibitors that can overcome potential resistance and effectively combat multidrug-resistant Gram-negative pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations Reducing In Vitro Susceptibility to Novel LpxC Inhibitors in Pseudomonas aeruginosa and Interplay of Efflux and Nonefflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vitro potency of LpxC-IN-9 and other novel antibiotics
The emergence of multidrug-resistant Gram-negative bacteria presents a significant threat to public health, necessitating the development of novel antibiotics with new mechanisms of action. One promising target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.[3] This guide provides a comparative overview of the in vitro potency of LpxC-IN-9, a novel investigational agent, and other recently developed LpxC inhibitors, supported by experimental data and detailed methodologies.
In Vitro Potency Comparison of LpxC Inhibitors
The in vitro potency of LpxC inhibitors is primarily assessed by determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-negative pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and other notable novel LpxC inhibitors against key Gram-negative species.
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853/PAO1) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 13883) MIC (µg/mL) | Reference(s) |
| This compound (Hypothetical) | 0.06 | 0.5 | 0.125 | - |
| ACHN-975 | 0.06 | 0.06-0.5 | - | [1][4] |
| LPC-233 | 0.014 | 0.122 | 0.0025 | [5] |
| LPXC-516 | - | 2 | - | [1] |
| LPXC-313 | - | 2 | - | [1] |
| LPXC-289 | - | 2 | - | [1] |
| BB-78485 | - | - | - | [6] |
| Compound 35 | - | 4 | - | [6] |
Note: The data for this compound is hypothetical and included for illustrative purposes. The potency of LpxC inhibitors can vary depending on the specific bacterial strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LpxC Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
Materials:
-
Purified LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
o-phthaldialdehyde (OPA) reagent for fluorescence detection
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and the test compound dilution.
-
Initiate the enzymatic reaction by adding the purified LpxC enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of sodium hydroxide.
-
Neutralize the reaction with acetic acid.
-
Add the OPA reagent to each well to react with the deacetylated product, which generates a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (excitation at 340 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Broth Microdilution MIC Assay (CLSI Guidelines)
This is the standard method for determining the minimum inhibitory concentration of an antimicrobial agent against bacteria.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
Lipid A Biosynthesis Pathway and LpxC Inhibition
The following diagram illustrates the initial steps of the lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the role of LpxC and its inhibition.
Caption: LpxC catalyzes the second step in Lipid A biosynthesis.
Experimental Workflow for In Vitro Potency Assessment
The following diagram outlines the general workflow for assessing the in vitro potency of a novel LpxC inhibitor.
Caption: Workflow for evaluating novel LpxC inhibitors.
References
- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Hydroxamate vs. Non-Hydroxamate LpxC Inhibitors in Gram-Negative Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. A promising therapeutic strategy lies in targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A, an essential component of the bacterial outer membrane.[1] LpxC inhibitors are broadly categorized into two main classes: hydroxamate and non-hydroxamate inhibitors, distinguished by their zinc-binding pharmacophore. This guide provides an objective, data-driven comparison of these two classes to inform future drug development efforts.
Executive Summary
Hydroxamate-based LpxC inhibitors have historically dominated the field, demonstrating potent enzymatic and antibacterial activity. However, their development has been hampered by concerns over off-target toxicity due to the strong chelating nature of the hydroxamate moiety, which can inhibit other human metalloenzymes.[2] This has led to the exploration of non-hydroxamate alternatives, which aim to retain potent on-target activity while improving the safety profile. Recent advancements have yielded non-hydroxamate inhibitors with promising efficacy and selectivity, heralding a new direction in the development of LpxC-targeting antibiotics.[3][4]
Performance Comparison: A Quantitative Analysis
The following tables summarize the in vitro performance of representative hydroxamate and non-hydroxamate LpxC inhibitors against key Gram-negative pathogens.
Table 1: Enzymatic Inhibition (IC50) of LpxC Inhibitors
| Inhibitor | Class | Target Organism | IC50 (nM) | Reference |
| ACHN-975 | Hydroxamate | P. aeruginosa | 1.3 | [5] |
| LPC-233 | Hydroxamate | E. coli | KI = 0.22 | [6] |
| BB-78485 | Hydroxamate | E. coli | 400 | [7] |
| TP-0586532 | Non-hydroxamate | K. pneumoniae | - | [3][8] |
| Compound 43 (imidazole-based) | Non-hydroxamate | P. aeruginosa | 4 | [4] |
Note: KI represents the inhibition constant, a measure of inhibitor potency.
Table 2: Antibacterial Activity (MIC) of LpxC Inhibitors
| Inhibitor | Class | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference |
| ACHN-975 | Hydroxamate | 0.06 - 0.5 | 0.12 - 1 | 0.25 - 2 | [5] |
| LPC-233 | Hydroxamate | 0.008 - 0.5 | 0.03 - 2 | 0.015 - >128 | [6] |
| BB-78485 | Hydroxamate | 0.25 - 2 | >128 | 1 - 8 | [7] |
| TP-0586532 | Non-hydroxamate | 0.5 | - | 4 (MIC90) | [3][8] |
| Compound 43 (imidazole-based) | Non-hydroxamate | >64 | 4 | >64 | [4] |
MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
The Underlying Science: Mechanism of Action and Signaling Pathway
LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[1] Both hydroxamate and non-hydroxamate inhibitors function by chelating the catalytic Zn2+ ion in the active site of LpxC, thereby blocking its enzymatic activity.
The Challenge of Selectivity: Off-Target Effects
A significant drawback of hydroxamate-based inhibitors is their potential for off-target effects due to the strong chelating nature of the hydroxamic acid moiety. This can lead to the inhibition of human zinc-containing enzymes, such as matrix metalloproteinases (MMPs), which can cause toxicity.[2] For instance, the clinical development of ACHN-975, a potent hydroxamate LpxC inhibitor, was discontinued due to cardiovascular toxicity.[2]
Non-hydroxamate inhibitors are being developed to overcome this limitation. By employing alternative zinc-binding groups, such as imidazole, these compounds aim to achieve high affinity for LpxC while exhibiting greater selectivity over mammalian metalloenzymes.
Table 3: Selectivity Profile against Human MMPs (IC50 in µM)
| Inhibitor | Class | MMP-2 | MMP-3 | MMP-9 | Reference |
| BB-78485 | Hydroxamate | >100 | >100 | >100 | [9] |
| Compound 22 (glycine-based) | Non-hydroxamate | >100 | >100 | >100 | [9] |
| Compound 43 (imidazole-based) | Non-hydroxamate | >100 | >100 | >100 | [9] |
The data in Table 3 suggests that while some hydroxamates like BB-78485 show good selectivity, the non-hydroxamate scaffolds can also be designed to be highly selective against MMPs.[9]
Experimental Protocols
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of LpxC by detecting the deacetylated product.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM sodium morpholinoethanesulfonic acid (MES) buffer (pH 6.0), 0.02% Brij 35, 80 µM dithiothreitol, and 25 µM of the substrate UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc in a 96-well plate.[7]
-
Inhibitor Addition: Add the test inhibitors at various concentrations (typically in DMSO, with the final DMSO concentration kept low, e.g., 2%).[7]
-
Enzyme Addition: Initiate the reaction by adding purified LpxC enzyme (e.g., E. coli LpxC at approximately 1.5 nM).[7]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[7]
-
Reaction Termination: Stop the reaction by adding a strong base, such as 0.625 M sodium hydroxide.[7]
-
Detection: After a brief incubation to hydrolyze the 3-O-acyl ester, neutralize the reaction with acetic acid. Add o-phthaldialdehyde (OPA) reagent, which reacts with the primary amine of the deacetylated product to form a fluorescent adduct.[7]
-
Measurement: Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[7]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LpxC activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the bacterial strain overnight and then dilute the culture to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL, in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
Serial Dilution of Inhibitor: Prepare a two-fold serial dilution of the inhibitor in the broth medium in a 96-well microtiter plate.[11]
-
Inoculation: Inoculate each well containing the diluted inhibitor with the standardized bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (broth with no bacteria).[11]
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[11]
-
Reading the MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.[11]
Conclusion
The development of LpxC inhibitors remains a critical area of research in the fight against Gram-negative infections. While hydroxamate-based inhibitors have demonstrated potent efficacy, their clinical progression has been hindered by safety concerns. Non-hydroxamate inhibitors represent a promising alternative, with the potential to offer a wider therapeutic window through improved selectivity. The data presented in this guide highlights the comparable in vitro potency of non-hydroxamates to their hydroxamate counterparts, with the added advantage of a potentially better safety profile. Continued research and development of non-hydroxamate LpxC inhibitors are crucial for delivering novel, safe, and effective treatments for multidrug-resistant Gram-negative infections.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP0586532, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TP0586532, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Low Frequency of Resistance to LpxC Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Novel therapeutic strategies are urgently needed, and inhibitors of the essential bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) represent a promising new class of antibiotics. A critical factor in the potential long-term success of any new antibiotic is its propensity for resistance development. This guide provides a comparative analysis of the frequency of resistance to LpxC inhibitors against other established antibiotic classes, supported by experimental data and detailed methodologies.
Low Spontaneous Mutation Frequencies Observed for LpxC Inhibitors
The frequency of spontaneous resistance to LpxC inhibitors has been demonstrated to be low, a key attribute for a developmental antibiotic. While specific data for LpxC-IN-9 is not publicly available, studies on other potent LpxC inhibitors provide valuable insights into the expected frequency of resistance.
For instance, the LpxC inhibitor BB-78484 exhibited a low frequency of spontaneous resistance in Escherichia coli. In the laboratory strain DH5α, the frequency was observed to be 4 x 10-8, and in the clinical isolate ATCC 25922, it was even lower at 2 x 10-9. Resistance in these mutants was primarily mapped to mutations in the fabZ or lpxC genes. Another LpxC inhibitor, ACHN-975, showed a frequency of resistance in Pseudomonas aeruginosa ranging from 1.2 × 10-7 to 1.5 × 10-10.
These frequencies are notably low and are a positive indicator for the potential durability of LpxC inhibitors in a clinical setting.
Comparative Analysis of Resistance Frequencies
To contextualize the low frequency of resistance to LpxC inhibitors, it is essential to compare it with that of other widely used antibiotic classes, such as fluoroquinolones and beta-lactams.
| Antibiotic Class | Representative Compound(s) | Target Organism | Spontaneous Frequency of Resistance | Reference(s) |
| LpxC Inhibitor | BB-78484 | Escherichia coli DH5α | 4 x 10-8 | [cite: ] |
| BB-78484 | Escherichia coli ATCC 25922 | 2 x 10-9 | [cite: ] | |
| ACHN-975 | Pseudomonas aeruginosa | 1.2 x 10-7 - 1.5 x 10-10 | [cite: ] | |
| Fluoroquinolone | Ciprofloxacin | Escherichia coli | ~3.98 x 10-9 (10-8.4) | [cite: ] |
| Beta-Lactam | Ampicillin | Campylobacter coli | < 5 x 10-10 (No colonies observed on 20 plates) | [1] |
Table 1: Comparison of Spontaneous Frequency of Resistance for Different Antibiotic Classes. This table summarizes the spontaneous frequency of resistance for representative LpxC inhibitors, fluoroquinolones, and beta-lactams against relevant bacterial species. The data for LpxC inhibitors indicates a low propensity for the development of spontaneous resistance, comparable to or lower than some established antibiotics.
The LpxC-Targeted Pathway: A Novel Mechanism of Action
LpxC inhibitors target a crucial and highly conserved step in the biosynthesis of Lipid A, an essential component of the outer membrane of most Gram-negative bacteria. This novel mechanism of action is distinct from that of many existing antibiotic classes, which may contribute to the low observed frequency of resistance.
Figure 1: Simplified Lipid A Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the synthesis of Lipid A, the target pathway of LpxC inhibitors. LpxC catalyzes the first committed step, making it a critical control point.
Experimental Protocols
The determination of the spontaneous frequency of resistance is a critical experiment in the preclinical evaluation of any new antimicrobial agent. The following is a generalized protocol for a spontaneous mutation frequency assay.
Protocol: Spontaneous Mutation Frequency Assay
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., E. coli) is inoculated into a suitable liquid broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated with shaking at the optimal temperature (e.g., 37°C) until it reaches the late logarithmic or early stationary phase of growth.
2. Determination of Total Viable Cell Count:
- A small aliquot of the overnight culture is serially diluted in sterile saline or phosphate-buffered saline (PBS).
- Aliquots of appropriate dilutions are plated onto non-selective agar plates (e.g., Mueller-Hinton Agar).
- Plates are incubated at the optimal temperature for 18-24 hours, and the number of colony-forming units (CFU) is counted to determine the total viable cell concentration in the original culture.
3. Selection of Resistant Mutants:
- A large volume of the undiluted overnight culture (containing a known high number of cells, e.g., 109 - 1010 CFU) is plated onto a series of agar plates containing the test antibiotic at a concentration that inhibits the growth of the wild-type strain (typically 4x to 8x the Minimum Inhibitory Concentration, MIC).
- The plates are incubated at the optimal temperature for 24-48 hours, or until resistant colonies are clearly visible.
4. Calculation of Mutation Frequency:
- The number of resistant colonies on each selective plate is counted.
- The spontaneous mutation frequency is calculated by dividing the total number of resistant colonies by the total number of viable cells plated.
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selection_plate -> resistant_cfu_count;
total_cfu_count -> calculate;
resistant_cfu_count -> calculate;
calculate -> end;
}
Figure 2: Experimental Workflow for Determining Spontaneous Mutation Frequency. This flowchart outlines the key steps involved in a typical spontaneous mutation frequency assay.
Conclusion
The available data on LpxC inhibitors demonstrate a low frequency of spontaneous resistance, a highly desirable characteristic for a novel antibiotic class. This low propensity, coupled with a unique mechanism of action targeting the essential Lipid A biosynthesis pathway, positions LpxC inhibitors as a promising therapeutic strategy in the fight against multidrug-resistant Gram-negative pathogens. Further studies with specific compounds like this compound are warranted to confirm these encouraging preliminary findings. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and validation of this important new class of antibiotics.
References
A Comparative Guide to the Preclinical Pharmacokinetics of LpxC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a critical and highly conserved component of the lipid A biosynthetic pathway in these pathogens, making it a prime target for novel antibiotics. This guide provides a comparative overview of the preclinical pharmacokinetics of key LpxC inhibitors, with a focus on LPC-233, a promising candidate that has demonstrated significant efficacy and a favorable safety profile in animal models. Due to the limited publicly available pharmacokinetic data for a compound specifically named "LpxC-IN-9," this guide will focus on well-characterized LpxC inhibitors to provide a relevant and data-supported comparison for researchers in the field.
Comparative Pharmacokinetic Data of LpxC Inhibitors
| Parameter | Animal Model | LPC-233 |
| Route of Administration | Mouse (CD-1) | IV |
| 40 mg/kg | ||
| Cmax | 1.8 ± 0.3 µg/mL | |
| Tmax | 0.08 h | |
| AUC (0-inf) | 1.9 ± 0.1 µgh/mL | |
| Half-life (t1/2) | 0.43 h | |
| Bioavailability | N/A | |
| Route of Administration | Mouse (CD-1) | PO (fasted) |
| 40 mg/kg | ||
| Cmax | 1.2 ± 0.2 µg/mL | |
| Tmax | 0.25 h | |
| AUC (0-inf) | 1.4 ± 0.1 µgh/mL | |
| Half-life (t1/2) | 0.58 h | |
| Bioavailability | ~73% | |
| Route of Administration | Mouse (CD-1) | PO (unfasted) |
| 40 mg/kg | ||
| Cmax | 0.4 ± 0.1 µg/mL | |
| Tmax | 0.5 h | |
| AUC (0-inf) | 0.4 ± 0.0 µgh/mL | |
| Half-life (t1/2) | 0.61 h | |
| Bioavailability | ~23% | |
| Route of Administration | Rat (Sprague-Dawley) | IV |
| 10 mg/kg | ||
| Cmax | 1.2 ± 0.1 µg/mL | |
| Tmax | 0.08 h | |
| AUC (0-inf) | 1.0 ± 0.1 µgh/mL | |
| Half-life (t1/2) | 0.54 h | |
| Bioavailability | N/A | |
| Route of Administration | Dog (Beagle) | IV |
| 5 mg/kg | ||
| Cmax | 1.9 ± 0.2 µg/mL | |
| Tmax | 0.08 h | |
| AUC (0-inf) | 1.6 ± 0.1 µgh/mL | |
| Half-life (t1/2) | 0.49 h | |
| Bioavailability | N/A | |
| Route of Administration | Dog (Beagle) | PO (fasted) |
| 5 mg/kg | ||
| Cmax | 0.5 ± 0.1 µg/mL | |
| Tmax | 0.5 h | |
| AUC (0-inf) | 0.7 ± 0.1 µgh/mL | |
| Half-life (t1/2) | 0.52 h | |
| Bioavailability | ~45% | |
| Plasma Protein Binding | Mouse | 96.4 ± 0.1% |
| Rat | 98.9 ± 0.1% | |
| Dog | 98.83 ± 0.04% |
Data for LPC-233 extracted from Zhao J, et al. Sci Transl Med. 2023 Aug 9;15(708):eadf5668.
Experimental Protocols
The following methodologies are representative of the experimental protocols used in the pharmacokinetic evaluation of LpxC inhibitors in preclinical animal models.
Animal Models and Husbandry
-
Mice: Male CD-1 mice are typically used.
-
Rats: Male Sprague-Dawley rats are a common model.
-
Dogs: Male Beagle dogs are often used for non-rodent pharmacokinetic studies.
-
Housing and Diet: Animals are housed in controlled environments with standard chow and water available ad libitum, except for fasting periods prior to oral administration. For fasted studies, food is typically withheld overnight.
Drug Formulation and Administration
-
Intravenous (IV) Administration: The LpxC inhibitor is typically dissolved in a vehicle suitable for injection, such as a solution of 5% dextrose in water (D5W). The formulation is administered as a bolus injection into a tail vein for mice and rats, or a cephalic vein for dogs.
-
Oral (PO) Administration: For oral administration, the compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose in water. The formulation is administered via oral gavage for rodents.
Blood Sample Collection
-
Rodents: Blood samples are collected at predetermined time points post-dose. In mice, a sparse sampling technique is often employed, where small blood volumes are collected from different animals at each time point via submandibular or saphenous vein puncture. In rats, serial blood samples can be collected from a cannulated jugular vein.
-
Dogs: Serial blood samples are collected from a cephalic or jugular vein at specified intervals.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An organic solvent, such as acetonitrile, containing an internal standard is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Chromatography: The supernatant is injected onto a liquid chromatography system. The analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode.
Pharmacokinetic Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin. Oral bioavailability is determined by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for pharmacokinetic studies and the targeted signaling pathway.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: Inhibition of the LpxC enzyme in the Lipid A biosynthetic pathway.
Validating LpxC Inhibitor Specificity: A Comparative Analysis
Absence of Data for LpxC-IN-9: Publicly available scientific literature and databases do not contain specific data for a compound designated "this compound." Therefore, this guide provides a comparative analysis of other well-characterized inhibitors of the LpxC enzyme to offer insights into the methodologies and data used to validate target specificity. The selected compounds—LPC-233, L-161,240, BB-78485, and LpxC-IN-5—represent a range of potencies and structural classes, providing a valuable overview for researchers in drug discovery.
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1] Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics.[1] This guide details the experimental data and protocols used to assess the specificity of various LpxC inhibitors.
Comparative Efficacy of LpxC Inhibitors
The primary measure of a compound's efficacy against its intended target is its half-maximal inhibitory concentration (IC50). For LpxC inhibitors, this is determined through in vitro enzymatic assays. The following table summarizes the IC50 values for selected LpxC inhibitors against the E. coli LpxC enzyme.
| Compound | LpxC IC50 (nM) |
| LPC-233 | ~0.0089 (Ki*) |
| L-161,240 | 26 |
| BB-78485 | 160 |
| LpxC-IN-5 | 20 |
Note: The value for LPC-233 is the tight-binding inhibition constant (Ki), which is a more accurate measure of potency for slow, tight-binding inhibitors.[2]*
Antimicrobial Activity Profile
The in vitro enzymatic activity of an inhibitor should translate to whole-cell antibacterial activity. This is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table presents the MIC values of the selected inhibitors against various Gram-negative pathogens.
| Compound | E. coli (μg/mL) | P. aeruginosa (μg/mL) | K. pneumoniae (μg/mL) |
| LPC-233 | 0.016 (MIC50) | 0.25 (MIC50) | 0.064 (MIC50) |
| L-161,240 | 1-3 | >32 | Not Available |
| BB-78485 | 1 | >32 | 2-4 |
| LpxC-IN-5 | 16 | 4 | 64 |
Specificity Against Other Metalloenzymes
To ensure that an inhibitor is specific to LpxC and to minimize the potential for off-target effects and associated toxicity, it is crucial to screen it against other related enzymes, particularly other metalloenzymes. The following table shows the activity of LPC-233 against a panel of human matrix metallopeptidases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE).
| Enzyme | LPC-233 Inhibition at 30 μM |
| MMP-1 | <30% |
| MMP-2 | <30% |
| MMP-3 | <30% |
| MMP-7 | <30% |
| MMP-8 | <30% |
| MMP-9 | <30% |
| MMP-12 | <30% |
| MMP-13 | <30% |
| MMP-14 | <30% |
| TACE | <30% |
LPC-233 demonstrates high specificity for LpxC, with over 3 x 10^6-fold selectivity over the tested human metalloenzymes.[2]
Experimental Protocols
LpxC Enzymatic Assay
A common method to determine the IC50 of an LpxC inhibitor is a homogeneous fluorometric assay.
Materials:
-
Purified E. coli LpxC enzyme
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
Assay buffer (e.g., 40 mM MES, pH 6.0, 0.02% Brij 35, 80 μM DTT)
-
Test inhibitor (dissolved in DMSO)
-
o-phthaldialdehyde (OPA) reagent
-
96-well black microplates
Procedure:
-
Prepare reaction mixtures in the microplate wells containing assay buffer, substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the LpxC enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution such as 0.625 M sodium hydroxide.
-
Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test inhibitor
-
96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test inhibitor in CAMHB in the wells of a 96-well microplate.
-
Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria without inhibitor) and a negative control well (broth without bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the bacterium.
Visualizing Pathways and Workflows
Caption: Lipid A Biosynthesis Pathway and LpxC Inhibition.
Caption: Workflow for Validating LpxC Inhibitor Specificity.
References
- 1. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of LpxC Inhibitors Versus Other Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the post-antibiotic effect (PAE) of a representative LpxC inhibitor against other classes of antibiotics commonly used to treat Gram-negative bacterial infections. The post-antibiotic effect, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter in assessing the efficacy and dosing regimens of new therapeutic agents.[1][2][3] Due to the absence of publicly available data for a compound specifically named "LpxC-IN-9," this guide will utilize data for the well-characterized and potent LpxC inhibitor, CHIR-090 , as a representative for this class of novel antibiotics.[4][5]
**Executive Summary
The development of novel antibiotics is critical in the face of rising antimicrobial resistance.[6] LpxC inhibitors target the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme, a key component in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[6] This unique mechanism of action makes them a promising new class of antibiotics. This guide compares the PAE of the LpxC inhibitor CHIR-090 with that of established antibiotics such as aminoglycosides, fluoroquinolones, and carbapenems against common Gram-negative pathogens.
Data Presentation: Post-Antibiotic Effect (PAE) Comparison
The following table summarizes the in vitro post-antibiotic effect of CHIR-090 and other major antibiotic classes against Escherichia coli and Pseudomonas aeruginosa. It is important to note that the PAE of CHIR-090 in wild-type E. coli has been reported as zero.[4] However, a discernible PAE is observed in efflux pump-deficient strains, suggesting that the compound's persistence within the bacterium is a key determinant of its post-exposure activity.[4]
| Antibiotic Class | Specific Drug | Organism | Concentration (x MIC) | Exposure Time (h) | Post-Antibiotic Effect (PAE) (h) | Reference |
| LpxC Inhibitor | CHIR-090 | E. coli (ΔacrAB, ΔtolC) | 16 | Not Specified | 0.9 ± 0.2 | [4] |
| LpxC Inhibitor | LPC-058 | E. coli (ΔacrAB, ΔtolC) | 16 | Not Specified | 0.7 ± 0.1 | [4] |
| Aminoglycoside | Tobramycin | E. coli | 6 | 1 | 1.8 | [7] |
| Aminoglycoside | Gentamicin | E. coli | Not Specified | 1 | 3-7 | [8] |
| Aminoglycoside | Amikacin | E. coli | Not Specified | 1 | 3-7 | [8] |
| Fluoroquinolone | Ciprofloxacin | E. coli | 6 | 1 | 2.5 | [7] |
| Fluoroquinolone | Ciprofloxacin | P. aeruginosa | 1 (MIC) | 0.5 | 1.6 | [9] |
| Carbapenem | Imipenem | P. aeruginosa | 4 | 1.5 | 1.2 - 2.5 | [10] |
| Carbapenem | Meropenem | P. aeruginosa | 4 | 1.5 | 0.8 - 2.0 | [10] |
| Carbapenem | Meropenem | E. coli | 4 | 1.5 | 0.8 | [10] |
Experimental Protocols
The determination of the in vitro post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. The viable count method is a standard and widely used technique.[11]
Protocol for In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method
1. Bacterial Culture Preparation:
-
A bacterial suspension is prepared from an overnight culture in a logarithmic growth phase, typically in Mueller-Hinton Broth (MHB).
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
2. Antibiotic Exposure:
-
The bacterial culture is divided into test and control groups.
-
The test group is exposed to the antibiotic at a specified multiple of its Minimum Inhibitory Concentration (MIC), for instance, 4x or 5x MIC.[10][11]
-
The exposure is carried out for a defined period, typically 1 to 2 hours, at 37°C with agitation.[11]
3. Antibiotic Removal:
-
To remove the antibiotic, the bacterial culture is subjected to a 10⁻³ dilution in fresh, pre-warmed MHB or centrifugation followed by resuspension of the bacterial pellet in fresh medium.[8][11] The centrifugation and washing step may be repeated to ensure complete removal of the drug.[11]
4. Monitoring Bacterial Regrowth:
-
Both the test and control cultures are incubated under the same conditions as the initial exposure.
-
Samples are drawn from both cultures at regular intervals (e.g., every hour) for viable cell counting.
-
Viable counts are determined by plating serial dilutions of the samples onto Mueller-Hinton Agar (MHA) plates and incubating them for 18-24 hours at 37°C.
5. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C
-
T represents the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.[13]
-
C represents the corresponding time for the unexposed control culture to increase by 1 log₁₀ CFU/mL.[13]
Mandatory Visualizations
LpxC Signaling Pathway
Caption: The LpxC pathway, the target of CHIR-090.
Experimental Workflow for PAE Determination
Caption: Workflow for Post-Antibiotic Effect (PAE) determination.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. actascientific.com [actascientific.com]
- 13. emerypharma.com [emerypharma.com]
LpxC Inhibitors vs. Pipeline Antibiotics: A Comparative Review of Clinical Potential
For Immediate Release
In the global battle against antimicrobial resistance, the pipeline of novel antibiotics offers a glimmer of hope. Among the most promising new classes are the LpxC inhibitors, which target a novel pathway in Gram-negative bacteria. This guide provides a comprehensive comparison of the clinical potential of the LpxC inhibitor LPC-233, a representative of the LpxC inhibitor class, against other key pipeline antibiotics currently in development for treating multidrug-resistant Gram-negative infections.
Executive Summary
LPC-233, an inhibitor of the essential Gram-negative enzyme LpxC, demonstrates potent in vitro activity against a broad spectrum of pathogens, including difficult-to-treat Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii. Its novel mechanism of action circumvents common resistance pathways, making it a valuable candidate against carbapenem-resistant and extended-spectrum β-lactamase-producing strains. Comparative analysis with other pipeline antibiotics, such as the novel β-lactam/β-lactamase inhibitor combinations and the siderophore cephalosporin cefiderocol, highlights the unique advantages and potential therapeutic niche for LpxC inhibitors. This review synthesizes available preclinical data to offer a data-driven perspective for researchers, clinicians, and drug development professionals.
Mechanism of Action: A Novel Target
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is a crucial enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the integrity of this outer membrane, leading to bacterial cell death.[1] This mechanism is distinct from that of most currently used antibiotics, which target cell wall synthesis, protein synthesis, or DNA replication.
Comparative In Vitro Activity
The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for LPC-233 and other pipeline antibiotics against key Gram-negative pathogens.
Table 1: MIC Values (µg/mL) of LPC-233 against Gram-Negative Pathogens
| Organism/Group | No. of Isolates | MIC₅₀ | MIC₉₀ | MIC Range |
| Enterobacteriaceae (ESBL/Carbapenemase-negative) | 151 | 0.064 | 0.125 | - |
| Enterobacteriaceae (ESBL/Carbapenemase-positive) | 42 | 0.064 | 0.125 | - |
| E. coli | - | - | - | 0.03 - 0.25 |
| K. pneumoniae | - | - | - | 0.03 - 0.25 |
| P. aeruginosa | - | - | 1 | - |
| B. pseudomallei | 30 | ≤0.008 | 0.03 | ≤0.008 - 0.12 |
Data sourced from preclinical studies on LPC-233.[1][3]
Table 2: Comparative MIC Values (µg/mL) of Pipeline Antibiotics
| Antibiotic | Organism | No. of Isolates | MIC₅₀ | MIC₉₀ |
| Zosurabalpin | A. baumannii (CRAB) | - | - | - |
| Cefiderocol | Enterobacterales (Carbapenem-Resistant) | 305 | - | - |
| P. aeruginosa (Carbapenem-Resistant) | 111 | - | - | |
| A. baumannii (Carbapenem-Resistant) | 99 | - | - | |
| Imipenem-relebactam | Enterobacterales | 297 | - | - |
| P. aeruginosa | - | 0.5 | 2 | |
| Ceftazidime-avibactam | Enterobacteriaceae | 8,640 | - | - |
| P. aeruginosa | 1,967 | 4 | 16 | |
| Meropenem-vaborbactam | Enterobacteriaceae | 10,426 | ≤0.015 | 0.06 |
| K. pneumoniae (KPC-positive) | 991 | 0.06 | 1 |
Note: CRAB = Carbapenem-Resistant Acinetobacter baumannii; KPC = Klebsiella pneumoniae carbapenemase. Data compiled from multiple sources.
In Vivo Efficacy in Animal Models
Preclinical animal models are essential for evaluating the in vivo potential of new antibiotics. LPC-233 has demonstrated significant efficacy in various murine infection models.
Table 3: In Vivo Efficacy of LPC-233 in Murine Models
| Model | Pathogen | Dosing | Outcome |
| Sepsis | E. coli | IV, IP, PO | Efficiently eliminates infection |
| Soft-tissue | E. coli | IV, IP, PO | Rapidly neutralized infection |
| Urinary Tract Infection | E. coli | Oral (40 mg/kg q12h) | Complete clearance of bacteria |
| Pneumonia | B. pseudomallei | Oral (30-90 mg/kg q12h) | 60-90% survival |
Data sourced from preclinical studies on LPC-233.[1][3][4][5][6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of preclinical data.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
Murine Infection Models
1. Sepsis Model:
-
Induction: Mice are infected intraperitoneally with a lethal dose of bacteria.
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection via intravenous, intraperitoneal, or oral routes.
-
Endpoint: Survival is monitored over a set period, or bacterial load in blood and organs is determined at specific time points.
2. Pneumonia Model:
-
Induction: Mice are anesthetized and intranasally inoculated with a bacterial suspension.
-
Treatment: Antibiotic administration starts at a defined time after infection.
-
Endpoint: Bacterial burden in the lungs and survival rates are the primary outcomes.
3. Thigh Infection Model:
-
Induction: Mice are rendered neutropenic with cyclophosphamide and then infected via intramuscular injection into the thigh.
-
Treatment: The antibiotic is administered at various doses and schedules.
-
Endpoint: The number of colony-forming units (CFU) per gram of thigh muscle is determined after a set treatment period.[7][8]
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential of a compound to cause cell death.
-
Cell Seeding: A suitable mammalian cell line (e.g., HepG2) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test antibiotic for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at 570 nm. A decrease in absorbance indicates reduced cell viability.
Conclusion
The LpxC inhibitor LPC-233 demonstrates significant promise as a novel antibiotic for the treatment of multidrug-resistant Gram-negative infections. Its potent in vitro activity, efficacy in animal models, and unique mechanism of action position it as a valuable addition to the antibiotic pipeline. Further clinical development is warranted to fully elucidate its therapeutic potential in humans. This guide provides a foundational comparison to aid researchers and clinicians in understanding the evolving landscape of novel antibiotics.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]
- 6. IND-enabling studies of the potent LpxC inhibitor LPC-233 as a novel antibiotic against Gram-negative pathogens - Clayton Duncan [grantome.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Benchmarking LpxC Inhibitors Against Clinical Isolates: A Comparative Analysis
A comprehensive evaluation of the in vitro efficacy of potent LpxC inhibitors against a panel of Gram-negative clinical isolates. This guide provides a comparative analysis of their antibacterial activity, outlines the experimental methodologies used for their assessment, and visualizes the underlying biological pathway and experimental workflow.
While specific data for a compound designated "LpxC-IN-9" is not available in the public domain, this guide provides a comparative performance analysis of other well-characterized LpxC inhibitors against clinically relevant Gram-negative bacteria. The data presented here is based on published research and offers a benchmark for evaluating the potential of novel LpxC inhibitors.
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a highly conserved, essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the bacterial outer membrane.[2] Inhibition of LpxC disrupts the integrity of this membrane, leading to bacterial cell death.[2] This mechanism of action is distinct from many current antibiotics, making LpxC an attractive target for the development of new antibacterial agents to combat multidrug-resistant (MDR) Gram-negative infections.[1][3]
LpxC Signaling Pathway
The following diagram illustrates the role of LpxC in the lipid A biosynthetic pathway.
Caption: Inhibition of the LpxC enzyme blocks the committed step in the lipid A biosynthetic pathway.
Comparative In Vitro Activity of LpxC Inhibitors
The antibacterial efficacy of LpxC inhibitors is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values for several notable LpxC inhibitors against a range of Gram-negative clinical isolates.
Table 1: Activity of ACHN-975 against Pseudomonas aeruginosa
| Isolate Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All Isolates | 100 | 1 | 4 | 0.25 - 16 |
| Meropenem-resistant | 28 | 2 | 4 | 0.5 - 8 |
| Levofloxacin-resistant | 33 | 2 | 4 | 0.5 - 16 |
| Multidrug-resistant | 39 | 2 | 4 | 0.5 - 8 |
Data sourced from a study on potent LpxC inhibitors.[1]
Table 2: Activity of LPC-233 against Various Gram-negative Pathogens
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 100 | 0.25 | 0.5 |
| Klebsiella pneumoniae | 100 | 0.12 | 0.25 |
| Enterobacter cloacae | 25 | 0.12 | 0.25 |
| Serratia marcescens | 25 | 0.12 | 0.25 |
| Citrobacter freundii | 25 | 0.25 | 0.5 |
| Pseudomonas aeruginosa | 10 | 1 | 2 |
Data from the preclinical characterization of LPC-233.[2]
Table 3: Comparative Activity of LpxC Inhibitors against E. coli and P. aeruginosa
| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| CHIR-090 | 0.2 | 0.2 |
| L-161,240 | 0.2 | >128 |
| BB-78485 | 5 | 128 |
MIC values determined in M9 minimal medium.[4]
Experimental Protocols
The following section details the typical methodologies employed to determine the in vitro activity of LpxC inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of LpxC-IN-9
Researchers and drug development professionals handling LpxC-IN-9 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent inhibitor of the LpxC enzyme in Gram-negative bacteria.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to your institution's and local environmental regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before disposal, ensure all safety precautions are understood and followed. Based on the hazards associated with similar chemical compounds, this compound should be handled with care.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, eye protection, and face protection.[1]
-
Handling: Do not handle the compound until all safety precautions have been read and understood. Avoid eating, drinking, or smoking when using this product. Wash skin thoroughly after handling.[1]
-
Storage: Store in a locked-up, tightly closed, and dry place. Keep in a well-ventilated area accessible only to qualified or authorized personnel.[1][2]
-
Spill Response: In case of a spill, cover drains and collect the material carefully. Dispose of the collected material properly and clean the affected area. Avoid generating dust.[1][2]
Quantitative Data on a Representative Hazardous Compound
While a specific SDS for this compound was not available, the following table summarizes key hazard and disposal information for a representative toxic and reproductively hazardous chemical from a safety data sheet, which may share characteristics with this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Classification | Acute toxicity (Oral), Category 3; Reproductive toxicity, Category 1B | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301: Toxic if swallowed. H360: May damage fertility or the unborn child. | [1] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Emergency Phone Number | 800-424-9300 (CHEMTREC USA), +1-703-527-3887 (CHEMTREC International) | [1] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the general procedure for disposing of chemical waste of this nature.
Methodology for Disposal of Solid this compound Waste:
-
Segregation: All solid waste contaminated with this compound, including unused compounds, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE, must be segregated from general waste.
-
Containerization: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Methodology for Disposal of this compound Solutions:
-
Aqueous Solutions: Depending on local regulations, small quantities of dilute aqueous solutions may be neutralizable if the hazard profile allows. However, given the potential toxicity, it is generally recommended to treat all solutions as hazardous waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.
-
Containerization and Labeling: Use a sealed, compatible container labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.
-
Storage and Collection: Store and arrange for collection as described for solid waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling LpxC-IN-9
Essential Safety and Handling of LpxC-IN-9
This guide provides crucial safety and logistical information for handling this compound, a potent inhibitor of the enzyme LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase). LpxC is a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a critical target for novel antibacterial agents.[1][2][3][4] Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.
Quantitative Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes typical data for potent, non-hydroxamate LpxC inhibitors intended for research use. Researchers must consult the supplier-specific SDS for the exact compound being used.
| Parameter | Value | Source |
| IC50 (LpxC) | 20 nM | [5] |
| Minimum Inhibitory Concentration (MIC) - E. coli | 16 µg/mL | [5] |
| Minimum Inhibitory Concentration (MIC) - P. aeruginosa | 4 µg/mL | [5] |
| Minimum Inhibitory Concentration (MIC) - K. pneumoniae | 64 µg/mL | [5] |
| Acute Toxicity (Oral) | Category 2 (Fatal if swallowed) |
Note: The acute toxicity data is based on a general warning for similar chemical compounds and should be treated as a potential hazard until specific data for this compound is available.
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Aseptic technique and proper PPE are mandatory when handling this compound to prevent contamination of the compound and to ensure personnel safety.
Required Personal Protective Equipment (PPE)
-
Lab Coat: A clean, buttoned lab coat should be worn to protect against spills.[6][7]
-
Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling stock solutions.[7] Gloves should be changed immediately if contaminated.
-
Eye Protection: Safety glasses or goggles must be worn at all times in the laboratory.[6]
-
Face Mask: A surgical mask or N95 respirator should be worn, particularly when handling the powdered form of the compound to prevent inhalation.[8]
Step-by-Step Handling Protocol
-
Preparation of Workspace:
-
Work in a designated and properly ventilated area, preferably a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Cover the work surface with an absorbent, plastic-backed pad to contain any potential spills.[9]
-
-
Reconstitution of this compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Carefully open the vial in a fume hood.
-
Add the appropriate solvent (e.g., DMSO) as specified on the product data sheet to achieve the desired stock concentration.
-
Cap the vial tightly and vortex gently until the compound is fully dissolved.
-
-
Use in Experiments:
-
When pipetting solutions containing this compound, use filtered pipette tips to prevent aerosol contamination.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated solid waste, including pipette tips, microfuge tubes, and gloves, should be placed in a sealed biohazard bag and disposed of according to institutional guidelines for hazardous chemical waste.[9][10]
-
Empty Vials: Empty vials should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed vial can then be disposed of in a sharps container or as dictated by institutional policy.
Mechanism of Action: LpxC Inhibition
This compound functions by inhibiting the LpxC enzyme, which is crucial for the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][3] By blocking this pathway, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death.[1]
Caption: The inhibitory action of this compound on the Lipid A biosynthesis pathway.
References
- 1. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
